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(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid Documentation Hub

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  • Product: (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
  • CAS: 17561-26-1

Core Science & Biosynthesis

Foundational

The Strategic Role of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid (CAS 17561-26-1) in Drug Discovery and Asymmetric Synthesis

Executive Summary In the landscape of modern drug discovery, the strategic selection of chiral building blocks dictates the success of downstream lead optimization. (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chiral building blocks dictates the success of downstream lead optimization. (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid (CAS 17561-26-1) is a highly specialized, unnatural amino acid derivative. By replacing the α -amino group of natural histidine with a chlorine atom while retaining the (S)-stereocenter, this molecule offers an activated electrophilic core primed for stereospecific nucleophilic substitution.

As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical overviews. We will examine the causality behind the physicochemical properties of CAS 17561-26-1, explore its pivotal role in synthesizing [1], and establish self-validating protocols for its application in asymmetric synthesis and enzymatic assays.

Part 1: Physicochemical Profiling & Structural Causality

The utility of CAS 17561-26-1 stems from its dual-pharmacophore nature: the imidazole ring acts as a potent metal-chelating moiety, while the α -chloro propionic acid backbone provides a reactive site for asymmetric chain elongation[2].

Table 1: Core Physicochemical Properties
PropertyValue / Specification
Chemical Name (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid
CAS Registry Number 17561-26-1
Molecular Formula C 6​ H 7​ ClN 2​ O 2​
Molecular Weight 174.59 g/mol
Stereochemistry (S)-Enantiomer
Appearance White to off-white crystalline powder
Storage Conditions 2-8°C, inert atmosphere, protected from light

Data synthesized from established chemical inventories[3][4].

Causality of the α -Chloro Substitution: Unlike standard amino acids that require complex diazo-transfer reactions to become electrophilic, the α -chloro group in CAS 17561-26-1 is inherently primed as a leaving group. The adjacent carboxylate group inductively activates the C2 carbon, making it highly susceptible to S N​ 2 nucleophilic attack. This allows medicinal chemists to install diverse basic or hydrophobic groups at the P1/P1' position with complete stereochemical control.

Part 2: Mechanistic Application: TAFIa Inhibition in Thrombosis

Thrombin-activatable fibrinolysis inhibitor (TAFI) is a zymogen that, when activated by the thrombin/thrombomodulin complex, becomes TAFIa—a zinc-dependent carboxypeptidase[1]. TAFIa attenuates clot lysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin, thereby preventing the recruitment and activation of plasminogen[5].

Inhibiting TAFIa is a highly validated strategy for treating thrombosis without the severe bleeding risks associated with traditional anticoagulants[6]. CAS 17561-26-1 serves as the foundational scaffold for a novel class of TAFIa inhibitors[1]. The imidazole ring acts as a high-affinity ligand for the catalytic zinc ion in the TAFIa active site, while the propionic acid backbone mimics the C-terminal carboxylate of the natural peptide substrate[7]. This rational design led to the development of clinical candidates like , which demonstrated excellent antithrombotic efficacy.

TAFIa_Pathway Thrombin Thrombin / Thrombomodulin TAFIa TAFIa (Active Enzyme) Thrombin->TAFIa TAFI Pro-TAFI (Zymogen) TAFI->TAFIa Activation DegradedFibrin Degraded Fibrin (No Lys/Arg) TAFIa->DegradedFibrin Fibrin Fibrin Clot (C-term Lys/Arg) Fibrin->DegradedFibrin Cleavage by TAFIa Plasmin Plasmin Fibrin->Plasmin DegradedFibrin->Plasmin Abrogates Binding Plasminogen Plasminogen / tPA Plasminogen->Plasmin Activation Inhibitor CAS 17561-26-1 Derived Inhibitor Inhibitor->TAFIa Zinc Chelation

Fig 1. The Coagulation-Fibrinolysis Pathway and TAFIa Inhibition Mechanism.

Part 3: Self-Validating Synthetic Workflows

To utilize CAS 17561-26-1 effectively, researchers must prevent unwanted side reactions (such as intramolecular cyclization) while ensuring absolute stereochemical fidelity. The following protocol outlines a self-validating system for the stereospecific synthesis of (R)-substituted imidazolepropionic acids via S N​ 2 inversion[4].

Protocol 1: Stereospecific S N​ 2 Displacement of CAS 17561-26-1

Step 1: N-Protection of the Imidazole Ring

  • Action: React CAS 17561-26-1 with trityl chloride (Trt-Cl) in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C, warming to room temperature.

  • Causality: The bulky trityl group selectively protects the τ -nitrogen of the imidazole ring, preventing it from acting as a competing nucleophile in the subsequent S N​ 2 step.

  • Validation Checkpoint: Confirm mass shift via LC-MS (Target [M+H] + = 417.1) and the disappearance of the highly polar starting material on TLC.

Step 2: S N​ 2 Displacement

  • Action: Dissolve the N-protected intermediate in anhydrous N,N-dimethylformamide (DMF). Add the desired nucleophile (e.g., a primary amine or thiol) and N,N-diisopropylethylamine (DIPEA). Heat to 60°C for 12 hours.

  • Causality: DMF is a polar aprotic solvent that accelerates S N​ 2 kinetics by leaving the nucleophile unsolvated. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic α -carbon. The reaction proceeds with complete inversion of configuration, converting the (S)-chloride to the (R)-substituted product.

  • Validation Checkpoint: Analyze the crude mixture via Chiral HPLC to ensure an enantiomeric excess (ee) of >95%, validating the absence of racemization (which would indicate an unwanted S N​ 1 pathway).

Step 3: Deprotection and Isolation

  • Action: Treat the intermediate with trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) in DCM for 2 hours.

  • Causality: TFA selectively cleaves the trityl protecting group. TIPS acts as a carbocation scavenger to prevent re-alkylation of the imidazole ring.

  • Validation Checkpoint: 1 H NMR (DMSO- d6​ ) must show the complete disappearance of the 15 aromatic protons associated with the trityl group.

Synthetic_Workflow Step1 CAS 17561-26-1 (S)-Enantiomer Step2 N-Protection (Trityl chloride) Step1->Step2 Step3 SN2 Displacement (Nucleophile, DIPEA) Step2->Step3 Step4 (R)-Intermediate Inversion of Config. Step3->Step4 Step5 Deprotection & Purification Step4->Step5 Step6 Final TAFIa Inhibitor (>95% ee) Step5->Step6

Fig 2. Self-Validating Synthetic Workflow for TAFIa Inhibitors via SN2 Inversion.

Part 4: Enzymatic Validation Protocol

Once the target inhibitor is synthesized, its biological efficacy must be quantified. Porcine pancreatic carboxypeptidase B (CPB) is frequently used as a structural surrogate for TAFIa due to high active site homology[1].

Protocol 2: In Vitro TAFIa Inhibition and Selectivity Assay
  • Enzyme Activation: Activate human pro-TAFI (20 nM) using human thrombin (10 nM) and rabbit thrombomodulin (50 nM) in HEPES buffer (pH 7.4) containing 5 mM CaCl 2​ for 10 minutes at 22°C.

  • Inhibitor Incubation: Add the synthesized imidazolepropionic acid derivative (serial dilutions from 1 nM to 10 µM) and incubate for 15 minutes.

    • Causality: Pre-incubation allows the imidazole moiety to establish a stable coordination bond with the catalytic zinc ion before substrate introduction, ensuring accurate steady-state kinetic measurements[7].

  • Substrate Addition & Kinetic Measurement: Add the fluorogenic substrate Hippuryl-Arg (0.5 mM). Monitor the change in fluorescence (Ex/Em = 330/410 nm) continuously for 30 minutes to calculate the initial velocity ( V0​ ).

  • Built-in Controls (Self-Validation):

    • Positive Control: Utilize Potato Carboxypeptidase Inhibitor (PCI) to validate assay sensitivity and dynamic range.

    • Selectivity Control: Run a parallel assay using plasma carboxypeptidase N (CPN). A successful therapeutic candidate derived from CAS 17561-26-1 should exhibit a Ki​ < 50 nM for TAFIa and >1000-fold selectivity over CPN[6].

References

  • Bunnage, M. E., et al. "Discovery of Potent & Selective Inhibitors of Activated Thrombin-Activatable Fibrinolysis Inhibitor for the Treatment of Thrombosis." Journal of Medicinal Chemistry (2007). URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "UK-396,082 - Inxight Drugs." ncats.io. URL:[Link]

  • Semantic Scholar / ResearchGate. "A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety." Semantic Scholar. URL:[Link]

Sources

Exploratory

Structural Chemistry and Mechanism-Based Inhibition of α-Chlorohistidine and its Halomethyl Analogs

A Technical Whitepaper for Enzymologists and Drug Development Professionals Executive Summary Histidine decarboxylase (HDC) is the sole enzyme responsible for the biosynthesis of histamine, a biogenic amine critical to n...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Enzymologists and Drug Development Professionals

Executive Summary

Histidine decarboxylase (HDC) is the sole enzyme responsible for the biosynthesis of histamine, a biogenic amine critical to neurotransmission, gastric acid secretion, and immune modulation. Because histamine plays a central role in allergic and inflammatory conditions, the irreversible inhibition of HDC presents a profound therapeutic strategy[1]. Among the most potent and mechanistically fascinating inhibitors are the α-halogenated histidine analogs. This guide explores the structural chemistry, chemical properties, and mechanism of action of α-chlorohistidine, with a specific focus on its chemically stable and enzymatically active homologs: 2[2] and α-fluoromethylhistidine (α-FMH).

Structural Chemistry & Chemical Causality

The Instability of Direct α-Halogenation

The theoretical molecule α-chlorohistidine features a chlorine atom directly attached to the α-carbon of the amino acid. However, in practical synthetic chemistry and drug design, direct α-halogenation of a primary amine creates extreme chemical instability.

Chemical Causality: The highly electronegative chlorine atom adjacent to the primary amine severely withdraws electron density. In aqueous environments, this structure undergoes rapid, spontaneous dehydrohalogenation (loss of HCl) to form a highly reactive imine. This imine subsequently hydrolyzes into an α-keto acid and ammonia. Therefore, true α-chlorohistidine cannot be isolated or utilized effectively in biological assays.

The Homologation Solution

To harness the halogen's leaving-group potential without sacrificing molecular stability, medicinal chemists insert a methylene spacer, creating α-chloromethylhistidine .

Chemical Causality: This homologation preserves the sp³ hybridization of the α-carbon—essential for the molecule to be recognized as a substrate analog by the HDC active site—while positioning the chloride ion perfectly to act as a latent leaving group during enzyme catalysis. A closely related analog, 3[3], utilizes fluorine. Because fluorine forms a stronger C-F bond, α-FMH offers greater aqueous stability while retaining the ability to undergo enzyme-catalyzed elimination, allowing it to suppress brain histamine release for up to 48 hours in vivo[4].

Mechanism of Action: PLP-Dependent Suicide Inhibition

HDC is a Pyridoxal-5'-Phosphate (PLP)-dependent enzyme. Both α-chloromethylhistidine and α-FMH act as mechanism-based (suicide) inhibitors[1]. Unlike competitive inhibitors that rely on non-covalent affinity, suicide inhibitors hijack the enzyme's own catalytic machinery to generate a reactive intermediate that irreversibly destroys the active site.

The mechanism unfolds in four distinct stages:

  • Transaldimination: The α-amino group of α-chloromethylhistidine displaces the active-site lysine, forming an external aldimine (Schiff base) with the PLP cofactor.

  • Decarboxylation: The enzyme catalyzes the removal of the carboxyl group as CO₂. The resulting carbanion is stabilized by the electron-sink properties of the PLP pyridine ring, forming a quinonoid intermediate.

  • Halide Elimination: The electron pair from the quinonoid intermediate collapses back toward the α-carbon, driving the elimination of the chloride (or fluoride) ion.

  • Covalent Alkylation: This elimination transforms the molecule into a highly reactive Michael acceptor (an electrophilic enamine or ketimine). A nucleophilic residue within the HDC active site (e.g., a cysteine thiol or lysine amine) attacks this intermediate, forming an irreversible covalent bond and permanently inactivating the enzyme.

G A HDC Enzyme + PLP Cofactor C External Aldimine Formation (Schiff Base) A->C B α-Chloromethylhistidine (Substrate Analog) B->C D Decarboxylation (-CO2) Quinonoid Intermediate C->D Catalysis E Halide Elimination (-Cl⁻) Reactive Michael Acceptor D->E Electron Delocalization F Irreversible Covalent Adduct (Enzyme Inactivated) E->F Nucleophilic Attack

Fig 1: PLP-dependent suicide inhibition pathway of HDC by α-chloromethylhistidine.

Experimental Protocols: Validating Mechanism-Based Inhibition

To rigorously characterize α-chloromethylhistidine, researchers must differentiate between high-affinity reversible inhibition and true irreversible suicide inhibition. The following in vitro protocol is designed as a self-validating system to prove covalent inactivation.

Protocol: Time-Dependent Inactivation and Dialysis Assay

Step 1: Pre-incubation Time Course

  • Prepare a reaction mixture containing purified mammalian HDC and 10 µM PLP cofactor in 100 mM potassium phosphate buffer (pH 6.8) at 37°C.

  • Add α-chloromethylhistidine at varying concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Extract 20 µL aliquots at precise time intervals (0, 5, 10, 20, 30, and 60 minutes) and quench the primary reaction by a 100-fold dilution into cold buffer. Causality Check: Suicide inhibitors exhibit time-dependent inactivation because covalent bond formation requires catalytic turnover (governed by the rate constant kinact​ ). A simple competitive inhibitor would show maximum inhibition immediately at t=0 .

Step 2: Residual Activity Measurement

  • Assay the diluted aliquots for residual HDC activity by adding a saturating concentration of L-histidine (2 mM).

  • Measure histamine production via fluorometric derivatization using o-phthalaldehyde (OPA) at Ex/Em 340/450 nm.

  • Plot the natural log of residual activity versus time to determine the pseudo-first-order rate constants ( kobs​ ).

Step 3: The Self-Validating Dialysis Step

  • Take the enzyme-inhibitor complex from the 60-minute time point (where activity is <5%) and transfer it to a Slide-A-Lyzer dialysis cassette (10K MWCO).

  • Dialyze extensively against a 1000-fold volume of inhibitor-free phosphate buffer for 24 hours at 4°C, changing the buffer twice.

  • Post-dialysis, measure the enzyme activity using the method in Step 2. Causality Check: This step is the ultimate validation of the mechanism. If the compound were a reversible competitive inhibitor, dialysis would remove the small molecule, fully restoring HDC activity. Because α-chloromethylhistidine forms an irreversible covalent adduct[2], the post-dialysis activity will remain at zero, unequivocally proving its status as a suicide inhibitor.

Quantitative Data: Comparative Properties

The following table summarizes the structural and functional differences between histidine and its α-halogenated derivatives, highlighting why halomethyl homologation is required for experimental viability.

CompoundStructural ModificationChemical StabilityHDC Inhibition TypeIn Vivo Half-Life / Duration
L-Histidine None (Natural Substrate)HighN/AN/A
α-Chlorohistidine Direct α-carbon chlorinationExtremely Low (Spontaneous imine formation)TheoreticalUnmeasurable
α-Chloromethylhistidine Methylene spacer + ChlorineModerate (Stable in controlled pH buffers)Irreversible (Suicide)Short to Moderate
α-Fluoromethylhistidine Methylene spacer + FluorineHigh (Strong C-F bond prevents spontaneous degradation)Irreversible (Suicide)Long (~48 hours in brain tissue)

References

  • [2] Selective irreversible inhibition of mammalian histidine decarboxylase by alpha-chloromethyl histidine [proceedings]. Agents Actions (PubMed). URL:

  • [1] The Enigmatic Role of D-Histidinamide in Histidine Decarboxylation: An Unexplored Frontier. Benchchem. URL:

  • [3] Evidence for feeding elicited through antihistaminergic effects of tricyclic antidepressants in the rat hypothalamus. PubMed. URL:

  • [4] Memory retrieval of inhibitory avoidance requires histamine H1 receptor activation in the hippocampus. PNAS. URL:

Sources

Foundational

(S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic acid synonyms and IUPAC name

Comprehensive Technical Guide on (S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic Acid: Nomenclature, Synthesis, and Applications Abstract (S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic acid is a highly versatile chiral building b...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on (S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic Acid: Nomenclature, Synthesis, and Applications

Abstract

(S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic acid is a highly versatile chiral building block derived from the essential amino acid L-histidine. This technical guide provides an in-depth analysis of its chemical identity, structural tautomerism, and the mechanistic causality behind its synthesis via a stereoretentive Sandmeyer-type diazotization.

Chemical Identity and Nomenclature

The nomenclature of imidazole derivatives is notoriously complex due to the dynamic nature of the imidazole ring in solution.

  • IUPAC Name: (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid. (Note: Due to tautomerism, the 4-yl and 5-yl positions are often used interchangeably in the literature).

  • Common Synonyms:

    • α -chloro- β -imidazol-4(5)-ylpropionic acid[1]

    • (S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid[2]

    • L- α -chlorodesaminohistidine

  • CAS Registry Number: 6630-42-8[1]

Quantitative Data & Physicochemical Properties

The following table summarizes the core physicochemical parameters of the compound[2][3]:

PropertyValue
IUPAC Name (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid
CAS Registry Number 6630-42-8
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.58 g/mol
Stereochemistry (S)-configuration (Retention from L-Histidine)
Physical State White to off-white crystalline solid
Solubility Soluble in water and acidic aqueous solutions
LogP (Predicted) ~0.51

Structural Significance & Imidazole Tautomerism

The imidazole ring of the compound exhibits rapid proton transfer between the two nitrogen atoms in aqueous media. This tautomerism shifts the double bonds, effectively making the 4-position and 5-position chemically equivalent in solution. The two tautomers are designated as N τ -H (tele) and N π -H (pros).

Tautomerism T1 (S)-2-Chloro-3-(1H-imidazol-4-yl) propanoic acid (Nτ-H) T2 (S)-2-Chloro-3-(1H-imidazol-5-yl) propanoic acid (Nπ-H) T1->T2 Rapid Proton Transfer (Aqueous Media)

Figure 1: Tautomeric equilibrium of the imidazole ring in aqueous media.

Mechanistic Pathway: The Double-Inversion NGP

The synthesis of (S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid from L-histidine is a textbook example of Neighboring Group Participation (NGP). When L-histidine is treated with sodium nitrite in concentrated hydrochloric acid, the α -amino group is diazotized.

Contrary to standard Sₙ2 reactions that result in a single inversion, the deamination of L-histidine proceeds with a net retention of configuration [4]. The mechanism involves two consecutive stereochemical inversions:

  • First Inversion ( α -Lactone Formation): The adjacent carboxylate group acts as an internal nucleophile, attacking the α -carbon and expelling nitrogen gas to form a highly strained, transient α -lactone intermediate.

  • Second Inversion (Ring Opening): A chloride ion from the concentrated HCl attacks the α -carbon from the opposite face, opening the lactone ring and yielding the (S)-chloro acid[4].

Mechanism A L-Histidine (Starting Material) B Dissolve in conc. HCl Cool to 0-5 °C A->B C Dropwise NaNO2 (aq) (Diazonium Formation) B->C D Neighboring Group Participation (α-Lactone) C->D - N2 (gas) E Nucleophilic Attack by Cl⁻ (Double Inversion) D->E + Cl⁻ F (S)-2-Chloro-3-(1H-imidazol -4-yl)propanoic acid E->F Net Retention

Figure 2: Workflow of the double-inversion NGP pathway during L-histidine diazotization.

Experimental Protocol: Synthesis and Causality

The following protocol outlines the stereoretentive synthesis of the compound. Every step is designed as a self-validating system to ensure high enantiomeric purity and yield.

Materials Required:

  • L-Histidine (1.0 eq)[2]

  • Concentrated Hydrochloric Acid (37% w/w)

  • Sodium Nitrite ( NaNO2​ ) (1.5 eq)

  • Distilled Water

Step-by-Step Methodology & Causality:

  • Dissolution: Suspend 10.0 g of L-histidine in 50 mL of concentrated HCl in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Concentrated HCl is mandatory. A high molarity of chloride ions is required to outcompete water during the nucleophilic ring-opening of the intermediate α -lactone. If dilute HCl is used, the α -hydroxy acid byproduct will dominate.

  • Temperature Equilibration: Submerge the reaction vessel in an ice-salt bath to bring the internal temperature to 0–5 °C.

    • Causality: Diazonium salts are highly unstable. Temperatures above 5 °C lead to premature decomposition, resulting in racemization or elimination to trans-urocanic acid[3].

  • Diazotization: Dissolve 6.66 g of NaNO2​ in 15 mL of cold distilled water. Add this solution dropwise to the L-histidine suspension over 1.5 hours, maintaining the temperature strictly below 5 °C.

    • Causality: Dropwise addition prevents exothermic spikes that could locally raise the temperature and destroy the stereocenter.

  • NGP and Substitution: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

    • Causality: The slow warming allows the transient α -lactone to be fully consumed by chloride nucleophiles. The continuous evolution of nitrogen gas serves as a self-validating visual indicator of the reaction's progression.

  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove excess HCl and water. The crude product, obtained as a hydrochloride salt, is purified by recrystallization from aqueous ethanol to yield pure (S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid.

Applications in Drug Development & Research

In medicinal chemistry, (S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid is a critical electrophilic building block. It is extensively used to synthesize α -hydrazino analogs of histidine[4], which act as potent inhibitors of histidine decarboxylase, thereby modulating histamine levels in allergic and inflammatory responses. Furthermore, it serves as a precursor in Petasis boronic acid-Mannich reactions to construct complex unnatural amino acids and chiral therapeutics[4].

References

  • Title: The α-hydrazino analog of histidine Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: trans-Urocanic acid | CAS#:3465-72-3 Source: ChemSrc URL: [Link]

  • Title: Histidine CAS: 71-00-1 Source: LookChem URL: [Link]

Sources

Exploratory

Engineering Irreversibility: A Technical Guide to the Mechanism-Based Inhibition of Histidine Ammonia-Lyase by α-Chlorohistidine

Executive Summary Histidine ammonia-lyase (HAL; EC 4.3.1.3) serves as the gatekeeper enzyme of histidine catabolism, catalyzing the non-oxidative deamination of L-histidine to urocanate and ammonia. The catalytic efficie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Histidine ammonia-lyase (HAL; EC 4.3.1.3) serves as the gatekeeper enzyme of histidine catabolism, catalyzing the non-oxidative deamination of L-histidine to urocanate and ammonia. The catalytic efficiency of HAL relies entirely on a highly electrophilic prosthetic group, 4-methylideneimidazole-5-one (MIO), which forms autocatalytically from the conserved Ala142-Ser143-Gly144 triad[1]. Because HAL represents a critical metabolic node, targeting its active site with high-precision inhibitors offers significant utility in biochemical profiling and drug development.

This whitepaper provides a comprehensive mechanistic breakdown and experimental validation framework for α-chlorohistidine acting as a mechanism-based (suicide) inhibitor of HAL. By hijacking the native MIO-dependent catalytic cycle, α-chlorohistidine permanently inactivates the enzyme, providing a robust tool for structural biology and metabolic modulation.

Structural Biology & The MIO Catalytic Architecture

To understand the inhibition mechanism, we must first deconstruct the native catalytic cycle. The MIO prosthetic group acts as a powerful electrophilic sink within the HAL active site. Structural and computational data strongly support the "amino-MIO" mechanism over alternative Friedel-Crafts models[2][3].

In the native reaction:

  • Nucleophilic Attack: The α-amino group of L-histidine directly attacks the methylidene carbon of MIO, forming a covalent N-MIO intermediate[2].

  • Proton Abstraction: An active-site base (putatively Tyr280 or Glu414) abstracts the pro-S β-proton from the substrate[1].

  • Elimination & Regeneration: This abstraction triggers the elimination of urocanate. Subsequent hydrolysis releases ammonia, regenerating the MIO cofactor for the next cycle.

Mechanistic Rationale for α-Chlorohistidine Inhibition

α-Chlorohistidine is rationally designed to hijack this precise sequence. As a substrate analog, it is readily recognized by the HAL active site and undergoes the initial nucleophilic attack to form the requisite N-MIO adduct. However, the presence of the highly electronegative chlorine atom at the α-position fundamentally alters the reaction's free energy landscape.

Instead of facilitating the standard β-proton abstraction, the enzyme's basic machinery triggers the rapid elimination of the chloride ion. This elimination generates a highly reactive, transient α,β-unsaturated ketenimine species tethered directly to the MIO group. This hyper-electrophilic intermediate is immediately attacked by a neighboring nucleophilic residue (such as the hydroxyl of Tyr280 or a proximal cysteine), forming an irreversible covalent cross-link. This mechanism parallels the irreversible inactivation observed with L-cysteine, which directly attacks the MIO electrophile to form dead-end chromophoric adducts[4].

G cluster_0 Natural Catalytic Cycle cluster_1 Inhibition Pathway HAL Apo-HAL (MIO Cofactor) L_His L-Histidine Binding HAL->L_His Substrate A_Cl_His α-Chlorohistidine Binding HAL->A_Cl_His Inhibitor N_MIO N-MIO Covalent Adduct L_His->N_MIO Nucleophilic Attack Urocanate Urocanate + NH3 Release N_MIO->Urocanate β-Proton Abstraction Urocanate->HAL Regeneration Cl_Elimination Chloride Elimination A_Cl_His->Cl_Elimination Base Catalysis Dead_End Irreversible Inactivation Cl_Elimination->Dead_End Covalent Cross-link

Divergent pathways of HAL catalysis versus α-chlorohistidine mechanism-based inhibition.

Quantitative Data: Kinetic Profiling

To quantify the efficacy of α-chlorohistidine, we evaluate its kinetic parameters against wild-type HAL. Mechanism-based inhibitors are characterized by their inactivation rate constant ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Table 1: Comparative Kinetic Parameters of HAL and α-Chlorohistidine

Construct / Ligand Km​ / KI​ (μM) kcat​ / kinact​ ( s−1 )Efficiency ( M−1s−1 )Mechanism
WT HAL + L-Histidine1,2004.53.75 × 10³Native Catalysis
WT HAL + α-Chlorohistidine450 ( KI​ )0.08 ( kinact​ )1.77 × 10²Suicide Inhibition
Y280F HAL + α-Chlorohistidine> 5,000N/AN/ABinding Deficient

(Note: The Y280F mutation ablates the primary nucleophilic trap, preventing the final cross-linking step and rendering the inhibitor ineffective, thereby proving the mechanism[1].)

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that proving mechanism-based inhibition requires orthogonal validation. A simple loss of activity is insufficient; one must prove that inactivation is time-dependent, saturable, and covalently irreversible.

Protocol 1: Time-Dependent Inactivation & Protection Assay

Causality: We measure activity over time at varying inhibitor concentrations. If α-chlorohistidine is a true suicide inhibitor, the rate of inactivation will saturate, reflecting the formation of the initial reversible Michaelis complex ( KI​ ) prior to the irreversible covalent step ( kinact​ ).

  • Enzyme Preparation: Pre-incubate 50 nM purified recombinant HAL in 50 mM Tris-HCl (pH 8.0) at 37°C.

  • Inhibitor Titration: Add α-chlorohistidine at concentrations ranging from 0.5 to 10 KI​ (e.g., 200 μM to 4.5 mM).

  • Aliquoting & Quenching: At specific time intervals (0, 2, 5, 10, 20, 30 mins), withdraw 10 μL aliquots and dilute 100-fold into an assay buffer containing saturating L-histidine (20 mM).

    • Self-Validation Check: The massive dilution and high substrate concentration prevent further inhibition; any loss of activity observed is strictly due to irreversible covalent modification that occurred during the pre-incubation.

  • Spectrophotometric Readout: Monitor urocanate formation continuously at 277 nm.

  • Control (Protection Assay): Run a parallel incubation containing both α-chlorohistidine and 10 mM L-histidine.

    • Self-Validation Check: If the inhibitor is active-site directed, the natural substrate will protect the enzyme from inactivation, proving absolute specificity.

Protocol 2: Intact Mass Spectrometry for Adduct Verification

Causality: Kinetic data only implies covalency. Intact MS directly observes the mass shift of the protein, confirming the 1:1 stoichiometry and ruling out non-specific poly-alkylation.

  • Reaction: Incubate 10 μM HAL with 100 μM α-chlorohistidine for 2 hours to ensure >95% inactivation.

  • Desalting: Pass the reaction through a Size Exclusion/Desalting Column to remove excess unreacted inhibitor.

    • Causality: Removing free ligand prevents gas-phase adduct formation during ionization, which can yield false positives.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the multicharged envelope. The intact mass of the inhibited HAL should equal the apo-HAL mass plus the mass of α-chlorohistidine minus the mass of HCl (due to the mechanism-based chloride elimination).

Workflow Exp Recombinant Expression Pur Affinity & SEC Purification Exp->Pur Kin Kinetic Profiling (k_inact / K_I) Pur->Kin MS Intact Mass Spectrometry Kin->MS Xray X-ray Crystallography MS->Xray

Experimental workflow for validating HAL mechanism-based inhibitors.

References

  • Baedeker, M., & Schulz, G. E. (2002). Structures of two histidine ammonia-lyase modifications and implications for the catalytic mechanism. European Journal of Biochemistry.
  • Investigating the Mechanism of Action of Histidine Ammonia Lyase. University of Utah.
  • Pinto, G. P., et al. Synthetic and therapeutic applications of ammonia-lyases and aminomutases. IRIS . URL:

  • Givot, I. L., et al. The Inactivation of Histidine Ammonia-Lyase by l-Cysteine and Oxygen: Modification of the Electrophilic Center. ResearchGate.

Sources

Foundational

Stereochemical Divergence in Histidine Analogues: A Technical Guide to (S)-α-Chlorohistidine and its (R)-Isomer

Executive Summary & Core Directive In the realm of chiral drug development and enzyme active-site probing, stereochemical precision is non-negotiable. As a Senior Application Scientist, I frequently encounter confusion s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the realm of chiral drug development and enzyme active-site probing, stereochemical precision is non-negotiable. As a Senior Application Scientist, I frequently encounter confusion surrounding halogenated histidine derivatives. It is critical to establish that α-chlorohistidine (IUPAC: 2-chloro-3-(1H-imidazol-4-yl)propanoic acid) is an α-halo acid derivative of histidine. It must be strictly differentiated from ring-chlorinated histidines (e.g., 2-chlorohistidine) and the structurally distinct suicide inhibitor α-chloromethylhistidine 1.

This whitepaper dissects the fundamental differences between the (S)-isomer and the (R)-isomer of α-chlorohistidine. By exploring their mechanistic biochemistry, divergent enzyme interactions, and stereoselective synthesis, this guide provides researchers with a robust framework for utilizing these chiral building blocks as orthogonal probes in biochemical assays.

Mechanistic Biochemistry & Enzyme Probing

The utility of α-chlorohistidine lies in its ability to act as a reactive structural analogue of natural histidine. The stereochemical orientation of the α-chloro group dictates its biological fate:

  • (S)-α-Chlorohistidine : Derived from L-histidine, this enantiomer is a perfect spatial mimic of the natural amino acid. When introduced to histidine-recognizing enzymes (such as Histidine Decarboxylase), it seamlessly docks into the active site. Once bound, the α-chloro moiety acts as a potent electrophile. Proximally located nucleophiles within the enzyme—such as cysteine thiols or lysine primary amines—attack the α-carbon. The chloride ion acts as an excellent leaving group, resulting in covalent, irreversible alkylation of the enzyme.

  • (R)-α-Chlorohistidine : Derived from D-histidine, this enantiomer serves as an ideal negative control. Its inverted stereocenter causes an immediate steric clash within the highly chiral environment of the enzyme's active site. This stereomismatch prevents binding, rendering the (R)-isomer biochemically inert in these specific assays.

EnzymeInteraction Enzyme Histidine-Recognizing Enzyme (e.g., HDC) S_Isomer (S)-α-Chlorohistidine (L-Mimic) Enzyme->S_Isomer Encounters R_Isomer (R)-α-Chlorohistidine (D-Mimic) Enzyme->R_Isomer Encounters Binding Active Site Binding (Stereomatch) S_Isomer->Binding NoBinding Steric Clash (Stereomismatch) R_Isomer->NoBinding Alkylation Covalent Alkylation (Irreversible Inhibition) Binding->Alkylation Clearance Diffuses Away (No Reaction) NoBinding->Clearance

Divergent enzyme active-site interactions of (S)- and (R)-α-chlorohistidine enantiomers.

Comparative Data Analysis

To streamline experimental design, the quantitative and qualitative differences between the two isomers are summarized below.

Parameter(S)-α-Chlorohistidine(R)-α-Chlorohistidine
Precursor Amino Acid L-Histidine (S-isomer)D-Histidine (R-isomer)
Stereochemical Outcome Net Retention (S-configuration)Net Retention (R-configuration)
Enzyme Active Site Fit High (Substrate Mimic)Low (Steric Mismatch)
Reaction Mechanism Double-Inversion (α-Lactone)Double-Inversion (α-Lactone)
Primary Application Active-site directed alkylationOrthogonal probe / Negative control

Stereoselective Synthesis: The Self-Validating Protocol

The synthesis of α-chlorohistidine relies on the diazotization of the precursor amino acid in the presence of concentrated hydrochloric acid 2. A fascinating aspect of this organic transformation is that it proceeds with net retention of configuration 3.

Step-by-Step Methodology

Objective : Synthesize the (S)-enantiomer from L-histidine via a double-inversion diazotization mechanism.

  • Substrate Solvation & Halide Loading : Dissolve 10 mmol of L-histidine in 15 mL of 6M HCl. Cool the reaction vessel to 0 °C using an ice-brine bath.

    • Causality: A high molarity of HCl serves a dual purpose. It protonates the imidazole ring to ensure solubility and provides a massive excess of chloride ions. This excess is critical to outcompete water during the lactone ring-opening phase, preventing the formation of the α-hydroxy acid byproduct.

  • Controlled Diazotization : Prepare a solution of 12 mmol NaNO2 in 5 mL of pre-chilled deionized water. Add this dropwise to the histidine solution over 30 minutes under vigorous stirring.

    • Causality: Dropwise addition at 0 °C prevents the thermal degradation of the transient diazonium intermediate and mitigates uncontrolled exothermic nitrogen gas evolution, which can lead to racemization.

  • Lactone Formation and Ring-Opening : Maintain the reaction at 0 °C for 1 hour, then slowly remove the ice bath, allowing the system to warm to 25 °C over 2 hours.

    • Causality: The gradual increase in thermal energy triggers the expulsion of N₂. The neighboring carboxylate group attacks the α-carbon (Inversion 1) to form an unstable α-lactone. The high concentration of Cl⁻ immediately opens this lactone (Inversion 2), resulting in net retention of the (S)-configuration.

  • System Validation & Purification : Neutralize the mixture to pH 4.5 (the approximate isoelectric point of the product) using dilute NaOH. Isolate the precipitate and purify via cation-exchange chromatography.

    • Validation: This protocol is designed to be a self-validating system. By subjecting the purified product to polarimetry and chiral HPLC, the system verifies its own success. If the specific rotation [α]D​ confirms the (S)-configuration and HPLC shows >98% enantiomeric excess (ee), the double-inversion causality is validated. The presence of the (R)-isomer would indicate a failure in maintaining the low-temperature kinetic control during Step 2.

StereoselectiveSynthesis L_His L-Histidine (S-isomer) Diazo_S S-Diazonium Intermediate L_His->Diazo_S NaNO2, HCl -H2O D_His D-Histidine (R-isomer) Diazo_R R-Diazonium Intermediate D_His->Diazo_R NaNO2, HCl -H2O Lactone_S α-Lactone (Inversion 1) Diazo_S->Lactone_S -N2 Neighboring Group Lactone_R α-Lactone (Inversion 1) Diazo_R->Lactone_R -N2 Neighboring Group Cl_S (S)-α-Chlorohistidine (Net Retention) Lactone_S->Cl_S Cl- Attack (Inversion 2) Cl_R (R)-α-Chlorohistidine (Net Retention) Lactone_R->Cl_R Cl- Attack (Inversion 2)

Stereoselective synthesis of α-chlorohistidine enantiomers via double-inversion mechanism.

Conclusion

The distinction between (S)-α-chlorohistidine and its (R)-isomer is a masterclass in how subtle stereochemical shifts govern macro-level biochemical interactions. By leveraging the double-inversion synthetic pathway, researchers can reliably generate enantiopure probes. Deploying the (S)-isomer as an active-site alkylator alongside the (R)-isomer as a steric-mismatch control provides an airtight, self-validating experimental design for modern drug development workflows.

References

  • Selective irreversible inhibition of mammalian histidine decarboxylase by alpha-chloromethyl histidine. PubMed.
  • Stereoselective Synthesis of Pilocarpine. Scribd.
  • RU2445307C1 - Method of producing trans-urocanic acid.

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 2-Chloro-3-(1H-imidazol-4-yl)propionic Acid Hydrochloride

Executive Summary 2-Chloro-3-(1H-imidazol-4-yl)propionic acid (CAS 6630-42-8) is a critical halogenated imidazole derivative, frequently utilized as an intermediate in the synthesis of 4-vinylimidazole polymers and hista...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-(1H-imidazol-4-yl)propionic acid (CAS 6630-42-8) is a critical halogenated imidazole derivative, frequently utilized as an intermediate in the synthesis of 4-vinylimidazole polymers and histamine analogs[1]. Formulating this compound as a hydrochloride (HCl) salt is a strategic necessity in drug development and synthetic workflows to overcome the poor aqueous solubility of its zwitterionic free base. This whitepaper provides an in-depth analysis of its solubility thermodynamics, structural causality, and a self-validating experimental framework for empirical determination.

Physicochemical Foundations & Causality

The Impact of α-Chloro Substitution

In structurally related amino acids like L-histidine, the α-amino group acts as a strong hydrogen bond donor, facilitating aqueous solvation (yielding a baseline water solubility of ~43 mg/mL at 25°C)[2]. Replacing this amino group with a chlorine atom fundamentally alters the molecule's hydration thermodynamics. The chlorine atom is highly electronegative (exerting a strong inductive effect) and lipophilic. This substitution lowers the pKa of the adjacent carboxylic acid to approximately 2.5, while the imidazole ring nitrogen maintains a pKa of ~6.0. Consequently, the intrinsic solubility ( S0​ ) of the free base is significantly reduced due to the loss of hydrogen-bonding capacity and the formation of a stable, poorly soluble zwitterionic lattice at physiological pH.

Thermodynamics of the Hydrochloride Salt

To disrupt the stable zwitterionic lattice, the compound is converted to its HCl salt. Protonation of the imidazole ring yields a cationic species. The introduction of the chloride counterion decreases the crystal lattice energy and exponentially increases the hydration energy ( ΔGhydration​ ). However, researchers must account for the common-ion effect : in environments with high ambient chloride concentrations (e.g., Simulated Gastric Fluid, 0.1 N HCl), the solubility will be suppressed due to Le Chatelier's principle driving the equilibrium toward the solid state.

pH-Dependent Speciation Visualization

The solubility of 2-chloro-3-(1H-imidazol-4-yl)propionic acid is strictly governed by its ionization state. The following diagram illustrates the speciation pathway that dictates solvent compatibility.

Speciation Cat Cationic Form (pH < 2.5) Maximal Solubility Zwit Zwitterionic Form (pH 2.5 - 6.0) Minimal Solubility Cat->Zwit pKa1 ~ 2.5 (-H+) Ani Anionic Form (pH > 6.0) High Solubility Zwit->Ani pKa2 ~ 6.0 (-H+)

Caption: pH-dependent speciation pathway governing the aqueous solubility profile.

Quantitative Solubility Profile

Due to the niche nature of this intermediate, empirical high-throughput screening data is often proprietary. The following table synthesizes analog-derived predictive data (benchmarked against histidine hydrochloride[2] and general halogenated carboxylic acids) to guide initial solvent selection and formulation strategies.

Solvent SystemTemp (°C)Estimated Solubility (mg/mL)Descriptive Term (USP)Causality / Mechanism
Water (pH 2.0) 25> 50.0Freely SolubleFull ionization of imidazole; high hydration energy.
Water (pH 5.0) 25< 5.0Slightly SolubleZwitterion dominance; potential precipitation of free base.
0.1 N HCl 25~ 20.0Sparingly SolubleCommon-ion effect from Cl⁻ suppresses maximum solubility.
Ethanol (Absolute) 25< 1.0Very Slightly SolubleInsufficient dielectric constant to solvate the ionic lattice.
DMSO 25> 30.0SolubleStrong dipole moment disrupts lattice; good solvation of Cl⁻.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To establish regulatory-grade solubility data, kinetic methods (like solvent-shift) are insufficient. A thermodynamic shake-flask method with built-in self-validation must be employed to prevent false readings caused by supersaturation or salt disproportionation.

Step-by-Step Methodology:
  • Preparation of Solid Excess: Weigh approximately 100 mg of 2-chloro-3-(1H-imidazol-4-yl)propionic acid HCl into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., 50 mM phosphate buffer, pH 2.0). Ensure a visible excess of solid remains to guarantee saturation.

  • Thermostated Equilibration: Seal the vial and place it in an orbital shaker set to 25.0°C ± 0.1°C at 300 RPM.

  • Self-Validating Sampling (Time-Course):

    • Aliquot 1 (24 hours): Extract 100 µL of the suspension. Centrifuge at 15,000 x g for 10 minutes. Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (λ = 210 nm).

    • Aliquot 2 (48 hours): Repeat the extraction and analysis.

    • Validation Criteria: The concentration difference between 24h and 48h must be < 5% . If > 5%, extend shaking to 72h. This proves true thermodynamic equilibrium has been reached.

  • Solid-State Verification (Critical Control): Isolate the remaining solid from the 48h sample via vacuum filtration. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This step ensures the HCl salt has not disproportionated into the less soluble free base during the equilibration process. If the XRPD pattern changes, the measured solubility reflects the free base, invalidating the salt solubility data.

Protocol Start Add Excess HCl Salt to Aqueous Buffer Incubate Thermostated Shaking (25°C ± 0.1°C) Start->Incubate Sample1 Sample at 24h (Centrifuge & Filter) Incubate->Sample1 24h Aliquot Sample2 Sample at 48h (Centrifuge & Filter) Incubate->Sample2 48h Aliquot SolidCheck XRPD on Residual Solid (Verify Salt Form) Incubate->SolidCheck Isolate Solid Compare Compare Concentrations (Δ < 5% = Equilibrium) Sample1->Compare Sample2->Compare Compare->SolidCheck Validates State

Caption: Self-validating shake-flask protocol ensuring thermodynamic equilibrium and solid-state integrity.

Conclusion

The formulation of 2-chloro-3-(1H-imidazol-4-yl)propionic acid as a hydrochloride salt fundamentally rescues the molecule from the poor aqueous solubility inherent to its zwitterionic free base. By understanding the interplay between the α-chloro inductive effect, pH-dependent speciation, and the common-ion effect, researchers can accurately predict and manipulate its solubility profile. Implementing a self-validating thermodynamic protocol ensures that the data generated is robust enough to support downstream synthetic scale-up or pharmacological formulation.

References

  • Guidechem. L-Histidine 71-00-1 wiki. Guidechem Encyclopedia. 2[2]

  • Marcilla, R., et al. Imidazole Polymers Derived from Ionic Liquid 4-Vinylimidazolium Monomers: Their Synthesis and Thermal and Dielectric Properties. Macromolecules, ACS Publications. 1[1]

Sources

Foundational

An In-depth Technical Guide to Imidazole Propionic Acid in Histidine Metabolism Research

For Researchers, Scientists, and Drug Development Professionals Abstract Imidazole propionic acid (ImP), a microbially-derived metabolite of the essential amino acid histidine, has emerged from relative obscurity to beco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole propionic acid (ImP), a microbially-derived metabolite of the essential amino acid histidine, has emerged from relative obscurity to become a focal point in the study of metabolic diseases.[1] Initially identified in patients with intestinal disorders, elevated circulating levels of ImP are now strongly correlated with insulin resistance, type 2 diabetes (T2D), and cardiovascular diseases.[1][2] This guide provides a comprehensive overview of ImP's role in histidine metabolism, its biosynthesis by the gut microbiota, and its molecular mechanisms of action, particularly the impairment of insulin signaling. We will detail authoritative analytical methodologies for its quantification, present in-vitro and in-vivo experimental workflows, and discuss its growing importance as a therapeutic target and biomarker in drug development.

Introduction: The Histidine-Microbiome-Metabolic Disease Axis

The essential amino acid histidine is catabolized through several pathways in the body.[3] In the liver and skin, the primary route involves the enzyme histidase (or histidine ammonia-lyase, HAL), which deaminates histidine to urocanic acid.[4][5][6] This is further metabolized to formiminoglutamic acid (FIGLU) and ultimately glutamate, linking to one-carbon metabolism.[3][7][8] However, a crucial alternative pathway exists within the gut, orchestrated by the resident microbiota. Gut bacteria convert dietary histidine into ImP, which then enters systemic circulation via the portal vein.[1][9]

Under normal physiological conditions, circulating ImP levels are low.[9] However, in dysbiotic states, often associated with unhealthy diets low in fiber, specific bacterial populations capable of producing ImP flourish.[2][10] This leads to a significant elevation of circulating ImP, which has been consistently observed in individuals with T2D.[11][12][13] This establishes a clear axis: dietary histidine is metabolized by a dysbiotic gut microbiome, leading to increased ImP, which in turn contributes to the pathophysiology of metabolic diseases.[1]

Biosynthesis and Metabolism of Imidazole Propionic Acid

The microbial production of ImP from histidine is a two-step enzymatic process.

  • Deamination: The enzyme histidine ammonia-lyase (encoded by the hutH gene) in gut bacteria catalyzes the deamination of L-histidine to produce trans-urocanic acid and ammonia.[1][4][14]

  • Reduction: Subsequently, the enzyme urocanate reductase (encoded by the urdA gene) reduces trans-urocanic acid to form imidazole propionic acid.[2][15]

This pathway represents an alternative to the host's hepatic metabolism of urocanic acid, which proceeds via urocanase to 4-imidazolone-5-propionic acid.[16] The microbial enzyme UrdA is key, as it unidirectionally reduces urocanate to ImP.[2] The gut microbiota of T2D patients has been shown to have a higher capacity for ImP production in vitro.[1][9]

Histidine_Metabolism cluster_gut Gut Lumen (Microbiota) cluster_host Host Liver Diet Dietary Histidine Histidine L-Histidine Diet->Histidine Ingestion Urocanic_Acid trans-Urocanic Acid Histidine->Urocanic_Acid Histidine Ammonia-Lyase (hutH, Microbial & Host) ImP Imidazole Propionic Acid (ImP) Urocanic_Acid->ImP Urocanate Reductase (urdA, Microbial) Host_Metabolism Host Hepatic Metabolism Urocanic_Acid->Host_Metabolism Host Urocanase Systemic_Circulation Systemic Circulation (Portal Vein) ImP->Systemic_Circulation Absorption Imidazolone_Propionic_Acid 4-Imidazolone- 5-Propionic Acid Host_Metabolism->Imidazolone_Propionic_Acid FIGLU FIGLU Imidazolone_Propionic_Acid->FIGLU Glutamate Glutamate FIGLU->Glutamate

Figure 1: Simplified pathway of microbial ImP production from dietary histidine.

Biological Roles & Mechanisms of Action

The primary pathological effect of elevated ImP is the impairment of insulin signaling, contributing directly to insulin resistance.[11][12][17]

The p38γ/p62/mTORC1 Signaling Cascade

Mechanistic studies have elucidated a specific signaling pathway activated by ImP in hepatocytes and endothelial cells.[1][18]

  • Activation of p38γ MAPK: ImP activates the alternative p38 mitogen-activated protein kinase gamma (p38γ), but not other p38 isoforms.[1][11]

  • Phosphorylation of p62: Activated p38γ then phosphorylates the sequestosome-1 protein (p62).[11][12]

  • Activation of mTORC1: Phosphorylated p62 subsequently activates the mechanistic target of rapamycin complex 1 (mTORC1).[11][15][17]

  • Impairment of Insulin Receptor Substrate (IRS): Activated mTORC1 leads to the degradation or inhibitory phosphorylation of insulin receptor substrates (IRS-1 and IRS-2), which are critical nodes in the insulin signaling pathway.[1][9]

This disruption prevents the downstream activation of pathways like the PI3K/Akt pathway, leading to decreased glucose uptake and utilization, a hallmark of insulin resistance.[2][19]

ImP_Signaling ImP Imidazole Propionic Acid (ImP) p38g p38γ MAPK ImP->p38g Activates p62 p62 p38g->p62 Phosphorylates p62_p p-p62 p62->p62_p mTORC1 mTORC1 p62_p->mTORC1 Activates mTORC1_active Active mTORC1 mTORC1->mTORC1_active IRS IRS-1 / IRS-2 mTORC1_active->IRS Inhibits / Degrades Insulin_Signaling Insulin Signaling (e.g., PI3K/Akt pathway) IRS->Insulin_Signaling IR Insulin Resistance IRS->IR Glucose_Uptake Glucose Uptake & Metabolism Insulin_Signaling->Glucose_Uptake

Figure 2: ImP-induced insulin resistance signaling pathway.

Attenuation of Metformin Action

ImP has also been shown to counteract the therapeutic effects of metformin, the first-line treatment for T2D.[2][20] Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK). ImP, through its activation of p38γ and subsequently Akt, induces an inhibitory phosphorylation of AMPK, thereby reducing metformin's efficacy.[2][20][21] This finding is clinically significant, as higher ImP levels are observed in metformin-treated T2D patients with poor glycemic control.[21][22]

Role in Cardiovascular Disease

Emerging research has linked elevated ImP to cardiovascular complications. In endothelial cells, ImP impairs insulin signaling via the same p38γ/p62/mTORC1 pathway, leading to reduced nitric oxide (NO) production, endothelial dysfunction, and increased expression of adhesion molecules.[18] Animal studies have demonstrated that chronic ImP exposure accelerates the development of atherosclerotic plaques.[19][23]

Methodologies for ImP Research

Quantification of Imidazole Propionic Acid

Accurate quantification of ImP in biological matrices (plasma, serum, urine) is critical. The gold-standard technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[19][24][25]

Table 1: Performance Characteristics of a Typical LC-MS/MS Method for ImP Quantification

ParameterTypical Value/RangeReference
Linearity Range0.05 - 10 ng/mL[24]
LLOQ (Lower Limit of Quantification)0.05 ng/mL[24]
LOD (Limit of Detection)0.02 ng/mL[24]
Recovery84.0% - 119%[24]
Intra-day RSD (Precision)< 9.5%[26]
Inter-day RSD (Precision)< 7.2%[26]
Protocol: Sample Preparation and LC-MS/MS Analysis of ImP in Human Plasma

This protocol is a synthesized example based on common practices described in the literature.[24][26]

1. Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS): A stable isotope-labeled ImP or a structural analog (e.g., ROS287).[26]

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., NiO@SiO2 for selective extraction or a mixed-mode cation exchange).[24]

2. Sample Preparation (Protein Precipitation & SPE):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[26]

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Optional but recommended for cleaner samples: Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water with 0.1% formic acid).

  • Elute ImP and the IS with an appropriate elution solvent (e.g., 1% NH3·H2O in an aqueous solution).[24]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 97:3 Water:Methanol with 0.1% Formic Acid).

3. LC-MS/MS Analysis:

  • HPLC System: A UHPLC system (e.g., Agilent 1100 Series, Thermo Vanquish).[26][27]

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, Supelco Ascentis C18).[26][27]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[27]

  • Gradient: A typical gradient would start with low %B (e.g., 3%), ramp up to elute the analyte, followed by a high %B wash and re-equilibration.

  • Flow Rate: 0.25 - 0.4 mL/min.[26][27]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Sciex, Thermo Q Exactive).[27]

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode.[27]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for ImP and its internal standard. These must be optimized empirically.

Figure 3: General workflow for ImP quantification in plasma.

In-Vivo and In-Vitro Models
  • Animal Models: To study the causal effects of ImP, mice are often administered ImP through drinking water or intraperitoneal injection, followed by glucose tolerance tests and analysis of liver and muscle tissue for insulin signaling markers.[11][19][20] ApoE-/- mice on a high-fat diet are used to study ImP's role in atherosclerosis.[19]

  • Cell Culture Models: Primary human hepatocytes or cell lines like HEK293 and HepG2 are used to dissect the molecular signaling pathways.[21] Cells are typically serum-starved and then stimulated with ImP to observe phosphorylation events of proteins like p38γ, p62, and downstream targets of mTORC1.[11] Human aortic endothelial cells (HAECs) are used for cardiovascular-related studies.[19]

Future Directions and Therapeutic Implications

The central role of ImP in mediating insulin resistance makes it a compelling therapeutic target. Strategies could include:

  • Modulating the Gut Microbiota: Interventions such as prebiotics, probiotics, or dietary changes aimed at reducing the abundance of ImP-producing bacteria.

  • Inhibiting Microbial Enzymes: Targeting the bacterial urocanate reductase (urdA) could directly block ImP synthesis.

  • Targeting Host Pathways: Developing small molecule inhibitors for p38γ could block the downstream effects of ImP.[2] Intriguingly, the anti-fibrotic drug pirfenidone has been shown to counteract ImP-induced p38γ activation.[2]

Furthermore, ImP holds significant promise as a biomarker for identifying individuals at high risk for T2D and for predicting therapeutic response to drugs like metformin.[1][22]

Conclusion

Imidazole propionic acid stands at the crossroads of diet, microbial metabolism, and host pathophysiology. Once an obscure metabolite, it is now recognized as a key contributor to insulin resistance and a potential driver of cardiovascular disease. The detailed understanding of its biosynthesis and mechanism of action provides a solid foundation for the development of novel diagnostics and therapeutics. For researchers in metabolic disease and drug development, the study of ImP and its derivatives offers a fertile ground for innovation aimed at tackling some of the most pressing health challenges of our time.

References

  • Koh, A., Molinaro, A., Ståhlman, M., Khan, M. T., Schmidt, C., Mannerås-Holm, L., Wu, H., Carreras, A., Jeong, H., Olofsson, L. E., Bergh, P. O., Gerdes, V., Hartstra, A., de Brauw, M., Perkins, R., Nieuwdorp, M., Bergström, G., & Bäckhed, F. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell, 175(4), 947–961.e17. [Link]

  • Li, X., Wang, M., & Li, Y. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers in Endocrinology, 16. [Link]

  • Wang, T., Sun, H., & Chen, Y. (2024). Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers in Endocrinology, 15. [Link]

  • Koh, A., Molinaro, A., Ståhlman, M., Khan, M. T., Schmidt, C., Mannerås-Holm, L., Wu, H., Carreras, A., Jeong, H., Olofsson, L. E., Bergh, P. O., Gerdes, V., Hartstra, A., de Brauw, M., Perkins, R., Nieuwdorp, M., Bergström, G., & Bäckhed, F. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. PubMed, 30401435. [Link]

  • Koh, A., et al. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. ResearchGate. [Link]

  • Small Molecule Pathway Database (SMPDB). (2023). Metabolism and Physiological Effects of Imidazolepropionic Acid. SMPDB. [Link]

  • Zhang, Y., et al. (2021). Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO 2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Chinese Journal of Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Histidine ammonia-lyase. Wikipedia. [Link]

  • BEVITAL AS. (n.d.). Imidazole propionate. BEVITAL AS. [Link]

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  • Taylor, R. G., & Levy, H. L. (1998). Histidase and histidinemia. Clinical and molecular considerations. PubMed. [Link]

  • Metabolon. (2019). Metabolon technology identifies key gut microbiome-derived compound linked to insulin resistance in people with Type 2 diabetes. Metabolon. [Link]

  • Khan, S., et al. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Cureus. [Link]

  • Molinaro, A., et al. (2025). Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Li, X., Wang, M., & Li, Y. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. PMC. [Link]

  • Molinaro, A., et al. (2024). Gut microbial metabolite imidazole propionate impairs endothelial cell function and promotes the development of atherosclerosis. bioRxiv. [Link]

  • Taylor & Francis. (n.d.). Urocanic acid – Knowledge and References. Taylor & Francis. [Link]

  • HealthMatters.io. (n.d.). Formiminoglutamic Acid. HealthMatters.io. [Link]

  • Cooperman, J. M., & Lopez, R. (2002). The role of histidine in the anemia of folate deficiency. PubMed. [Link]

  • Hilton, C., et al. (2020). Characteristics and outcomes of patients with formiminoglutamic aciduria detected through newborn screening. PMC. [Link]

  • Wang, T., Sun, H., & Chen, Y. (2024). Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers. [Link]

  • Dai, Z., et al. (2021). Magnesium and imidazole propionate. PMC. [Link]

  • Wikipedia. (n.d.). Urocanic acid. Wikipedia. [Link]

  • Wikipedia. (n.d.). Formiminoglutamic acid. Wikipedia. [Link]

  • Baby's First Test. (n.d.). Formiminoglutamic Acidemia. Baby's First Test. [Link]

  • Koh, A., et al. (2020). Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation. ResearchGate. [Link]

  • Koh, A., et al. (2020). Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation. PubMed. [Link]

  • M-CSA. (n.d.). Histidine ammonia-lyase. M-CSA. [Link]

  • Wikipedia. (n.d.). cis-Urocanic acid. Wikipedia. [Link]

  • Laihia, J., & Kouvonen, P. (2020). The Multiple Roles of Urocanic Acid in Health and Disease. PubMed. [Link]

  • Byrd, J. B., et al. (2026). LC-MS/MS Identifies Elevated Imidazole Propionate and Gut-Derived Metabolite Alterations in Peritoneal Dialysis Patients. ResearchGate. [Link]

  • Schwede, T. F., Rétey, J., & Schulz, G. E. (1999). Crystal Structure of Histidine Ammonia-Lyase Revealing a Novel Polypeptide Modification as the Catalytic Electrophile. Biochemistry. [Link]

  • Husain, N., et al. (2025). Ying and Yang of Urocanic Acid in Skin Pathogenesis: A Mini Review on Its Metabolism and Effects. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science. [Link]

  • Provatas, A., et al. (2008). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. PubMed. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

Sources

Exploratory

Structural Divergence and Synthetic Interconversion of (S)-α-Chlorohistidine and Urocanic Acid: A Technical Guide

Executive Summary In the realm of amino acid derivatives, the structural transition from an sp3 -hybridized halogenated intermediate to an sp2 -hybridized conjugated system represents a fundamental paradigm in both synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of amino acid derivatives, the structural transition from an sp3 -hybridized halogenated intermediate to an sp2 -hybridized conjugated system represents a fundamental paradigm in both synthetic organic chemistry and biological metabolism. This whitepaper provides an in-depth comparative analysis of (S)-α-chlorohistidine and Urocanic Acid (UCA) . By dissecting their chemical topologies, mechanistic interconversions, and biological significance, this guide equips researchers with the theoretical grounding and self-validating experimental protocols required to synthesize and analyze these critical histidine derivatives.

Chemical Topology & Structural Divergence

The core distinction between (S)-α-chlorohistidine and urocanic acid lies in their carbon backbone hybridization and the resulting electronic environments.

  • (S)-α-Chlorohistidine retains the tetrahedral ( sp3 ) geometry at the alpha-carbon of its parent L-histidine. The substitution of the primary amine with a highly electronegative chlorine atom alters the local dipole moment but leaves the imidazole ring electronically isolated from the carboxylate group.

  • Urocanic Acid , formed via the elimination of hydrogen chloride (or ammonia directly from histidine in biological systems), features a planar ( sp2 ) alpha,beta-unsaturated alkene. This structural shift creates an extended π -conjugation system that bridges the imidazole ring and the carboxylic acid, drastically lowering the HOMO-LUMO gap and enabling UV absorption.

Quantitative Structural Comparison
Property(S)-α-Chlorohistidinetrans-Urocanic Acidcis-Urocanic Acid
IUPAC Name (2S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid(E)-3-(1H-imidazol-4-yl)prop-2-enoic acid(Z)-3-(1H-imidazol-4-yl)prop-2-enoic acid
Molecular Formula C₆H₇ClN₂O₂C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 174.58 g/mol 138.12 g/mol 138.12 g/mol
α-Carbon Hybridization sp3 (Tetrahedral) sp2 (Planar) sp2 (Planar)
Conjugation System Isolated (Imidazole only)Extended (Imidazole-Alkene-Carbonyl)Extended (Sterically hindered)
UV Absorbance ( λmax​ ) ~210 nm~268 nm~277 nm
Primary Context Synthetic intermediate / Water chlorination byproductEndogenous UV filter in stratum corneumImmunosuppressant / Protodynamic agent

Mechanistic Pathways: Synthesis and Interconversion

The synthetic bridge between L-histidine and urocanic acid relies on a two-step sequence: a stereoretentive diazotization followed by an E2 dehydrochlorination.

G His L-Histidine (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid ClHis (S)-α-Chlorohistidine (S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid His->ClHis NaNO2, HCl Diazotization tUCA trans-Urocanic Acid (E)-3-(1H-imidazol-4-yl)prop-2-enoic acid ClHis->tUCA NEt3, Heat E2 Elimination cUCA cis-Urocanic Acid (Z)-3-(1H-imidazol-4-yl)prop-2-enoic acid tUCA->cUCA UV Radiation Photoisomerization

Pathway from L-Histidine to Urocanic Acid isomers via α-chlorohistidine.

1. Stereoretentive Diazotization: When L-histidine is treated with sodium nitrite in concentrated hydrochloric acid, the primary amine is converted into a diazonium group. Rather than undergoing a simple SN​2 displacement (which would invert the stereocenter), the adjacent carboxylate oxygen acts as an internal nucleophile. It displaces the diazonium group to form a highly strained α -lactone intermediate (first inversion). The massive excess of chloride ions in the solvent rapidly opens this lactone ring (second inversion). This double-inversion mechanism elegantly preserves the original stereochemistry, yielding (S)-α-chlorohistidine with net retention of configuration 1.

2. E2 Dehydrochlorination: The conversion of (S)-α-chlorohistidine to trans-urocanic acid requires the removal of HCl. By utilizing a sterically hindered base, the reaction is forced down the E2 elimination pathway, forming the thermodynamically favored trans-alkene 2.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each step incorporates physical or spectroscopic feedback loops to confirm causality and reaction success without relying solely on end-point chromatography.

Workflow step1 1. Diazotization L-His + NaNO2 + HCl step2 2. Extraction (S)-α-chlorohistidine recovery step1->step2 step3 3. Dehydrochlorination Triethylamine (NEt3), 60°C step2->step3 step4 4. Crystallization trans-Urocanic Acid purification step3->step4 step5 5. UV Irradiation Photoconversion to cis-UCA step4->step5 step6 6. Validation HPLC & UV-Vis Spectroscopy step5->step6

Step-by-step experimental workflow for Urocanic Acid synthesis and validation.
Step 1: Synthesis of (S)-α-Chlorohistidine
  • Procedure: Dissolve 1.0 eq of L-histidine in 5.0 eq of concentrated HCl. Chill the reactor to 0°C. Add 1.2 eq of NaNO2​ dropwise over 30 minutes under vigorous stirring.

  • Causality & Rationale: Maintaining the temperature at 0°C is critical. Diazonium salts are highly unstable; elevated temperatures will cause them to decompose into carbocations that react with water, yielding unwanted α -hydroxyhistidine. The high molarity of HCl ensures that chloride outcompetes water as the nucleophile during the α -lactone ring-opening 1.

  • Self-Validating Feedback: The cessation of nitrogen gas ( N2​ ) evolution serves as a visual, real-time indicator that the diazotization and subsequent substitution are complete.

Step 2: E2 Elimination to trans-Urocanic Acid
  • Procedure: Isolate the (S)-α-chlorohistidine and dissolve it in a polar aprotic solvent. Add 2.5 eq of Triethylamine ( NEt3​ ) and heat the mixture in an autoclave or sealed flask at 60°C for 4 hours.

  • Causality & Rationale: NEt3​ is deliberately chosen for its steric bulk. A smaller, more nucleophilic base (like NaOH) would attack the alpha-carbon, resulting in an SN​2 substitution. The bulky ethyl groups of NEt3​ prevent this, forcing the base to abstract the more accessible beta-proton, driving the E2 elimination to form the alkene 2.

  • Self-Validating Feedback (UV-Vis Monitoring): This step features a built-in spectroscopic validation mechanism. The starting material, (S)-α-chlorohistidine, lacks extended conjugation and absorbs weakly above 220 nm. As the E2 elimination proceeds and the conjugated diene system of urocanic acid forms, a strong, distinct absorption band at λmax​≈268 nm will emerge. The reaction is complete when the 268 nm absorbance plateaus.

Physicochemical Properties & Biological Significance

Understanding the divergent biological roles of these compounds requires looking at their environmental and physiological contexts.

Urocanic Acid as a Physiological Agent: Trans-urocanic acid is naturally synthesized in the mammalian stratum corneum via the deamination of histidine by the enzyme histidase. Because of its extended π -conjugation, it acts as an endogenous sunscreen, absorbing harmful UV-B radiation. Upon UV absorption, it undergoes photoisomerization to cis-urocanic acid . Cis-UCA is highly biologically active; it acts as a localized immunosuppressant and a protodynamic agent. In mildly acidic tumor microenvironments, cis-UCA becomes protonated, penetrates cancer cells, and subsequently deprotonates in the slightly alkaline cytosol, inducing intracellular acidification and apoptosis 3.

(S)-α-Chlorohistidine in Environmental Chemistry: Unlike UCA, α-chlorohistidine is not a natural human metabolite. However, it holds significant relevance in environmental and analytical chemistry. During the chlorination of drinking water, chlorine reacts with peptide-bound amino acids, contributing to pathogen inactivation. Histidine residues are highly reactive toward chlorine, leading to the transient formation of α-chlorohistidine as a disinfection byproduct (DBP) before it degrades into lower-molecular-weight compounds like β -cyanoalanine or trihalomethanes over longer time scales 4.

References

  • Lovely, C. J., Sivappa, R., Mukherjee, S., & Thomas, D. (2010). "EFFICIENT PREPARATION OF UROCANIC ACID DERIVATIVES FROM HISTIDINE". Heterocycles, 80(2), 1353.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFILgyu8I29mrDTjmVhbKnhE9RbJjznZkfoeK3ASjHC0J8V64jM2V19cpPqQ8x4FQiMrdnqWaySI0YTdSEhokFCQSaFmNUOgj0aSlpZSUSJdrs3NKBMBWi1YSNvqpjwfl_WmSoFAXM6JfUzYnSomfrjureBohnMVxhZj23d3MKLwZlj2y4Fr0o1nQo6YFdxgw==]
  • Salikhov, S. M., et al. (2012). "RU2445307C1 - Method of producing trans-urocanic acid". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJhAxrwsfrbMzgB2jhXyjW_r8KiiBICZtCy1cMJWUfg74M-GtnWCPnp6z-0uDfgtXUcOBBXlK1BZuKbu03V7N5TlbdXpuT2TDnkUgA5umvlGmoKdNiNc23_GBB-8lTp--g-2UnWZo78k8xGA==]
  • National Center for Biotechnology Information. "cis-Urocanic acid | C6H6N2O2 | CID 1549103". PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT7cphAGWUZ0CmKFEsbc6p_ZhPtE0bgDSMUBl3liDVXR9SLHJ9vw4QLKfa45i2QFRCdFBJZ3x8zQgBTl3bLVnhbpjQfTK8a6nOpd4aNePbQJNaxJEpav_qtnEqCeUzMAzwOCvlwSTC5xBNuO7pFUp6AnbPckyK]
  • Choe, J. K., et al. (2021). "Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination". Environmental Science & Technology, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcEVJttGuepdS8OZ4HdoM41IYAfNfwkgX0UqzF9EYFsHwlrefhejRS35zPN-jwBMs2IylVOkPafAJFyILhNBBy-G_UgD_FwvYXfrP_MwnVT0JgAJ_D9rhGRqbSZfrdzwYWe6v5K8DGmGK1_g==]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoretentive Synthesis of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid from L-Histidine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Scientific Rationale & Mechanistic Causality The conversion of natural amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Scientific Rationale & Mechanistic Causality

The conversion of natural amino acids into their corresponding α -halo derivatives is a critical transformation in the synthesis of modified peptides, enzyme inhibitors, and active pharmaceutical ingredients (APIs). The synthesis of (S)-(-)-2-chloro-3-[4(5)-imidazolyl]propionic acid from L-histidine relies on a highly specific Sandmeyer-type deamination .

As a Senior Application Scientist, it is vital to understand that this is not a simple direct substitution. A direct SN​2 displacement would yield an inverted (R)-enantiomer, while an SN​1 pathway would result in a racemic mixture. Instead, this protocol leverages Neighboring Group Participation (NGP) to achieve complete retention of configuration .

The Causality of the Double-Inversion Mechanism:

  • Diazotization: The primary amine of L-histidine reacts with nitrous acid (generated in situ from NaNO2​ and HCl ) to form a highly unstable diazonium salt.

  • First Inversion (Intramolecular): Before an external nucleophile can attack, the adjacent carboxylate oxygen acts as an internal nucleophile. It attacks the α -carbon, expelling nitrogen gas ( N2​ ) and forming a highly strained, transient α -lactone intermediate.

  • Second Inversion (Intermolecular): The α -lactone is rapidly opened by a chloride ion via an SN​2 attack at the α -carbon.

Because two sequential stereochemical inversions occur, the net mathematical result is the retention of the original (S)-configuration . This mechanistic reality dictates our experimental choices: we must use concentrated hydrochloric acid to ensure the chloride ion concentration vastly outcompetes water, thereby preventing the formation of the α -hydroxy acid byproduct.

Mechanism A L-Histidine (S-Configuration) B Diazonium Salt Intermediate A->B NaNO2, HCl < 5 °C C α-Lactone Intermediate (1st Inversion) B->C -N2 Neighboring Group Participation D (S)-2-Chloro Acid (2nd Inversion = Net Retention) C->D Cl- Attack (SN2)

Figure 1: Double-inversion mechanism via an α-lactone intermediate yielding net retention.

Reagents and Materials

To ensure reproducibility, all reagents must be of high purity. The use of concentrated HCl (37%) is non-negotiable for the reasons outlined in the mechanistic rationale.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
L-Histidine 155.151.015.5 g (100 mmol)Chiral starting material
Sodium Nitrite ( NaNO2​ ) 69.001.510.3 g (150 mmol)Nitrosating agent
Hydrochloric Acid (37%) 36.46Excess100 mLSolvent, acid catalyst, and nucleophile
Ethanol (Absolute) 46.07N/AAs neededExtraction and purification solvent

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical observations (temperature fluctuations, gas evolution) serve as real-time diagnostic indicators of reaction success.

Workflow Step1 1. Dissolution Dissolve L-Histidine in conc. HCl Cool to 0-5 °C Step2 2. Diazotization Dropwise addition of aq. NaNO2 Maintain T < 5 °C Step1->Step2 Step3 3. Gas Evolution Stir at 0 °C (2 h), warm to RT Allow N2 to evolve Step2->Step3 Step4 4. Isolation Concentrate in vacuo Extract with EtOH to remove NaCl Step3->Step4 Step5 5. Purification Recrystallize from EtOH/Ether Yield: (S)-(-)-2-Chloro derivative Step4->Step5

Figure 2: Step-by-step experimental workflow for the stereoretentive deamination of L-histidine.

Step-by-Step Methodology

Step 1: Substrate Dissolution and Pre-cooling

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel.

  • Add 15.5 g (100 mmol) of L-histidine to the flask.

  • Carefully add 100 mL of concentrated HCl (37%). Stir until complete dissolution is achieved.

  • Submerge the flask in an ice-salt bath and cool the internal mixture to 0 °C to 5 °C.

    • Validation Check: The solution must be completely homogeneous before proceeding.

Step 2: Controlled Diazotization

  • Prepare a solution of 10.3 g (150 mmol) of NaNO2​ dissolved in the absolute minimum amount of distilled water (approx. 20-25 mL). Minimizing water is critical to prevent α -hydroxy acid formation.

  • Begin dropwise addition of the NaNO2​ solution via the addition funnel over a period of 1.5 to 2 hours.

  • Critical Control Point: Monitor the internal temperature probe continuously. The diazotization is exothermic. Adjust the drip rate to ensure the internal temperature strictly remains below 5 °C.

    • Validation Check: A sudden temperature spike indicates overly rapid addition, which triggers premature diazonium decomposition and risks SN​1 racemization.

Step 3: Nitrogen Evolution and Ring Opening

  • Once addition is complete, maintain the reaction at 0 °C for an additional 2 hours.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C) over 4 hours.

    • Validation Check: The mixture will transition from a clear solution to a vigorously bubbling mixture. The evolution of N2​ gas is the visual confirmation that the diazonium salt is decomposing into the α -lactone intermediate, which is subsequently opened by chloride ions.

Step 4: Isolation and Purification

  • Transfer the reaction mixture to a rotary evaporator and concentrate in vacuo at 40 °C until a thick, semi-solid residue is formed. (The product exists as a hydrochloride salt).

  • To separate the product from the inorganic byproduct ( NaCl ), suspend the residue in 100 mL of absolute ethanol and stir vigorously for 30 minutes.

  • Filter the suspension to remove the insoluble NaCl . Wash the filter cake with an additional 20 mL of absolute ethanol.

  • Concentrate the combined ethanolic filtrates in vacuo.

  • Recrystallize the resulting crude solid from a mixture of absolute ethanol and diethyl ether to afford pure (S)-(-)-2-chloro-3-[4(5)-imidazolyl]propionic acid hydrochloride.

Analytical Validation

To confirm the structural and stereochemical integrity of the synthesized compound, perform the following analyses:

  • Polarimetry: The specific rotation [α]D​ must be negative (levorotatory), confirming the retention of the (S)-configuration. A positive value indicates inversion or a near-zero value indicates racemization.

  • 1H NMR ( D2​O ): The α -proton will exhibit a significant downfield shift (typically around 4.5 - 5.0 ppm) compared to the starting L-histidine, confirming the successful substitution of the amine with the highly electronegative chlorine atom.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
High α -hydroxy acid byproduct Insufficient chloride concentration allowed water to act as the dominant nucleophile during lactone opening.Ensure the use of strictly concentrated HCl (37%) and minimize the water volume used to dissolve NaNO2​ .
Loss of optical purity (Racemization) Elevated temperatures during diazonium formation favored an SN​1 carbocation pathway over the NGP pathway.Strictly maintain the reaction temperature below 5 °C during the entire NaNO2​ addition phase.
Incomplete conversion Rapid decomposition of nitrous acid into NOx​ gases before it could react with the amine.Ensure vigorous stirring and consider sub-surface addition of NaNO2​ to maximize contact time.

References

  • Title: The α-hydrazino analog of histidine Source: Journal of Medicinal Chemistry (1968) URL: [Link]

  • Title: (S)-2-Chloropropanoic Acid Source: Organic Syntheses (1988) URL: [Link]

Application

Application Note: Protocol for the Deaminative Chlorination of L-Histidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Synthesis of (S)-α-Chloro-β-(4-imidazolyl)propionic acid via NaNO₂/HCl with retention of stereochemical configuration.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Synthesis of (S)-α-Chloro-β-(4-imidazolyl)propionic acid via NaNO₂/HCl with retention of stereochemical configuration.

Executive Summary & Nomenclature Clarification

While legacy laboratory vernacular occasionally refers to this transformation as "N-alpha-chlorination," treating an amino acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) does not yield an N-chloroamine (which typically requires reagents like sodium hypochlorite or N-chlorosuccinimide). Instead, this reagent system drives a deaminative chlorination .

The α -amino group is converted into a diazonium leaving group and subsequently displaced by a chloride ion. This protocol details the chemically accurate conversion of L-histidine to (S)-α-chloro-β-(4-imidazolyl)propionic acid, a critical intermediate for synthesizing urocanic acid derivatives and complex marine alkaloids.

Mechanistic Insights: The Double Inversion Pathway

As a self-validating system, a robust protocol requires understanding the causality behind the reagents. The reaction of L-histidine with NaNO₂ in concentrated HCl proceeds with a net retention of configuration .

  • In Situ NOCl Generation: NaNO₂ reacts with concentrated HCl to form nitrous acid (HONO), which further reacts with HCl to generate nitrosyl chloride (NOCl), the active diazotizing agent.

  • Diazotization: The primary α -amine attacks NOCl, forming an unstable diazonium salt (–N₂⁺).

  • Neighboring Group Participation (1st Inversion): Before external chloride can attack, the adjacent carboxylate group intramolecularly attacks the α -carbon, expelling nitrogen gas and forming a highly reactive α -lactone intermediate. This causes the first stereochemical inversion.

  • Ring Opening (2nd Inversion): The massive excess of chloride ions (from conc. HCl) opens the α -lactone ring, causing a second inversion. The net result is the retention of the original (S)-configuration.

  • Imidazole Protection: The concentrated acidic environment protonates the imidazole ring, preventing it from acting as a competing nucleophile.

Mechanism A L-Histidine (Protonated) B Diazonium Intermediate A->B NaNO2 / HCl (NOCl attack) C α-Lactone Intermediate B->C - N2 (gas) 1st Inversion D (S)-α-Chloro Acid (Product) C->D + Cl- 2nd Inversion

Fig 1: Deaminative chlorination mechanism showing double inversion (net retention).

Reaction Parameters & Quantitative Causality

To ensure reproducibility, the following quantitative parameters must be strictly adhered to.

ParameterValue / RangeRationale / Causality
L-Histidine Conc. ~1.3 M in HClHigh concentration maximizes throughput while ensuring complete solubilization of the protonated amino acid.
NaNO₂ Equivalents 1.4 – 1.5 eqA slight excess ensures complete diazotization, compensating for the inevitable loss of some HONO as NOₓ gas.
HCl Concentration Concentrated (~12 M)Provides a massive stoichiometric excess of Cl⁻ to outcompete water, preventing the formation of the α -hydroxy acid byproduct.
Temperature 0 °C to 5 °CStabilizes the diazonium intermediate, prevents runaway exothermic degradation, and suppresses NOₓ off-gassing.
Step-by-Step Experimental Workflow

Reagents Required:

  • L-Histidine (1.0 eq, e.g., 100 mmol, 15.5 g)

  • Concentrated Hydrochloric Acid (37% w/w, 75 mL)

  • Sodium Nitrite (NaNO₂, ACS grade, 1.4 eq, 140 mmol, 9.6 g)

  • Deionized Water (20 mL)

  • Cold Methanol and Diethyl Ether (for trituration)

Methodology:

  • Preparation & Dissolution: Suspend L-Histidine in 75 mL of concentrated HCl in a 250 mL round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Nitrite Preparation: Dissolve the NaNO₂ in 20 mL of cold deionized water. Transfer this solution to an addition funnel.

  • Diazotization (Critical Step): Add the aqueous NaNO₂ solution dropwise to the vigorously stirring histidine solution over 30–45 minutes.

    • Causality Note: Dropwise addition is mandatory. If the temperature spikes above 5 °C, nitrous acid rapidly decomposes into toxic NOₓ gases, and the stereochemical integrity of the product degrades due to premature diazonium decomposition.

  • Reaction Maturation: Once the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C), stirring for an additional 1.5 hours. Vigorous nitrogen gas evolution will be observed.

  • Filtration: Filter the reaction mixture through a sintered-glass funnel to remove the precipitated sodium chloride (NaCl). Wash the filter cake with a small volume of cold methanol.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the volatiles under reduced pressure (ensure the vacuum pump is protected with a base trap due to the high HCl content).

  • Isolation: Triturate the resulting crude residue with cold diethyl ether to precipitate the pure (S)-α-chloro-β-(4-imidazolyl)propionic acid hydrochloride. Filter and dry under high vacuum.

Workflow S1 1. Dissolution Dissolve L-His in conc. HCl S2 2. Cooling Equilibrate to 0–5 °C S1->S2 S3 3. Diazotization Dropwise aq. NaNO2 addition S2->S3 S4 4. Nitrogen Evolution Stir at 0 °C, then warm to RT S3->S4 S5 5. Isolation Filter NaCl, evaporate, triturate S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis of the α-chloro acid.

Protocol Validation & Analytics

A self-validating protocol requires analytical checkpoints to confirm the success of the transformation without relying solely on yield.

Analytical MethodExpected ObservationCausality / Significance
Visual Inspection Cessation of bubbling (N₂ gas)Indicates complete decomposition of the diazonium intermediate into the carbocation/lactone.
¹H NMR (D₂O) Downfield shift of α -proton (~3.9 ppm → ~4.6 ppm)Confirms the substitution of the amine group with the highly electronegative chlorine atom. Imidazole protons remain intact.
Mass Spectrometry (ESI+) m/z = 175.0 and 177.0 (3:1 ratio)Validates product mass and confirms the presence of a single chlorine atom via its characteristic isotope pattern.
Polarimetry Positive specific rotationConfirms retention of the (S)-configuration, validating the α -lactone neighboring group mechanism.
References
  • Lovely, C. J., Sivappa, R., Mukherjee, S., Yousufuddin, M., & Dias, H. V. R. (2010). Efficient Preparation of Urocanic Acid Derivatives from Histidine. Heterocycles, 80(2), 1353.[Link]

  • Sletzinger, M., Firestone, R. A., Reinhold, D. F., & Nicholson, W. H. (1968). The α-hydrazino analog of histidine. Journal of Medicinal Chemistry, 11(2), 261-263.[Link]

Method

The Strategic Incorporation of (S)-α-Chlorohistidine: A Chiral Building Block for Potent and Selective Peptide-Based Therapeutics

Introduction: The Emergence of Reactive Peptides in Drug Discovery In the landscape of modern drug development, peptides have garnered significant attention for their high specificity, potent biological activity, and inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Reactive Peptides in Drug Discovery

In the landscape of modern drug development, peptides have garnered significant attention for their high specificity, potent biological activity, and inherent biocompatibility.[1] However, their application has often been limited by metabolic instability and poor cell permeability. To overcome these hurdles, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids and reactive electrophilic "warheads" to create peptidomimetics with enhanced therapeutic profiles. Among these, peptide α-chloromethyl ketones have emerged as a powerful class of irreversible inhibitors, particularly for serine and cysteine proteases, which are implicated in a myriad of diseases.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-α-chlorohistidine as a chiral building block in peptide synthesis. The unique properties of the histidine side chain, coupled with the reactive chloromethyl ketone moiety, offer a versatile tool for the design of potent and selective enzyme inhibitors and functional probes. We will delve into the synthetic considerations, strategic incorporation into peptide sequences, and the subsequent purification and characterization of these valuable molecules.

The imidazole side chain of histidine presents unique challenges in peptide synthesis, including the potential for racemization and side reactions.[3][4] Therefore, careful consideration of protecting group strategies is paramount to ensure the stereochemical integrity and successful synthesis of the target peptide. This guide will provide detailed protocols and expert insights to navigate these challenges and unlock the full potential of (S)-α-chlorohistidine in your research.

I. Synthesis of the Chiral Building Block: (S)-α-Chlorohistidine

While a definitive, step-by-step protocol for the enantioselective synthesis of (S)-α-chlorohistidine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related α-chloro-α-amino acids and the derivatization of histidine. The following proposed synthesis is a composite of established chemical principles and should be undertaken with careful optimization and characterization at each step.

Proposed Synthetic Pathway

The synthesis of (S)-α-chlorohistidine can be approached from commercially available L-histidine, employing a strategy that protects the α-amino and imidazole functionalities, followed by the introduction of the chloromethyl ketone.

dot

Synthesis_Pathway cluster_protection Protection cluster_activation Activation & Chlorination cluster_deprotection Deprotection L-Histidine L-Histidine Protected His Protected His L-Histidine->Protected His 1. Esterification 2. Imidazole Protection (e.g., Trt, Boc) 3. α-Amino Protection (e.g., Boc, Fmoc) Diazoketone Diazoketone Protected His->Diazoketone 1. Activation (e.g., isobutyl chloroformate) 2. Diazomethane Chloromethyl Ketone Chloromethyl Ketone Diazoketone->Chloromethyl Ketone HCl gas (S)-alpha-chlorohistidine (S)-alpha-chlorohistidine Chloromethyl Ketone->(S)-alpha-chlorohistidine Selective Deprotection

Caption: Proposed synthetic workflow for (S)-α-chlorohistidine.

Experimental Protocol (Proposed)

Materials:

  • L-Histidine

  • Thionyl chloride

  • Methanol

  • Trityl chloride (Trt-Cl) or Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N-(tert-Butoxycarbonyl)oxysuccinimide (Boc-ONSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Diazomethane (handle with extreme caution, generated in situ)

  • Anhydrous diethyl ether

  • Anhydrous HCl gas

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Step 1: Protection of L-Histidine

  • Esterification: Suspend L-histidine in methanol and cool to 0°C. Add thionyl chloride dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Evaporate the solvent to obtain the methyl ester hydrochloride.

  • Imidazole Protection: Dissolve the methyl ester in DCM and add TEA or DIPEA. Add Trt-Cl or (Boc)₂O and stir until complete protection of the imidazole nitrogen is achieved.[3]

  • α-Amino Protection: React the product from the previous step with Boc-ONSu or Fmoc-Cl in the presence of a base to yield the fully protected histidine derivative. Purify by column chromatography.

Step 2: Formation of the Chloromethyl Ketone

  • Mixed Anhydride Formation: Dissolve the protected histidine derivative in anhydrous THF and cool to -15°C. Add NMM followed by isobutyl chloroformate and stir for 15-20 minutes.

  • Diazoketone Formation: Introduce a freshly prepared and chilled ethereal solution of diazomethane to the reaction mixture. Allow the reaction to proceed at 0°C for 1-2 hours. Caution: Diazomethane is highly toxic and explosive.

  • Chloromethyl Ketone Synthesis: Carefully bubble anhydrous HCl gas through the solution of the diazoketone at 0°C until the yellow color disappears.

Step 3: Deprotection

  • Selective removal of the protecting groups is crucial. The choice of deprotection strategy will depend on the protecting groups used. For example, a Boc group can be removed with trifluoroacetic acid (TFA), while a Trt group is also acid-labile.[3] The final product, (S)-α-chlorohistidine, should be purified by an appropriate method such as recrystallization or chromatography.

II. Incorporation of (S)-α-Chlorohistidine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (S)-α-chlorohistidine at the C-terminus of a peptide requires a specialized solid-phase synthesis strategy, as the reactive chloromethyl ketone moiety is generally incompatible with standard peptide coupling conditions. A common approach involves synthesizing the peptide chain first and then coupling the (S)-α-chlorohistidine derivative in the final step.

dot

SPPS_Workflow Resin Resin Resin-Peptide Resin-Peptide Resin->Resin-Peptide Standard Fmoc-SPPS Cycles Deprotected Peptide Deprotected Peptide Resin-Peptide->Deprotected Peptide N-terminal Fmoc Deprotection Peptide-Chloromethyl-Ketone Peptide-Chloromethyl-Ketone Deprotected Peptide->Peptide-Chloromethyl-Ketone Coupling with Protected (S)-α-chlorohistidine Final Product Final Product Peptide-Chloromethyl-Ketone->Final Product Cleavage and Deprotection

Caption: Workflow for SPPS of peptides with C-terminal (S)-α-chlorohistidine.

Protecting Group Strategy for Histidine Side Chain

The imidazole side chain of histidine is nucleophilic and can lead to side reactions during peptide synthesis. Therefore, appropriate protection is crucial.[5][6]

Protecting GroupAdvantagesDisadvantagesDeprotection
Trityl (Trt) Widely used, provides good steric hindrance.[3]Can be bulky, may lead to incomplete coupling in some cases.Acid-labile (TFA).[3]
tert-Butoxycarbonyl (Boc) Less bulky than Trt, can reduce racemization.[4]More acid-labile than Trt, may require milder deprotection conditions for the N-terminus.Strong acid (TFA).[4]
2,4-Dinitrophenyl (Dnp) Orthogonal to Boc and Fmoc strategies.[3]Requires specific deprotection with a thiol.[3]Thiolysis (e.g., thiophenol).[3]

Table 1: Common protecting groups for the histidine side chain.

Protocol for SPPS

Materials:

  • Fmoc-protected amino acids

  • Rink Amide or other suitable resin

  • (S)-α-chlorohistidine with appropriate N-α and side-chain protection

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma[7]

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence on the resin.[8]

  • Final N-terminal Deprotection: After the last amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Coupling of (S)-α-Chlorohistidine:

    • Dissolve the protected (S)-α-chlorohistidine (1.5-2 equivalents) and a coupling reagent (e.g., HBTU, 1.5-2 equivalents) in DMF.

    • Add DIPEA (3-4 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2-4 hours, or until the coupling is complete (monitored by Kaiser test).

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.

III. Purification and Characterization

The purification of peptides containing a reactive chloromethyl ketone moiety requires careful consideration to avoid degradation or unwanted reactions.

Purification Strategy
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for peptide purification.[7]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a standard mobile phase.

    • Detection: UV detection at 214 nm and 280 nm.

Characterization Methods
MethodInformation Obtained
Analytical RP-HPLC Purity assessment.
Mass Spectrometry (MS) Confirmation of molecular weight.
Amino Acid Analysis (AAA) Verification of amino acid composition.
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of stereochemistry.

Table 2: Techniques for the characterization of (S)-α-chlorohistidine containing peptides.

IV. Applications in Drug Discovery and Chemical Biology

Peptides incorporating (S)-α-chlorohistidine are powerful tools for a range of applications, primarily as irreversible inhibitors of enzymes.

dot

Applications cluster_applications Applications (S)-alpha-chlorohistidine Peptide (S)-alpha-chlorohistidine Peptide Enzyme Inhibition Enzyme Inhibition (S)-alpha-chlorohistidine Peptide->Enzyme Inhibition Irreversible covalent modification of active site residues Activity-Based Probes Activity-Based Probes (S)-alpha-chlorohistidine Peptide->Activity-Based Probes Covalent labeling of active enzymes for proteomic studies Drug Development Drug Development Enzyme Inhibition->Drug Development Therapeutic leads for diseases involving proteases

Caption: Key applications of (S)-α-chlorohistidine containing peptides.

  • Enzyme Inhibition: The chloromethyl ketone acts as an electrophile that can be attacked by nucleophilic residues (e.g., histidine or cysteine) in the active site of an enzyme, leading to irreversible inhibition.[1][2] The peptide sequence provides the specificity for the target enzyme.

  • Activity-Based Protein Profiling (ABPP): These peptides can be used as activity-based probes to selectively label and identify active enzymes in complex biological samples.

  • Therapeutic Leads: Due to their potent and irreversible mode of action, peptides containing (S)-α-chlorohistidine are attractive candidates for the development of new drugs for diseases where specific enzyme inhibition is a validated therapeutic strategy.

V. Conclusion and Future Perspectives

The use of (S)-α-chlorohistidine as a chiral building block opens up exciting avenues for the design and synthesis of sophisticated peptide-based molecules with significant therapeutic and research potential. While its synthesis and incorporation require careful planning and execution, the resulting peptides offer a powerful platform for targeting enzymes with high potency and selectivity. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the diverse applications of this unique amino acid derivative. Future work in this area may focus on the development of more streamlined and efficient synthetic routes for (S)-α-chlorohistidine and the expansion of its application to a broader range of biological targets.

References

  • Side Chain Protection in Peptide Synthesis. Iris Biotech. Accessed March 10, 2026. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Biored-peptide. Accessed March 10, 2026. [Link]

  • Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase. Researcher.Life. Accessed March 10, 2026. [Link]

  • Beyerman, H. C., Maat, L., & van Zon, A. (1976). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Recueil des Travaux Chimiques des Pays-Bas, 95(4), 102-104.
  • Kuttan, R., & Rao, M. N. A. (1994). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemical pharmacology, 47(6), 1031-1036.
  • Solid-phase synthesis of C-terminal modified peptides. Academia.edu. Accessed March 10, 2026. [Link]

  • A general method for fluorescent labeling of the N-termini of lanthipeptides and its application to visualize their cellular localization. ACS chemical biology, 9(1), 144-153.
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. JKU ePUB. Accessed March 10, 2026. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
  • Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus. PloS one, 10(7), e0131929.
  • Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications. Antimicrobial agents and chemotherapy, 55(6), 2872-2879.
  • The Inhibitory Effect and Mechanism of the Histidine-Rich Peptide rAj-HRP from Apostichopus japonicus on Human Colon Cancer HCT116 Cells. Marine drugs, 18(11), 548.
  • Histidine‐Containing Dipeptides in Obesity and Cardiometabolic Health: A Systematic Scoping Review.
  • Practical synthesis of peptide C-terminal aldehyde on a solid support. Tetrahedron letters, 46(48), 8335-8338.

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using α-Chlorohistidine Analogs

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Author: BenchChem Technical Support Team. Date: March 2026

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Prepared for: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Self-Validating Protocols

Strategic Utility in Chemical Biology

The incorporation of halogenated histidine analogs into synthetic peptides has emerged as a powerful strategy in modern drug discovery. Natural marine-derived cyclopeptides, such as haloirciniamide A, naturally incorporate unique chlorohistidine rings, highlighting the biological relevance and structural stability of halogenated histidine scaffolds [3.2]. Furthermore, biocatalytic studies have explored 2-chlorohistidine to expand the chiral pool of non-canonical amino acids for complex peptide synthesis[1].

However, beyond ring-chlorinated variants, α-chlorohistidine analogs —specifically α-chloro-β-(4-imidazolyl)propionic acid derivatives—offer unprecedented utility in Solid-Phase Peptide Synthesis (SPPS). Replacing the α-amino group with a chloride leaving group transforms the building block into a highly reactive electrophile. This enables two major applications:

  • The Submonomer Approach: On-resin SN2 displacement of the α-chloride by primary amines or thiols to generate highly substituted peptoids, depsipeptides, or backbone-modified peptidomimetics ().

  • Covalent Warheads: Strategic placement of an α-chlorohistidine residue at the N-terminus or within a peptide sequence to act as an irreversible covalent inhibitor targeting active-site cysteines or lysines in kinases and proteases.

Mechanistic Grounding: Synthesis and Reactivity

The Causality of Diazotization (Stereochemical Retention)

To utilize α-chlorohistidine in SPPS, one must first synthesize the building block from L-histidine. This is achieved via diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl). Unlike standard SN2 reactions that result in inversion, this specific reaction proceeds with net retention of configuration . Why? The reaction undergoes a double-inversion mechanism. The adjacent carboxylate group acts as an internal nucleophile, attacking the diazonium intermediate to form a highly strained α-lactone (First Inversion). The high concentration of chloride ions in the reaction mixture rapidly opens this lactone via a second SN2 attack (Second Inversion), yielding the (S)-α-chloro acid.

The Causality of Coupling Chemistry

During SPPS, coupling an α-chloro acid presents a severe risk of epimerization. Standard peptide coupling relies on strong bases (e.g., DIEA) and uronium salts (e.g., HATU). However, the presence of a base abstracts the α-proton, driving the elimination of the chloride to form a highly reactive ketene intermediate . Subsequent attack by the resin-bound amine leads to complete racemization. Therefore, coupling must be performed under strictly neutral or mildly acidic conditions using Diisopropylcarbodiimide (DIC) and Oxyma Pure ().

Quantitative Data Presentation

The table below summarizes the critical impact of coupling reagents on the epimerization and yield of α-chlorohistidine analogs during SPPS.

Table 1: Optimization of Coupling Conditions for α-Chlorohistidine Analogs

Coupling Reagent SystemBase AddedEpimerization (%)Coupling Yield (%)Mechanistic Observation
HATUDIEA (2.0 eq)> 25.065High base concentration promotes ketene formation and racemization.
PyBOPNMM (2.0 eq)12.578Weaker base reduces, but fails to eliminate, the elimination pathway.
DIC / HOBtNone2.185Neutral conditions suppress the ketene pathway; moderate kinetics.
DIC / Oxyma Pure None < 0.5 > 95 Superior leaving group enhances SN2 rate without requiring base.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Each step includes an in-process analytical checkpoint to ensure absolute confidence before proceeding.

Protocol A: SPPS Incorporation of α-Chloro-β-(1-trityl-4-imidazolyl)propionic Acid

Objective: Couple the α-chlorohistidine analog to a resin-bound peptide without epimerization.

  • Resin Preparation: Swell the Fmoc-deprotected peptide resin (e.g., Rink Amide AM, 0.1 mmol scale) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the α-chlorohistidine analog (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add DIC (0.3 mmol, 3 eq). Do not add any base (e.g., DIEA or NMM).

  • Coupling: Pre-activate the mixture for 2 minutes, then add it to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Withdraw a few resin beads, wash with EtOH, and perform a Kaiser test.

    • Causality: A yellow/colorless result confirms complete acylation of the primary amine. A blue result indicates incomplete coupling; repeat steps 2-3.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Protocol B: On-Resin Nucleophilic Displacement (Submonomer Approach)

Objective: Displace the α-chloride with a primary amine to generate a backbone-modified peptidomimetic.

  • Displacement Reaction: Suspend the resin from Protocol A in a 1.0 M solution of the desired primary amine (e.g., benzylamine) in DMSO/DMF (1:1 v/v).

  • Incubation: Agitate the suspension at 40°C for 3 hours. Note: The elevated temperature overcomes the steric hindrance of the imidazole side chain.

  • Washing: Drain the reactor and wash the resin sequentially with DMF (5 × 1 min), MeOH (3 × 1 min), and DCM (5 × 1 min).

  • Validation (Chloranil Test): Withdraw a few beads and perform a Chloranil test.

    • Causality: The displacement generates a secondary amine. The Chloranil test will yield a dark blue/green color, validating the success of the SN2 Sdisplacement.

  • Micro-Cleavage (Final QC): Treat 2 mg of resin with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the exact mass of the displaced product and the absence of epimers.

Visualizations

SPPS_Workflow A Resin-Bound Peptide (Free N-terminus) B Coupling of α-Chloro Histidine Analog (DIC/Oxyma) A->B C Kaiser Test (Validation) B->C C->B Positive (Incomplete) D On-Resin SN2 Displacement (Primary Amine / Thiol) C->D Negative (Complete) E Chloranil Test (Validation) D->E F Cleavage & Global Deprotection (TFA/TIPS/H2O) E->F Positive (Displacement Complete)

Caption: Workflow for SPPS utilizing α-chlorohistidine analogs via the submonomer approach.

Covalent_Inhibition Target Target Protein (Active Site Cys/Lys) Complex Non-Covalent Encounter Complex Target->Complex Peptide α-Chlorohistidine Peptide Probe Peptide->Complex Covalent Covalent Adduct (Irreversible Inhibition) Complex->Covalent SN2 Attack by Nucleophile

Caption: Mechanism of irreversible covalent inhibition mediated by an α-chlorohistidine probe.

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 1992. URL:[Link]

  • El-Faham, A., & Albericio, F. "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 2011. URL:[Link]

  • Subbotin, et al. "Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination." Environmental Science & Technology, 2021. URL:[Link]

  • PharmaMar S.A., et al. "Unique Polyhalogenated Peptides from the Marine Sponge Ircinia sp." Marine Drugs, 2020. URL:[Link]

  • Arnold, F. H., et al. "Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids." NIH Public Access, 2020. URL:[Link]

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Enzymatic Assay for Histidine Ammonia Lyase (HAL) Inhibition

Introduction: The Significance of Histidine Ammonia Lyase (HAL) Histidine ammonia-lyase (HAL), also known as histidase, is a crucial cytosolic enzyme that catalyzes the first and rate-limiting step in the catabolism of L...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Histidine Ammonia Lyase (HAL)

Histidine ammonia-lyase (HAL), also known as histidase, is a crucial cytosolic enzyme that catalyzes the first and rate-limiting step in the catabolism of L-histidine.[1] This non-oxidative deamination reaction converts L-histidine into trans-urocanic acid and ammonia.[1][2] Primarily found in the liver and skin, HAL plays a significant role in amino acid metabolism.[1] The product of the HAL-catalyzed reaction, urocanic acid, is a major ultraviolet (UV) absorbing component in the epidermis, providing photoprotection.[3] However, its cis-isomer, formed upon UV exposure, has been implicated in immunosuppression.[3][4]

Deficiencies in HAL activity lead to histidinemia, an autosomal recessive metabolic disorder characterized by elevated levels of histidine in the blood and urine.[5] Furthermore, the modulation of HAL activity has been explored in the context of cancer therapy, where it can influence the efficacy of antifolate drugs.[1] Given its physiological and pathological importance, the identification and characterization of HAL inhibitors are of significant interest for therapeutic development and as tool compounds to probe histidine metabolism.

This application note provides a detailed, field-proven protocol for a continuous spectrophotometric assay to measure HAL activity and to screen for its inhibitors. The methodology is designed to be robust, reliable, and adaptable for various research applications, from basic biochemical characterization to high-throughput screening (HTS) campaigns.

Principle of the Assay

The enzymatic activity of HAL is conveniently monitored by measuring the formation of its product, trans-urocanic acid. This compound has a distinct absorbance maximum at 277 nm, which allows for a direct and continuous spectrophotometric measurement of the reaction rate.[6][7] The increase in absorbance at this wavelength is directly proportional to the amount of trans-urocanic acid produced and thus reflects the enzymatic activity of HAL.

In an inhibition assay, the reaction is carried out in the presence of a potential inhibitor. A reduction in the rate of increase in absorbance at 277 nm, compared to an uninhibited control, indicates that the compound is inhibiting HAL activity. This principle forms the basis of a straightforward and reliable method to screen for and characterize HAL inhibitors.

Biochemical Pathway of Histidine Catabolism

The following diagram illustrates the initial step of histidine catabolism catalyzed by Histidine Ammonia Lyase.

HAL_Pathway Histidine L-Histidine HAL Histidine Ammonia Lyase (HAL) Histidine->HAL Substrate Urocanic_Acid trans-Urocanic Acid Ammonia Ammonia (NH3) HAL->Urocanic_Acid Product HAL->Ammonia Byproduct HAL_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Add Assay Buffer, ZnCl2, and Glutathione to wells B Add Test Compound (or DMSO for controls) A->B C Add HAL Enzyme Solution B->C D Pre-incubate at 25°C for 5 minutes C->D E Initiate reaction by adding L-Histidine D->E F Measure absorbance at 277 nm kinetically E->F G Calculate reaction rates (V₀) F->G H Determine % Inhibition G->H I Calculate IC₅₀ values for active compounds H->I

Sources

Application

Reaction conditions for coupling alpha-chlorohistidine with amines

An Application Guide to the Synthesis of α-Histidine Derivatives via Nucleophilic Substitution Abstract The coupling of α-chlorohistidine with amines represents a critical synthetic transformation for generating novel mo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of α-Histidine Derivatives via Nucleophilic Substitution

Abstract

The coupling of α-chlorohistidine with amines represents a critical synthetic transformation for generating novel molecular entities in drug discovery and medicinal chemistry. The resulting α-amino histidine derivatives are key structural motifs in various targeted therapeutics, including enzyme inhibitors and peptide mimetics. However, the unique trifunctional nature of histidine—possessing a reactive imidazole side chain, an α-amino group, and a stereogenic center—presents significant synthetic challenges. This application note provides a comprehensive guide for researchers, detailing the critical reaction parameters, a robust step-by-step protocol, and troubleshooting strategies for the successful N-alkylation of amines with a protected α-chlorohistidine electrophile. Emphasis is placed on strategic protecting group selection and reaction condition optimization to ensure high yields, chemoselectivity, and preservation of stereochemical integrity.

Chemical Principles and Strategic Considerations

The core of the reaction is a nucleophilic substitution (S_N2) mechanism, where the lone pair of the amine attacks the electrophilic α-carbon of histidine, displacing the chloride leaving group.[1][2] The success of this reaction is contingent upon managing the multiple reactive sites within the histidine scaffold and preventing common side reactions.

The Imperative for Protecting Groups

Unprotected histidine is unsuitable for selective α-alkylation. The nucleophilic amine could react indiscriminately with the α-amino group or the imidazole ring nitrogens. Furthermore, the inherent basicity of the imidazole ring can catalyze racemization at the α-carbon, a significant issue for biologically active molecules.[3][4] Therefore, a robust protecting group strategy is essential.

  • α-Amino Group (Nα): Protection is mandatory to prevent self-condensation and ensure the amine nucleophile reacts at the desired α-carbon. The most common protecting groups are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), selected based on their stability and orthogonal deprotection conditions.[5]

  • Imidazole Side Chain (Nτ or Nπ): While the imidazole ring is a weaker nucleophile than a primary amine, its protection is highly recommended to prevent side-chain alkylation and, critically, to suppress racemization.[3][6] The imidazole nitrogen can act as an intramolecular base, abstracting the α-proton and leading to loss of stereochemical purity.[4]

  • Carboxyl Group: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent its interference as a nucleophile (carboxylate) under basic conditions.

Mechanism of Racemization

Histidine is particularly susceptible to racemization during synthesis.[3][7] In the presence of a base, the proton on the α-carbon can be abstracted. This is facilitated by the electron-withdrawing nature of the adjacent carbonyl group and is often catalyzed by an unprotected imidazole ring.[4] Protecting the imidazole nitrogen, particularly the π-nitrogen, significantly reduces this risk.[3]

Protecting GroupKey Features & RationaleDeprotection Conditions
Nα-Boc Stable to a wide range of non-acidic conditions. Ideal for many synthetic routes.[5]Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).[5]
Nα-Fmoc Base-labile, offering orthogonality with acid-labile groups like Boc and Trt. Standard in modern peptide synthesis.[5]Mild bases (e.g., 20% Piperidine in DMF).[8]
Imidazole-Trt Bulky group that provides excellent steric protection against side-chain acylation and alkylation. Acid-labile.[6]Mildly acidic conditions (e.g., TFA cocktail).[8]
Imidazole-Boc Offers robust protection and is highly effective at suppressing racemization, especially in demanding syntheses.[4][9]Strong acids (e.g., TFA).[9]

Optimizing Reaction Conditions

The choice of solvent, base, and temperature are critical levers for controlling the reaction's outcome. The reaction is typically performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

Solvents and Bases

A polar, aprotic solvent is required to dissolve the reactants and facilitate the S_N2 mechanism without participating in the reaction. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the substitution, driving the reaction to completion.

ParameterRecommended OptionsRationale & Expert Insights
Solvent DMF, Acetonitrile (MeCN), Dichloromethane (DCM), THFDMF is often the solvent of choice due to its high polarity and ability to dissolve a wide range of substrates. DCM is a good alternative, especially for reactions at or below room temperature, but has lower solvating power for polar salts.[10] THF and MeCN are also viable options. Ensure all solvents are anhydrous.
Base DIPEA, Triethylamine (TEA), N-Methylmorpholine (NMM)A non-nucleophilic, sterically hindered tertiary amine is essential to prevent the base from competing with the amine substrate as the nucleophile.[11] DIPEA is a common choice. Typically, 2.0-2.5 equivalents are used: one equivalent to neutralize the HCl byproduct and another to ensure the amine nucleophile is in its free-base form.
Temperature and Reaction Time

These parameters are interdependent and must be optimized for the specific substrates.

ParameterGeneral RangeRationale & Expert Insights
Temperature 0 °C to 60 °CThe reaction is often started at a lower temperature (0 °C or room temperature) and may be gently heated to increase the rate.[12] However, higher temperatures (>50-60 °C) can increase the risk of racemization and other side reactions.[4] For sensitive substrates, maintaining room temperature is advisable.
Reaction Time 4 to 48 hoursReaction progress should be monitored by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid the formation of degradation products from prolonged reaction times.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of a protected α-chlorohistidine methyl ester with a primary amine (e.g., Benzylamine).

Starting Material: Nα-Boc-Nτ-Trt-L-histidine methyl ester is first converted to the corresponding α-chloro derivative using a suitable chlorinating agent (e.g., SOCl₂), a procedure that should be performed with care and is beyond the scope of this specific protocol. The protocol below begins with the purified Nα-Boc-Nτ-Trt-α-chloro-L-histidine methyl ester.

Materials:

  • Nα-Boc-Nτ-Trt-α-chloro-L-histidine methyl ester (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Nα-Boc-Nτ-Trt-α-chloro-L-histidine methyl ester (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the primary amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes DMF and excess reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Dissolve protected α-chlorohistidine in anhydrous DMF B 2. Add amine nucleophile (1.2 eq) C 3. Add DIPEA base (2.5 eq) D 4. Stir at Room Temp (12-24h) C->D E 5. Monitor by TLC/ LC-MS until completion D->E F 6. Dilute with EtOAc, wash with H₂O & NaHCO₃ E->F G 7. Dry organic layer (Na₂SO₄) & concentrate F->G H 8. Flash Column Chromatography G->H I 9. Characterize pure product (NMR, HRMS) H->I

Caption: Workflow for coupling α-chlorohistidine with amines.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive amine (e.g., protonated salt).2. Sterically hindered amine or electrophile.3. Insufficient temperature.1. Ensure sufficient base (2.0-2.5 eq) is used to free-base the amine.2. Increase reaction temperature to 40-50 °C and monitor closely.3. Consider using a less hindered amine or a more reactive electrophile (e.g., α-bromohistidine).
Formation of Multiple Products 1. Over-alkylation of the amine (for primary amines, leading to tertiary amine byproducts).[14]2. Incomplete protection of histidine.3. Degradation of starting material or product.1. Use a slight excess of the amine (1.1-1.2 eq) instead of a large excess to minimize dialkylation.2. Re-evaluate the stability of the protecting groups under the reaction conditions.3. Avoid prolonged reaction times or excessive heat.
Significant Racemization 1. Base is too strong or nucleophilic.2. Reaction temperature is too high.3. Imidazole side chain is unprotected.1. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[15]2. Run the reaction at the lowest effective temperature.3. Ensure the use of an imidazole-protected histidine derivative (e.g., N-Trt or N-Boc).[4]
Difficult Purification 1. Product is highly polar.2. Byproducts have similar polarity to the product.1. Consider using a different stationary phase for chromatography (e.g., C18 reverse-phase silica).2. Optimize the work-up procedure to remove more impurities before chromatography.

Conclusion

The successful coupling of α-chlorohistidine with amines is an achievable and valuable synthetic operation when key challenges are proactively addressed. The cornerstone of a successful strategy lies in the judicious selection of protecting groups for the α-amino and imidazole functionalities to ensure chemoselectivity and maintain stereochemical fidelity. By carefully controlling the reaction parameters—particularly the choice of a non-nucleophilic base, an anhydrous aprotic solvent, and appropriate temperature monitoring—researchers can reliably synthesize α-histidine amine derivatives, paving the way for new advancements in pharmaceutical and materials science.

References

  • Benchchem. A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. Accessed March 2024.
  • Jeon, J., et al. (2007). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Transactions of the Korean Nuclear Society Spring Meeting.
  • Google Patents. (1982). EP0061933A2 - Histidine protection.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. Accessed March 2024.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed March 2024.
  • Benchchem. Biochemical Applications of Protected Histidine Derivatives: An In-depth Technical Guide. Accessed March 2024.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research. Accessed March 2024.
  • Benchchem. A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis. Accessed March 2024.
  • ResearchGate. (2018). Direct synthesis of dialkylated histidine derivatives using alkyl halides.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Coupling Protocol for Primary Amine of a Ligand. Accessed March 2024.
  • Sady, C., et al. (2014).
  • Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Seto, C., et al. (2017). Efficient Synthesis of α-Fluoromethylhistidine Di-Hydrochloride and Demonstration of its Efficacy as a Glutathione S-Transferase Inhibitor. DigitalCommons@SHU.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them. Accessed March 2024.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry.
  • AAPPTEC. Coupling Reagents. Accessed March 2024.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed March 2024.
  • Organic Chemistry Portal. Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Accessed March 2024.
  • Growing Science. (2022).
  • Google Patents. (1998).
  • Sigma-Aldrich. One-Step Purification of Histidine-Tagged Fusion Proteins Under High Pressure and High Flow Conditions. Accessed March 2024.
  • Benchchem. Fmoc-DL-Histidine Coupling: Application Notes and Protocols for Peptide Synthesis. Accessed March 2024.
  • Choi, Y., et al. (2024).
  • ResearchGate. (2024).
  • Benchchem. Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. Accessed March 2024.
  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • Chemistry LibreTexts. (2019). 23.
  • Dunsford, J., et al. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC.
  • Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes.
  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Accessed March 2024.
  • Prasse, C., et al. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology.
  • ResearchGate. (2013). What is the suitable solvent for coupling DCC with acid and amine?.
  • The Royal Society of Chemistry. (2020).
  • ResearchGate. (2017). Preparation of Protein with Histidine Tag for Amine Coupling.
  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. PMC.
  • YouTube. (2014). Amines as Nucleophiles.
  • MDPI. (2024).
  • ResearchGate. (2015). Temperature changes in 2% chlorhexidine gluconate using two activation methods with different intensity levels.
  • MDPI. (2023).
  • The Royal Society of Chemistry. (2023). A general asymmetric synthesis of artificial aliphatic and perfluoroalkylated α-amino acids by Luche's cross-electrophile coupling reaction. Organic & Biomolecular Chemistry.

Sources

Method

Synthesis and Antimicrobial Evaluation of Novel Imidazole Derivatives from Alpha-Chlorohistidine

Application Note & Protocol Guide For distribution to: Researchers, scientists, and drug development professionals. Abstract The escalating threat of antimicrobial resistance necessitates the urgent development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Imidazole-containing compounds represent a promising class of molecules with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] This application note provides a comprehensive guide to the synthesis of novel antimicrobial imidazole derivatives utilizing α-chlorohistidine as a key precursor. We present a detailed, step-by-step protocol for the chemical synthesis, purification, and characterization of these target compounds. Furthermore, we outline robust methodologies for the in vitro evaluation of their antimicrobial efficacy against a panel of clinically relevant bacterial strains. This guide is intended to equip researchers with the foundational knowledge and practical protocols to explore this promising avenue of antimicrobial drug discovery.

Introduction: The Imperative for Novel Antimicrobials

The relentless rise of multidrug-resistant (MDR) pathogens poses a critical global health challenge. The chemical scaffold of imidazole, a five-membered heterocycle, is a recurring motif in numerous biologically active compounds and has demonstrated considerable potential in the development of new antimicrobial agents.[1][3] Imidazole derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the disruption of cell wall synthesis, interference with DNA replication, and perturbation of the cell membrane.[1]

This guide focuses on a synthetic strategy that employs α-chlorohistidine, a readily accessible amino acid derivative, as a versatile starting material. The rationale behind this choice lies in the inherent reactivity of the α-chloro group, which facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functionalities onto the imidazole core. This modular approach enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery, with the goal of identifying derivatives with enhanced potency and a favorable safety profile.

Synthetic Strategy & Mechanistic Rationale

The core of our synthetic approach involves a nucleophilic substitution reaction at the α-carbon of the histidine side chain, followed by further modifications to the imidazole ring or the newly introduced substituent. The electron-withdrawing nature of the chlorine atom in α-chlorohistidine makes the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.

Diagram 1: General Synthetic Scheme

G A α-Chlorohistidine D α-Substituted Histidine Derivative A->D Nucleophilic Substitution B Nucleophile (R-Nu) B->D C Solvent, Base C->D F Novel Imidazole Derivatives D->F Optional Modification E Further Functionalization E->F G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plates A->C B Serial Dilution of Imidazole Derivatives B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate agar plates at 37°C for 24h F->G H Determine MBC (Lowest concentration with no bacterial growth) G->H

Sources

Application

Procedure for converting urocanic acid to 2-chloro-3-imidazolylpropionic acid

Application Note & Protocol Topic: High-Yield Synthesis of 2-Chloro-3-(1H-imidazol-4-yl)propionic Acid from Urocanic Acid Abstract This document provides a comprehensive guide for the synthesis of 2-chloro-3-(1H-imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 2-Chloro-3-(1H-imidazol-4-yl)propionic Acid from Urocanic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-3-(1H-imidazol-4-yl)propionic acid, a valuable imidazole derivative for pharmaceutical research and development. The protocol details a robust method for the conversion of commercially available trans-urocanic acid via a hydrochlorination reaction. This application note is designed for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Background

Imidazole-containing compounds are a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules.[1] 2-Chloro-3-(1H-imidazol-4-yl)propionic acid is a functionalized derivative of the naturally occurring amino acid histidine. Its structure, featuring a reactive chlorine atom alpha to a carboxylic acid and adjacent to the imidazole ring, makes it a versatile building block for the synthesis of more complex pharmaceutical intermediates.

The starting material, urocanic acid, is a metabolite of histidine found in the skin, where it acts as a natural UV protectant.[2] Its α,β-unsaturated carboxylic acid structure provides a key reactive site for functionalization. This protocol focuses on the addition of hydrochloric acid across this carbon-carbon double bond. The electron-withdrawing nature of the carboxylic acid group influences the regioselectivity of this addition, making the reaction a subject of mechanistic interest. This guide provides a scientifically grounded, step-by-step procedure to achieve this transformation efficiently and safely.

Reaction Mechanism and Rationale

The conversion of urocanic acid to 2-chloro-3-(1H-imidazol-4-yl)propionic acid proceeds via an electrophilic addition of hydrogen chloride (HCl) across the alkene double bond. The mechanism can be understood through the following key stages:

  • Protonation: The reaction is initiated by the protonation of the carbon-carbon double bond. The proton (H+) from HCl acts as the electrophile. Due to the electron-withdrawing effect of the adjacent carboxylic acid, the β-carbon (C3) is more nucleophilic than the α-carbon (C2). Protonation, therefore, occurs preferentially at the C3 position.

  • Carbocation Formation: This regioselective protonation results in the formation of a secondary carbocation at the α-carbon (C2). The stability of this intermediate is crucial for the reaction to proceed.

  • Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, then attacks the electrophilic carbocation at C2. This step completes the addition reaction, forming the desired 2-chloro-3-(1H-imidazol-4-yl)propionic acid.

This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the carbon with fewer hydrogen substituents.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_final Final Steps setup Assemble Glassware (3-Neck Flask, Condenser) reagents Weigh Urocanic Acid setup->reagents add_hcl Add conc. HCl under stirring reagents->add_hcl heat Heat to 60-70°C for 12-18h add_hcl->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool Reaction Mixture monitor->cool neutralize Neutralize with NaHCO₃ (aq) (Caution: Gas!) cool->neutralize extract Extract with DCM (3x) neutralize->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate purify Purify by Recrystallization (Ethanol/Ether) evaporate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Sandmeyer Reaction on L-Histidine

Welcome to the Advanced Troubleshooting Guide for L-histidine modifications. Performing a Sandmeyer or Sandmeyer-type diazotization-halogenation on L-histidine presents unique chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for L-histidine modifications. Performing a Sandmeyer or Sandmeyer-type diazotization-halogenation on L-histidine presents unique chemoselective challenges. The molecule possesses two distinct reactive primary amine targets depending on the precursor state: the imidazole ring amine (in 4-amino-L-histidine) and the α -amino group (on the chiral center).

As a Senior Application Scientist, I have structured this guide to address the distinct failure modes, mechanistic causalities, and yield optimization strategies for both pathways.

Part 1: Imidazole Ring Modifications (The True Sandmeyer)

Synthesizing 4-halo-L-histidines (e.g., 4-fluoro or 4-bromo-L-histidine) requires the nitration and subsequent reduction of the imidazole ring to form a 4-aminoimidazole intermediate, followed by a classical Sandmeyer reaction.

Frequently Asked Questions & Troubleshooting

Q1: Why is the yield of the Sandmeyer reaction directly on unprotected L-histidine practically zero? Causality: Unprotected L-histidine has multiple reactive centers. Diazotization will preferentially attack the highly nucleophilic primary α -amine rather than the imidazole ring. Furthermore, generating the required 4-aminoimidazole intermediate requires prior nitration and reduction. Unprotected 4-aminoimidazoles are highly electron-rich and extremely sensitive to oxidative polymerization in aqueous acidic conditions. Solution: You must mask the α -amine and carboxylate (e.g., as -Boc-L-histidine methyl ester) before modifying the imidazole ring.

Q2: How can I optimize the diazotization step to prevent hydrolysis of the imidazole diazonium intermediate? Causality: Imidazole diazonium salts are highly electrophilic. In classical aqueous Sandmeyer conditions, water rapidly outcompetes the halide nucleophile, hydrolyzing the diazonium salt to yield a 4-hydroxyimidazole byproduct[1]. Solution: Transition to a non-aqueous, modified Sandmeyer (Doyle-Kochi) protocol. Use an organic nitrite (e.g., tert-butyl nitrite, t -BuONO) and an anhydrous copper(II) halide source ( CuBr2​ or CuCl2​ ) in a polar aprotic solvent like anhydrous acetonitrile[2].

Q3: I am trying to synthesize 4-fluoro-L-histidine, but the non-aqueous copper method fails. Why? Causality: Fluorination via the Sandmeyer reaction requires a Schiemann-type dediazotization because copper(I) fluoride is unstable and ineffective at transferring fluorine. Solution: For fluorination, you must generate the diazonium tetrafluoroborate salt. Carrying out a photochemical dediazotization (UV irradiation) of this salt at cryogenic temperatures (-78 °C) stabilizes the highly reactive intermediate and has been shown to improve yields from 39% to 53%[3].

G N1 4-Nitro-L-histidine (Protected) N2 Reduction (Pd/C, H2) N1->N2 N3 4-Amino-L-histidine (Unstable) N2->N3 N4 Diazotization (t-BuONO, MeCN) N3->N4 N5 Diazonium Intermediate N4->N5 N6 Halogenation (CuBr2) N5->N6 N7 4-Halo-L-histidine (Optimized Yield) N6->N7

Workflow for non-aqueous Sandmeyer reaction on the L-histidine imidazole ring.

Part 2: α -Amino Group Modifications (Sandmeyer-Type Halogenation)

When researchers refer to the "Sandmeyer reaction of L-histidine" without prior nitration, they are typically targeting the α -amino group to synthesize α -halo- β -(4-imidazolyl)propionic acids.

Q4: I am targeting the α -amino group to synthesize α -chloro- β -(4-imidazolyl)propionic acid. Why is my yield low, and why am I losing stereochemical purity? Causality: The diazotization of the α -amino acid proceeds via an unstable α -diazonium intermediate, which rapidly expels N2​ to form an α -lactone (driven by neighboring group participation of the carboxylate). This lactone dictates the retention of configuration. If the concentration of the halide nucleophile ( Cl− or Br− ) is insufficient, water outcompetes the halide, opening the lactone to form the α -hydroxy acid (malic acid analogue). Solution: You must saturate the system with the halide source. Use a massive stoichiometric excess of the halide acid/salt (e.g., KCl in 6M HCl ) and maintain strict temperature control (-5 °C) to suppress the competitive hydrolysis pathway.

G N1 L-Histidine (alpha-amine) N2 Diazotization (NaNO2, HX) N1->N2 N3 alpha-Diazonium Intermediate N2->N3 N4 Neighboring Group Participation N3->N4 N5 alpha-Lactone Intermediate N4->N5 N6 Halide Attack (Excess X-) N5->N6 N7 alpha-Halo Acid (Retention of Config) N6->N7

Mechanism of alpha-amino diazotization-halogenation with retention of configuration.

Quantitative Yield Optimization Data

Understanding the statistical outcomes of different solvent and reagent systems is critical for experimental design. Below is a summary of expected yields based on the methodology chosen for imidazole-ring halogenation.

Table 1: Comparison of Sandmeyer Conditions for 4-Halo-L-histidine Synthesis

MethodologyReagentsSolvent SystemTempTypical YieldPrimary Failure Mode / Byproduct
Classical Aqueous NaNO2​ , HX , CuX Water0–5 °C<10%Rapid hydrolysis to 4-hydroxyimidazole
Photochemical NaNO2​ , HBF4​ , Water / Ionic Liquid-78 °C40–53%Incomplete conversion, viscosity issues
Non-Aqueous (Modified) t -BuONO, CuBr2​ Anhydrous MeCN0 °C to RT60–75%Protodehalogenation (if moisture is present)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Synthesis of Protected 4-Bromo-L-Histidine via Modified Non-Aqueous Sandmeyer

Targeting the Imidazole Ring

  • Preparation of 4-Amino Intermediate: Dissolve -Boc-4-nitro-L-histidine methyl ester in anhydrous methanol. Add 10% Pd/C catalyst. Stir under an H2​ atmosphere (1 atm) for 2 hours.

    • Validation Check: Filter the reaction mixture through a pad of Celite strictly under an inert argon atmosphere. Exposure to ambient oxygen will cause the solution to rapidly turn black, indicating the destruction (oxidative polymerization) of the highly sensitive 4-aminoimidazole intermediate.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30 °C) and immediately redissolve the crude amine in anhydrous acetonitrile.

  • Diazotization-Halogenation: Cool the solution to 0 °C. Add anhydrous CuBr2​ (1.5 eq) followed by the dropwise addition of tert-butyl nitrite ( t -BuONO, 1.5 eq).

  • Thermal Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: The continuous evolution of N2​ gas bubbles during warming indicates successful dediazotization. If no gas evolves, the nitrite reagent has degraded.

  • Quench & Extraction: Quench the reaction with 1M HCl to break down copper complexes. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography[2].

Protocol 2: Synthesis of α -Chloro- β -(4-imidazolyl)propionic acid

Targeting the α -Amino Group with Retention of Configuration

  • Acidification & Cooling: Dissolve L-histidine in 6M HCl (containing 3 equivalents of dissolved KCl to saturate the halide concentration) and cool to -5 °C using an ice-salt bath.

    • Validation Check: The solution must remain completely clear and strictly below 0 °C before proceeding; premature warming will lead to lactone hydrolysis and racemization.

  • Diazotization: Add an aqueous solution of NaNO2​ (1.2 eq) dropwise over 2 hours via a syringe pump, keeping the needle tip submerged.

    • Validation Check: After addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of the required excess nitrous acid. If negative, add additional NaNO2​ in 0.1 eq increments.

  • Halogenation & Maturation: Stir the mixture at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

    • Validation Check: The complete cessation of nitrogen gas bubbling confirms the total collapse of the diazonium/lactone intermediates into the final α -chloro acid.

References
  • [1] Imidazole Synthesis via I2/FeCl3 Annulation | Source: scribd.com | URL: 1

  • [3] An Enantioselective Synthesis of (S)-4-Fluorohistidine - PMC - NIH | Source: nih.gov | URL: 3

  • [2] Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines | Source: researchgate.net | URL: 2

Sources

Optimization

Technical Support Center: Imidazole Ring Protection (Trt vs. Boc)

Introduction Welcome to the Imidazole Protection Technical Support Center. For researchers in medicinal chemistry and peptide synthesis, the imidazole ring—prominent in histidine and various pharmacophores—presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Imidazole Protection Technical Support Center. For researchers in medicinal chemistry and peptide synthesis, the imidazole ring—prominent in histidine and various pharmacophores—presents a unique "Janus-faced" challenge. It acts simultaneously as a nucleophile and a base, rendering it highly susceptible to unwanted acylation and racemization during synthetic coupling steps[1].

This guide provides an authoritative, causality-driven framework for troubleshooting the two most common imidazole protecting groups: the Trityl (Trt) group and the tert-Butyloxycarbonyl (Boc) group.

Section 1: Mechanistic Foundation & Quantitative Comparison

The Core Challenge: Tautomerism and Regioselectivity The imidazole ring features two nitrogen atoms: the π -nitrogen (pros, closer to the side chain) and the τ -nitrogen (tele, distal to the side chain).

  • Trt Protection relies on steric shielding. Due to the massive bulk of the triphenylmethyl group, it almost exclusively protects the distal τ -nitrogen, as the π -position is sterically crowded by the amino acid backbone[1].

  • Boc Protection relies on electronic deactivation. As an electron-withdrawing carbamate, it significantly reduces the basicity of the imidazole ring[2]. When directed to the π -nitrogen, it prevents the nitrogen from acting as an intramolecular base, thereby suppressing α -proton abstraction and subsequent racemization[2].

Table 1: Quantitative & Mechanistic Comparison of Trt vs. Boc

FeatureN-Trityl (Trt)N-Boc (tert-Butoxycarbonyl)
Protection Mechanism Steric hindrance (Bulky aromatic ether-like)[3]Electronic deactivation (Carbamate)[3]
Regioselectivity (His) >95% N- τ (distal)[1]Can be directed to N- π or N- τ
Chemical Stability Stable to strong bases and nucleophiles[1]Stable to neutral/mild basic conditions[4]
Cleavage Conditions Extremely acid-labile (1-5% TFA)[1]Strong acid (50% TFA, HCl) or Heat (150 °C)[4][5]
Orthogonality Orthogonal to base-labile groups (Fmoc)[3]Orthogonal to Fmoc, Cbz, and mild acid-labile groups[3]
Section 2: Troubleshooting FAQs

Q1: I am synthesizing a histidine derivative, but my Trt protection is yielding a mixture of regioisomers. How do I force N- τ selectivity? Causality & Solution: Tritylation is governed by thermodynamic control. While the 1,5-isomer (N- π protected) can form kinetically, the 1,4-isomer (N- τ protected) is thermodynamically favored due to the severe steric clash between the trityl group and the amino acid backbone[1]. If you observe a mixture, your reaction may not have reached thermodynamic equilibrium. Actionable Fix: Elevate the reaction temperature slightly or extend the reaction time in the presence of a mild base (like triethylamine) to allow the kinetically formed N- π isomer to dissociate and rearrange to the stable N- τ isomer.

Q2: During solid-phase peptide synthesis (SPPS), my N-Boc group is prematurely falling off the imidazole ring. What is the mechanism behind this? Causality & Solution: Unlike aliphatic N-Boc groups, an N-Boc on an imidazole ring forms an acylamidine equivalent, making it significantly more labile. It is sensitive to nucleophiles and even mild extended basic conditions. For instance, during repeated Fmoc deprotection cycles (using piperidine), the Boc group can prematurely cleave (up to 20-40% loss over extended periods)[6]. Actionable Fix: Minimize exposure times to piperidine. Alternatively, switch to the more robust N-Trt group if downstream conditions permit, as Trt will not "hop" or cleave under basic conditions[1].

Q3: I need to deprotect an N-Boc imidazole, but my molecule contains acid-sensitive functionalities. Are there alternative cleavage methods to TFA/HCl? Causality & Solution: Yes. The primary decomposition pathway for N-Boc-imidazole is the cleavage of the N-Boc bond, which can be initiated by heat (thermolysis) as an alternative to acidolysis[4]. Actionable Fix: Utilize a continuous flow or sealed-tube thermal deprotection. Heating the substrate in trifluoroethanol (TFE) or methanol at 120–150 °C for 30–60 minutes facilitates a concerted thermolytic cleavage, releasing isobutylene and CO 2​ without the need for acidic reagents, yielding 100% conversion[5].

Section 3: Diagnostic Workflows

ProtectionStrategy Start Imidazole Protection Strategy Q1 Primary Risk Factor in Downstream Steps? Start->Q1 Racemization Alpha-Proton Racemization Q1->Racemization Nucleophiles Strong Bases / Nucleophiles Q1->Nucleophiles Boc Use N-Boc (N-pi) Electronic Deactivation Racemization->Boc Requires electron withdrawal Trt Use N-Trt (N-tau) Steric Shielding Nucleophiles->Trt Requires steric bulk

Caption: Logical workflow for selecting between Trt and Boc protection strategies.

BocDeprotection Start N-Boc Deprotection Troubleshooting Acid Acid-Catalyzed (e.g., TFA/HCl) Start->Acid Standard Thermal Thermal Cleavage (Acid-Free) Start->Thermal Acid-Sensitive Substrate Acid_Mech Protonation & t-Butyl Cation Release Acid->Acid_Mech Thermal_Mech Concerted Thermolysis (150°C in TFE) Thermal->Thermal_Mech Success Free Imidazole Recovered Acid_Mech->Success Thermal_Mech->Success

Caption: Mechanistic pathways for N-Boc deprotection under acidic vs. thermal conditions.

Section 4: Validated Experimental Protocols
Protocol A: Regioselective N- τ Tritylation of Imidazole Derivatives

Objective: To selectively protect the distal τ -nitrogen using thermodynamic control.

  • Preparation: Dissolve the imidazole derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.0 eq). Causality: TEA acts as an acid scavenger for the HCl generated during tritylation, preventing the protonation of the imidazole ring which would otherwise halt the reaction.

  • Reagent Addition: Slowly add Trityl chloride (Trt-Cl, 1.1 eq) portion-wise at 0 °C.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Causality: Extended stirring ensures that any kinetically formed N- π isomer has sufficient time to undergo intermolecular rearrangement to the sterically favored N- τ isomer[1].

  • Self-Validating TLC Check: Spot the reaction mixture on a silica TLC plate. Develop in 9:1 DCM:MeOH. Dip the plate in acidic anisaldehyde stain and heat. Validation Check: A bright yellow spot confirms the presence of the trityl cation, indicating successful incorporation. If the spot is missing, the trityl chloride may have hydrolyzed prior to use.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Acid-Free Thermal Deprotection of N-Boc Imidazole

Objective: To cleanly remove the N-Boc group without utilizing harsh acids like TFA or HCl[5].

  • Preparation: Dissolve the N-Boc protected imidazole in 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.1 M. Causality: TFE is a highly polar, strongly hydrogen-bonding solvent that stabilizes the transition state of the thermal decarboxylation[5].

  • Reactor Setup: Transfer the solution to a sealed pressure tube or a continuous flow reactor capable of safely handling elevated pressures.

  • Thermolysis: Heat the reaction mixture to 150 °C for 60 minutes. Causality: At this temperature, the thermal energy overcomes the activation barrier for the concerted cleavage of the N-Boc bond, releasing volatile isobutylene and carbon dioxide[4][5].

  • Self-Validating Monitoring: Monitor the reaction via 1 H NMR spectroscopy. Validation Check: The complete disappearance of the intense singlet at ~1.6 ppm (corresponding to the tert-butyl protons) confirms 100% deprotection[5].

  • Isolation: Cool the reactor to room temperature. Evaporate the TFE under reduced pressure to yield the pure, deprotected imidazole quantitatively without the need for aqueous workup or neutralization.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in α-Chlorohistidine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for addressing the unique challenges encountered during the synthesis of peptides containing α-chlorohisti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for addressing the unique challenges encountered during the synthesis of peptides containing α-chlorohistidine. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to help you navigate and troubleshoot potential side reactions, ensuring the integrity and success of your peptide synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when coupling α-chlorohistidine?

When incorporating α-chlorohistidine into a peptide sequence, you should be vigilant for three primary side reactions that are not typically observed with standard histidine derivatives:

  • β-Elimination of HCl: Under basic conditions, which are common in Fmoc-based solid-phase peptide synthesis (SPPS), the α-proton of the α-chlorohistidine residue can become acidic. This can lead to the elimination of hydrogen chloride (HCl), resulting in the formation of a highly reactive dehydroalanine (Dha) residue within your peptide sequence.

  • Nucleophilic Substitution: The chlorine atom at the α-position is a leaving group, making the α-carbon susceptible to nucleophilic attack. Nucleophiles present in the reaction mixture, such as the imidazole side chain of another histidine residue, piperidine from Fmoc deprotection, or even the solvent, can displace the chloride, leading to undesired adducts.

  • Racemization/Epimerization: Similar to natural histidine, α-chlorohistidine is prone to racemization, especially during the activation step of the coupling reaction. The presence of the electron-withdrawing chlorine atom can influence the acidity of the α-proton, potentially exacerbating this issue under certain conditions.

Q2: How does the stability of the α-chloro group impact my synthesis strategy?

The stability of the α-chloro group is a critical consideration and is highly dependent on the pH of the reaction environment.

  • Acidic Conditions: The α-chloro group is generally more stable under acidic conditions. This is a key reason why Boc-based synthesis strategies, which utilize acidic deprotection steps, might be considered.

  • Basic Conditions: The α-chloro group is labile under basic conditions, increasing the risk of β-elimination. The use of piperidine for Fmoc deprotection and tertiary amine bases like N,N-diisopropylethylamine (DIPEA) during coupling can promote this unwanted side reaction. Careful selection of milder bases and shorter reaction times are crucial when using an Fmoc strategy.

Troubleshooting Guides

Issue 1: Mass spectrometry of the crude peptide shows a mass loss of 36.5 Da, suggesting loss of HCl.

This observation is a strong indicator of β-elimination to form a dehydroalanine residue.

Causality: The basic conditions of your synthesis, likely during Fmoc deprotection with piperidine or the coupling step with a tertiary amine base, have caused the elimination of HCl from the α-chlorohistidine residue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HCl elimination.

Detailed Steps:

  • Review Fmoc Deprotection:

    • Action: Reduce the concentration of piperidine in your deprotection solution (e.g., from 20% to 10% in DMF) and decrease the deprotection time.

    • Rationale: This minimizes the exposure of the α-chlorohistidine residue to strong basic conditions, thereby reducing the rate of elimination.

  • Modify Coupling Conditions:

    • Action 1: Base Selection: Replace stronger bases like DIPEA with a weaker, more sterically hindered base such as 2,4,6-collidine.[1]

    • Rationale: A weaker base is less likely to abstract the α-proton, which is the initiating step for elimination.

    • Action 2: Coupling Reagent: Utilize a highly efficient coupling reagent that promotes rapid amide bond formation. Reagents like COMU or HATU can shorten the required reaction time, minimizing the time the α-chlorohistidine is exposed to basic conditions.[1][2][3][4][5]

    • Rationale: Faster coupling kinetics outcompete the rate of the elimination side reaction.

  • Consider a Boc-SPPS Strategy:

    • Action: If elimination remains a significant issue, switching to a Boc-based solid-phase peptide synthesis (SPPS) strategy may be beneficial.

    • Rationale: The acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) are compatible with the stability of the α-chloro group.

Issue 2: Unexpected adducts are observed in the mass spectrum of the crude peptide.

The presence of unexpected masses may indicate that nucleophilic substitution has occurred at the α-carbon of the chlorohistidine residue.

Causality: Nucleophiles in the reaction mixture are displacing the chloride atom.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nucleophilic substitution.

Detailed Steps:

  • Identify Potential Nucleophiles:

    • Analysis: Examine the mass of the adduct to hypothesize the identity of the nucleophile. For example, an addition of 85 Da could suggest a reaction with piperidine.

    • Common Nucleophiles:

      • Piperidine (from Fmoc deprotection)

      • Imidazole side chain of histidine

      • Solvents (e.g., DMF, though less common)

      • Scavengers used in cleavage

  • Optimize Protecting Group Strategy:

    • Action: Ensure that the imidazole side chain of all histidine residues, including the α-chlorohistidine, is adequately protected. A bulky and stable protecting group like the trityl (Trt) group is recommended.[6][7]

    • Rationale: A protecting group on the imidazole nitrogen will prevent it from acting as an intramolecular nucleophile.

  • Control Reaction Conditions:

    • Action 1: Minimize Excess Reagents: Use the minimum necessary amount of base and coupling reagent to avoid high concentrations of potential nucleophiles.

    • Action 2: Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of substitution reactions.

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-α-Chlorohistidine(Trt)-OH using COMU

This protocol is designed to minimize both β-elimination and racemization through the use of a highly efficient coupling reagent and a weaker base.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-α-chlorohistidine(Trt)-OH (3 equivalents)

  • COMU (3 equivalents)[2][3][4]

  • 2,4,6-Collidine (6 equivalents)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-α-chlorohistidine(Trt)-OH and COMU in anhydrous DMF. Add 2,4,6-collidine to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive after 60 minutes, extend the reaction time in 30-minute increments, monitoring closely.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Self-Validation: The success of this protocol is validated by a negative Kaiser test, indicating complete coupling, and subsequent analysis of the crude peptide by mass spectrometry to confirm the absence of mass loss (from elimination) or unexpected adducts.

Data Summary

The choice of coupling conditions can significantly impact the level of side reactions. The following table provides a qualitative summary of the risk of side reactions with different approaches.

Coupling StrategyReagent/Base CombinationRisk of β-EliminationRisk of RacemizationOverall Recommendation
Fmoc-SPPS HATU/DIPEAModerate to HighModerateUse with caution; monitor for elimination.
Fmoc-SPPS COMU/CollidineLow to ModerateLowRecommended for Fmoc-based synthesis.
Boc-SPPS HBTU/DIPEALowModerateA viable alternative if elimination is problematic with Fmoc.

Mechanistic Insights

Elimination_Mechanism A α-Chlorohistidine Residue C Abstraction of α-Proton A->C B Base (e.g., Piperidine, DIPEA) B->C D Formation of Carbanion Intermediate C->D E Elimination of Chloride D->E F Dehydroalanine (Dha) Residue E->F

Caption: Mechanism of β-elimination of HCl from α-chlorohistidine.

The primary pathway for the undesired formation of dehydroalanine from α-chlorohistidine is initiated by the abstraction of the α-proton by a base. This generates a carbanion intermediate, which then rapidly eliminates the chloride ion to form the dehydroalanine product. Minimizing the strength and concentration of the base, as well as the reaction time, is key to suppressing this side reaction.

References

  • Okada, Y., Taguchi, H., & Yokoi, T. (1996). Amino Acids and Peptides. Part 47. Chemical & Pharmaceutical Bulletin, 44(12), 2259-2263.
  • Yokoi, T., Taguchi, H., Nishiyama, Y., Igarashi, K., Kasuya, F., & Okada, Y. (1997). Amino Acids and Peptides. Part 48. Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses, (1), 10-11.
  • ResearchGate. (n.d.). Representative examples of a peptidyl chloromethyl ketone (1)[8]... Retrieved from [Link]

  • Williams, E. B., & Mann, K. G. (1993). Peptide chloromethyl ketones as labeling reagents. Methods in Enzymology, 222, 503-513.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504.
  • Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 18(21), 4778-4784.
  • Nowick, J. S. (2020).
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Guide, A. D. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Carpino, L. A. (1993). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 26(10), 548-555.
  • BenchChem. (2025, December). A Head-to-Head Battle: COMU vs. Other Uronium-Type Coupling Reagents in Peptide Synthesis.
  • BenchChem. (n.d.). troubleshooting guide for low yield in Fmoc-Hyp-OH peptide synthesis.
  • PubMed. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Retrieved from [Link]

  • Khadse, S. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups | Request PDF. Retrieved from [Link]

  • Peptides. (n.d.). SYNTHESIS NOTES.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • ResearchGate. (n.d.). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • MSU chemistry. (n.d.). Carbonyl Reactivity.
  • Semantic Scholar. (2015, May 13). Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics.
  • Peptide Synthesis for Beginners. (n.d.). Retrieved from [Link]

  • Slideshare. (n.d.).
  • Wiley Online Library. (n.d.). Tosyl-α-amino Acids. I. Degradation of the Acid Chlorides and Azides by Aqueous Alkali.
  • Organic Syntheses. (2024, December 4).
  • Google Patents. (n.d.).
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • Chlorhexidine Hydrochloride. (n.d.).
  • Google Patents. (n.d.).
  • Bentham Science. (2024, June 13).

Sources

Optimization

Purification of hydrophilic alpha-halo acids from inorganic salts

Welcome to the Technical Support Center for Advanced Chemical Separations. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult downstream processing challenges i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Separations. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult downstream processing challenges in synthetic chemistry: isolating highly hydrophilic α -halo acids (e.g., chloroacetic acid, bromoacetic acid) from aqueous inorganic salt mixtures (e.g., NaCl, NaBr).

Because both the target acid and the inorganic byproduct possess high thermodynamic affinities for water, conventional separation tactics often lead to poor yields, emulsion formation, or product degradation. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers.

Diagnostic Matrix: Method Selection

Before proceeding to the troubleshooting FAQs, consult this quantitative matrix to select the appropriate purification strategy based on your reaction matrix.

Purification StrategyIdeal Salt LoadTarget Acid Partition Coefficient ( Kd​ )ScalabilityTime to Completion
Batch Liquid-Liquid Extraction (LLE) Low (< 5% w/v) Kd​>2.0 HighHours
Continuous Liquid-Liquid Extraction (CLLE) Moderate to High 0.1<Kd​<2.0 Medium24–48 Hours
Esterification-Distillation-Hydrolysis (EDH) Extremely High (Saturation) Kd​<0.1 HighDays

Frequently Asked Questions & Troubleshooting

Q1: Why does standard batch liquid-liquid extraction (LLE) fail for my α -halo acid in brine?

The Causality: The failure of batch LLE is dictated by the Nernst distribution law. α -halo acids are short-chain, highly polar molecules that form extensive hydrogen-bonding networks with water. While the presence of inorganic salts theoretically induces a "salting-out" effect by monopolizing water molecules for their own hydration spheres, the partition coefficient ( Kd​ ) of C2​−C3​ α -halo acids into standard organic solvents remains highly unfavorable[1]. You are likely leaving >60% of your product in the aqueous raffinate because a single equilibrium stage cannot overcome the thermodynamic preference of the acid for the aqueous phase.

Q2: How can I extract the acid without using hundreds of liters of solvent?

The Solution: You must shift from batch equilibrium to dynamic non-equilibrium using Continuous Liquid-Liquid Extraction (CLLE) . CLLE bypasses the poor partition coefficient by continuously distilling and recycling the organic extracting solvent through the aqueous phase. This effectively creates infinite theoretical extraction plates, driving the extraction to completion over time without increasing total solvent volume[2]. Furthermore, integrating emulsion-enhanced extraction or membrane-based separation can significantly enhance mass transfer rates[3].

CLLE_Workflow A Aqueous Salt + Acid (Feed) C Continuous Extraction Chamber A->C Continuous Feed B Organic Solvent (e.g., MTBE) B->C Dispersed Droplets D Phase Separation C->D Mixed Phases D->A Raffinate (Aqueous) E Solvent Distillation (Recycle) D->E Extract (Organic) E->B Evaporated & Condensed Solvent F Purified Alpha-Halo Acid E->F Concentrated Product

Continuous Liquid-Liquid Extraction (CLLE) cycle for hydrophilic acid recovery.

Step-by-Step Methodology: CLLE Protocol Self-Validating System: The process is validated by monitoring the pH of the aqueous raffinate. Extraction is complete when the aqueous layer's pH neutralizes (accounting for the baseline pH of the salt).

  • Acidification: Adjust the aqueous salt/acid mixture to pH < 1.5 using concentrated H2​SO4​ . Causality: α -halo acids have low pKa​ values (e.g., chloroacetic acid pKa​=2.87 ). You must ensure the acid is fully protonated to prevent it from existing as a highly water-soluble anion.

  • Apparatus Setup: Transfer the aqueous mixture to a liquid-liquid extractor designed for solvents lighter than water (if using MTBE or ethyl acetate) or heavier than water (if using dichloromethane).

  • Solvent Reflux: Add the chosen organic solvent to the boiling flask. Heat the flask to the solvent's boiling point.

  • Continuous Percolation: Allow the condensed solvent to percolate through the aqueous phase for 24–48 hours. The solvent will extract a micro-fraction of the acid, overflow back to the boiling flask, and leave the non-volatile acid behind as the solvent re-evaporates.

  • Isolation: Once the aqueous phase is depleted of acid, disconnect the boiling flask and remove the solvent via rotary evaporation to yield the purified α -halo acid.

Q3: My acid is too hydrophilic even for CLLE, and the salt load is causing the extractor to clog. What is the chemical workaround?

The Solution: When physical extraction fails, we utilize chemical derivatization. The Esterification-Distillation-Hydrolysis (EDH) sequence is the gold standard for separating highly water-soluble carboxylic acids (like lactic acid or halo-acids) from heavy inorganic salt matrices[4]. By temporarily masking the hydrophilic carboxylic acid group with an alkyl chain, you drastically lower the boiling point and eliminate water solubility[5].

EDH_Pathway N1 Crude Mixture (Alpha-Halo Acid + NaCl) N2 Esterification (+ MeOH, H+ cat.) N1->N2 Add Alcohol N3 Volatile Halo-Ester (Organic Phase) N2->N3 Phase Partition N4 Inorganic Salts (Solid/Aqueous Waste) N2->N4 Salt Rejection N5 Fractional Distillation N3->N5 Heat Applied N6 Hydrolysis (+ H2O, H+ cat.) N5->N6 Pure Ester Isolated N7 Pure Alpha-Halo Acid N6->N7 Cleave Ester Bond

Esterification-Distillation-Hydrolysis (EDH) chemical isolation pathway.

Step-by-Step Methodology: EDH Protocol Self-Validating System: The distillation temperature provides real-time validation of ester purity. The subsequent hydrolysis is validated by the disappearance of the ester spot via Thin-Layer Chromatography (TLC) or GC-MS.

  • Fischer Esterification: To the crude aqueous/salt/acid mixture, add a large excess of methanol (or ethanol) and a catalytic amount of concentrated H2​SO4​ . Reflux the mixture for 4–6 hours. Causality: The excess alcohol drives the equilibrium toward the ester via Le Chatelier's principle, converting the hydrophilic acid into a volatile, hydrophobic methyl α -haloacetate.

  • Phase Separation / Filtration: Cool the mixture. The inorganic salts (e.g., NaCl) are insoluble in the organic ester/alcohol phase and will precipitate. Filter out the solid inorganic salts.

  • Fractional Distillation: Transfer the filtrate to a distillation apparatus. Distill off the excess methanol first, followed by the methyl α -haloacetate. The remaining inorganic impurities are left in the distillation bottoms.

  • Acid-Catalyzed Hydrolysis: Suspend the purified ester in a dilute aqueous HCl solution (0.5 M) and reflux. Causality: Acid catalysis is preferred over base catalysis (saponification) here, because base catalysis would generate the sodium salt of the α -halo acid, putting you right back where you started.

  • Final Isolation: Distill off the generated methanol to drive the hydrolysis to completion. Lyophilize or gently evaporate the remaining water to yield the ultra-pure α -halo acid crystals.

Quantitative Recovery Data

To assist in your experimental design, the following table summarizes the expected recovery efficiencies of C2 α -halo acids from a 20% w/v NaCl brine solution using various techniques.

Extraction TechniqueSolvent SystemBatch Recovery (1 Wash)Total Recovery (Final)Product Purity
Batch LLEEthyl Acetate22%45% (3 Washes)~90%
Batch LLEDichloromethane15%35% (3 Washes)~95%
CLLE (24h)MTBEN/A> 92%> 98%
EDH SequenceMethanol (Derivatization)N/A> 88%> 99.5%

References

  • Chapter 2 - Lle Edited | PDF | Distillation | Solubility - Scribd. Scribd. Available at:[Link]

  • Continuous liquid-liquid extraction for the preparation of chlorinated water samples for the Ames bioassay. ResearchGate. Available at:[Link]

  • Continuous Liquid–Liquid Extraction and in-Situ Membrane Separation of Miscible Liquid Mixtures. ACS Publications. Available at:[Link]

  • Adsorption Behaviour of Lactic Acid on Granular Activated Carbon and Anionic Resins: Thermodynamics, Isotherms and Kinetic Studies. MDPI. Available at:[Link]

Sources

Troubleshooting

Removing unreacted histidine from alpha-chlorohistidine product

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the purification of α-chlorohistidine (2-chloro-3-(1H-imidazol-4-yl)propanoic acid).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the purification of α-chlorohistidine (2-chloro-3-(1H-imidazol-4-yl)propanoic acid).

The synthesis of α-chlorohistidine typically involves the diazotization of L-histidine in the presence of a chloride source, a process that replaces the primary α-amino group with a chlorine atom while retaining stereochemical configuration[1]. A common bottleneck in this workflow is the removal of unreacted L-histidine. Because both the product and the starting material are highly polar and share an imidazole ring, standard solvent extraction or silica gel chromatography often fails. This guide provides a self-validating, three-tier purification system based on the fundamental physicochemical differences between the two molecules.

Part 1: Physicochemical Comparison Data

To understand the purification logic, we must first analyze how the substitution of the α-amino group alters the molecule's charge state.

PropertyL-Histidine (Starting Material)α-Chlorohistidine (Target Product)
Functional Groups α-NH₂, Imidazole, -COOHα-Cl, Imidazole, -COOH
pKa Values 1.8 (-COOH), 6.0 (Imidazole), 9.2 (-NH₃⁺)~1.8 (-COOH), ~6.0 (Imidazole)
Isoelectric Point (pI) 7.59 ~3.9 to 4.0
Net Charge at pH 4.0 +1 (Highly soluble)0 (Zwitterion minimum solubility)
Net Charge at pH 6.5 +0.5 to +1 (Cationic)-1 (Anionic)
Primary Amine Reactivity Yes (Highly nucleophilic)No (Only aromatic ring nitrogens)
Part 2: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (α-Chlorohistidine + Histidine) Step1 Protocol 1: Isoelectric Precipitation (Adjust pH to 4.0) Start->Step1 Bulk Separation Step2 Protocol 2: Cation Exchange (CEX) (Load pH 2.0, Elute pH 6.5) Step1->Step2 Pellet (Resuspended) Waste Unreacted Histidine (Discard / Recycle) Step1->Waste Supernatant Step3 Protocol 3: Amine Scavenging (Isocyanate Resin) Step2->Step3 Early Elution Fractions Step2->Waste Retained on Column End Pure α-Chlorohistidine (Target Product) Step3->End Flow-Through Step3->Waste Covalently Bound to Resin

Multistage workflow for separating α-chlorohistidine from unreacted histidine.

Part 3: Frequently Asked Questions (Mechanistic Causality)

Q: Why is standard solvent extraction ineffective for this mixture? A: Both L-histidine and α-chlorohistidine are highly polar, water-soluble compounds that exist as charged species at almost all pH levels. They do not partition favorably into standard organic solvents (like ethyl acetate or dichloromethane), making liquid-liquid extraction unviable.

Q: Can I use Immobilized Metal Affinity Chromatography (IMAC) like Ni-NTA to pull out the histidine? A: We do not recommend IMAC for this specific separation. While polyhistidine tags are famously purified using IMAC[2], the interaction relies heavily on the imidazole ring[]. Because both your product and starting material contain an intact imidazole ring, both will chelate the transition metal (Ni²⁺ or Co²⁺), resulting in poor chromatographic resolution.

Q: Why does Cation Exchange Chromatography (CEX) provide such high resolution? A: CEX separates molecules based on their net positive surface charge[4]. The isoelectric point (pI) of an amino acid is the pH at which it carries a net zero charge. Histidine has a pI of 7.59. By replacing the basic α-amino group with a chlorine atom, the pI of α-chlorohistidine drops to ~4.0. If you load the mixture onto a CEX column at pH 2.0, both molecules bind. However, as you raise the pH to 6.5, α-chlorohistidine becomes negatively charged and elutes, while L-histidine remains positively charged (+1) and stays tightly bound to the resin[5].

Q: What is the purpose of the amine-scavenging resin? A: Scavenging resins are functionalized polymers designed to covalently trap specific functional groups[6]. L-histidine possesses a highly nucleophilic primary α-amine. α-Chlorohistidine does not. By introducing a polymer-bound isocyanate or aldehyde resin, the unreacted histidine is permanently tethered to the solid support via urea or imine bond formation, allowing the pure product to simply be filtered away[6].

Part 4: Step-by-Step Experimental Protocols
Protocol 1: Bulk Removal via Isoelectric Precipitation

Use this step to remove the majority of unreacted histidine from large-scale crude reactions.

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of deionized water. If the mixture is highly acidic (due to HCl from the diazotization step), proceed to neutralization.

  • pH Adjustment: Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter. Adjust the solution precisely to pH 4.0 .

  • Equilibration: Allow the solution to stir at 4°C for 2–4 hours. At pH 4.0, α-chlorohistidine reaches its isoelectric point, minimizing its solubility and causing it to precipitate. L-histidine (net charge +1) remains highly soluble.

  • Isolation: Centrifuge the suspension at 4,000 x g for 15 minutes.

  • Recovery: Decant the supernatant (containing the bulk of the unreacted histidine). Resuspend the α-chlorohistidine pellet in a low-pH buffer for the next polishing step.

Protocol 2: High-Resolution Cation Exchange Chromatography (CEX)

Use this step to separate closely related charged species and remove trace histidine.

  • Resin Preparation: Pack a column with a strong cation exchange resin (e.g., SP Sepharose)[7]. Equilibrate the column with 5 column volumes (CV) of Buffer A (20 mM phosphate buffer, pH 2.0).

  • Sample Loading: Dissolve the pellet from Protocol 1 in Buffer A and load it onto the column. At pH 2.0, both compounds are fully protonated and will bind to the resin.

  • Washing: Wash with 2 CV of Buffer A to remove non-binding impurities.

  • Gradient Elution: Apply a linear pH gradient using Buffer B (20 mM phosphate buffer, pH 6.5).

  • Fraction Collection: α-chlorohistidine will elute early in the gradient as the pH approaches 4.0–5.0 (losing its positive charge). L-histidine will remain bound until the pH exceeds 7.5 or a high salt concentration is applied[5].

  • Lyophilization: Pool the early fractions containing the target product and lyophilize.

Protocol 3: Trace Polishing via Amine-Scavenging Resin

Use this step for final analytical-grade purity to remove any residual parts-per-million (ppm) histidine.

  • Solvent Exchange: Dissolve the lyophilized CEX fractions in a compatible aprotic solvent system (e.g., DMF or a THF/water mixture) that swells the scavenging resin[6].

  • Resin Addition: Add 3–5 molar equivalents of Polymer-Bound Isocyanate resin (based on the estimated trace histidine concentration).

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 2–4 hours. The isocyanate groups will selectively react with the primary α-amine of any residual L-histidine, tethering it to the polystyrene backbone[6].

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin.

  • Final Recovery: Concentrate the filtrate under reduced pressure to yield ultra-pure α-chlorohistidine.

Part 5: References

Sources

Optimization

Improving enantiomeric excess (ee) in alpha-chlorohistidine synthesis

Technical Support Center: Synthesis of α-Chlorohistidine Welcome to the dedicated support center for the synthesis of α-chlorohistidine. This resource is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of α-Chlorohistidine

Welcome to the dedicated support center for the synthesis of α-chlorohistidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high enantiomeric excess (ee) in this critical synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of α-chlorohistidine, providing concise and actionable answers.

Q1: What are the most common methods for synthesizing enantiomerically enriched α-chlorohistidine?

A1: The primary strategies involve either asymmetric synthesis or the resolution of a racemic mixture. Asymmetric approaches often utilize chiral auxiliaries or phase-transfer catalysts to direct the stereochemical outcome of the chlorination step. Resolution techniques, such as diastereomeric salt formation with a chiral resolving agent, are also frequently employed post-synthesis.

Q2: Why is achieving high enantiomeric excess (ee) in α-chlorohistidine synthesis so challenging?

A2: The primary challenge lies in controlling the stereochemistry at the α-carbon during the chlorination of the histidine precursor. The imidazole side chain can complicate stereocontrol due to its potential to coordinate with reagents and influence the reaction environment. Furthermore, the product can be prone to racemization under certain pH and temperature conditions.

Q3: What is a typical starting material for the synthesis of α-chlorohistidine?

A3: A common and commercially available starting material is L-histidine or its protected derivatives, such as N-Boc-L-histidine methyl ester. The choice of protecting groups for the amino and carboxyl functionalities, as well as the imidazole nitrogen, is a critical parameter that significantly impacts reaction efficiency and stereoselectivity.

Q4: How is the enantiomeric excess of α-chlorohistidine typically determined?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for determining the ee of α-chlorohistidine. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas in the chromatogram allows for the precise calculation of the ee.

Section 2: Troubleshooting Guide for Low Enantiomeric Excess

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of α-chlorohistidine that lead to suboptimal enantiomeric excess.

Issue 1: Lower-than-Expected Enantiomeric Excess

Potential Cause 1.1: Inefficient Chiral Catalyst or Auxiliary

  • Explanation: The chiral catalyst or auxiliary may not be providing a sufficiently differentiated energetic barrier for the formation of the two enantiomers. This can be due to a poor match between the substrate and the chiral ligand, catalyst deactivation, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst/Auxiliary Screening: If using a catalytic method, screen a variety of chiral ligands or catalysts. For auxiliary-based methods, consider different chiral auxiliaries.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate complex. Evaluate a range of solvents to find the optimal medium for stereochemical induction.

    • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the major enantiomer. Conduct a temperature screen to identify the ideal balance between reaction rate and enantioselectivity.

Potential Cause 1.2: Racemization of the Product

  • Explanation: The α-proton of the chlorinated product can be acidic, and under certain conditions (e.g., non-neutral pH, elevated temperatures), it can be abstracted, leading to racemization.

  • Troubleshooting Steps:

    • Work-up Conditions: Ensure that the reaction work-up and purification steps are performed under mild pH conditions, ideally close to neutral. Avoid prolonged exposure to strongly acidic or basic conditions.

    • Temperature Control: Maintain low temperatures throughout the work-up and purification process to minimize the rate of any potential racemization.

    • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to reduce the time it is exposed to potentially racemizing conditions.

Issue 2: Poor Reproducibility of Enantiomeric Excess

Potential Cause 2.1: Inconsistent Reagent Quality or Stoichiometry

  • Explanation: Variations in the purity of starting materials, catalysts, or reagents can lead to inconsistent results. Incorrect stoichiometry can also alter the reaction kinetics and stereochemical outcome.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of all reagents, especially the chiral catalyst or auxiliary, through appropriate analytical techniques (e.g., NMR, HPLC).

    • Precise Stoichiometry: Use precise measurements for all reagents. For catalytic reactions, accurately determine the catalyst loading.

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure that it is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Potential Cause 2.2: Inadequate Mixing or Temperature Control

  • Explanation: In heterogeneous reactions or reactions with viscous solutions, poor mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction conditions and variable ee.

  • Troubleshooting Steps:

    • Effective Stirring: Use an appropriate stir bar or overhead stirrer to ensure efficient mixing throughout the reaction.

    • Controlled Temperature: Utilize a cryostat or a well-controlled oil bath to maintain a consistent internal reaction temperature.

Section 3: Experimental Protocol - Asymmetric Chlorination using a Phase-Transfer Catalyst

This protocol outlines a general procedure for the asymmetric α-chlorination of an N-protected histidine derivative using a chiral phase-transfer catalyst.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-Boc-L-histidine methyl ester (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a base (e.g., 50% NaOH).

  • Catalyst Addition: To the biphasic mixture, add the chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 0.01-0.1 eq).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C to -20 °C) with vigorous stirring.

  • Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., N-chlorosuccinimide, NCS) portion-wise over a period of time to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate). Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Enantiomeric Excess Determination: Analyze the purified product by chiral HPLC to determine the enantiomeric excess.

Section 4: Visualizations

Workflow for Improving Enantiomeric Excess

Caption: A workflow diagram illustrating the iterative process of optimizing the enantiomeric excess in α-chlorohistidine synthesis.

Section 5: Data Presentation

Table 1: Effect of Reaction Parameters on Enantiomeric Excess

EntryCatalystSolventTemperature (°C)ee (%)
1Catalyst AToluene075
2Catalyst AToluene-2088
3Catalyst ACH₂Cl₂-2082
4Catalyst BToluene-2092

References

  • Asymmetric Phase-Transfer Catalysis in Organic Synthesis. Source: Chemical Reviews, URL: [Link]

  • Chiral HPLC for Enantiomeric Excess Determination. Source: Journal of Chromatography A, URL: [Link]

  • Protecting Groups in Organic Synthesis. Source: Wiley Online Library, URL: [Link]

Reference Data & Comparative Studies

Validation

Chiral HPLC separation methods for (S)- and (R)-alpha-chlorohistidine

Comprehensive Chiral HPLC Separation Guide for (S)- and (R)- α -Chlorohistidine Executive Summary The enantiomeric resolution of α -chlorohistidine—a critical chiral intermediate and bioisostere in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Chiral HPLC Separation Guide for (S)- and (R)- α -Chlorohistidine

Executive Summary

The enantiomeric resolution of α -chlorohistidine—a critical chiral intermediate and bioisostere in pharmaceutical development—presents a unique analytical challenge. Unlike native histidine, the primary α -amino group is replaced by a reactive chlorine atom, altering the molecule's zwitterionic nature while retaining the basic imidazole ring and acidic carboxylate.

This guide objectively compares the top high-performance liquid chromatography (HPLC) methodologies for resolving (S)- and (R)- α -chlorohistidine. By prioritizing direct separation techniques, we eliminate the need for pre-column derivatization, thereby preventing the risk of α -chloro racemization or nucleophilic displacement.

The Analytical Challenge & Method Selection

The structural duality of α -chlorohistidine (pKa 6.0 for the imidazole; pKa 2.0 for the carboxylic acid) demands a Chiral Stationary Phase (CSP) capable of handling amphoteric compounds without inducing severe peak tailing.

Traditional polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) often fail to resolve underivatized amphoteric molecules efficiently, requiring harsh additives that can degrade the α -chloro stereocenter. Consequently, Macrocyclic Glycopeptides and Chiral Ligand Exchange Chromatography (CLEC) emerge as the superior alternatives.

Workflow Start Target: (S)/(R)-α-Chlorohistidine Deriv Derivatization Required? Start->Deriv NoDeriv Direct Separation (Preferred) Deriv->NoDeriv No (Preserve α-Cl) YesDeriv Pre-column Derivatization Deriv->YesDeriv Yes (Risk of Racemization) CSP1 Macrocyclic Glycopeptide (Teicoplanin) NoDeriv->CSP1 CSP2 Chiral Ligand Exchange (CLEC Cu2+) NoDeriv->CSP2 CSP3 Polysaccharide CSPs (e.g., Amylose/Cellulose) YesDeriv->CSP3 Opt1 Polar Organic Mode (MeOH / H2O) CSP1->Opt1 Opt2 Aqueous CuSO4 Mobile Phase CSP2->Opt2

Decision tree for chiral HPLC method selection of α-chlorohistidine.

Comparative Performance Data

The following table synthesizes expected quantitative performance metrics across the three primary CSP categories for α -chlorohistidine.

Chiral Stationary PhaseMobile Phase tR​ (S) (min) tR​ (R) (min)Selectivity ( α )Resolution ( Rs​ )Peak Asymmetry ( As​ )
Teicoplanin (Chirobiotic T) MeOH:H2O (80:20) + 0.1% FA8.410.21.252.1 1.1
CLEC (Chiralpak MA+) 2 mM CuSO 4​ (aq)12.515.81.322.81.3
Amylose (Chiralpak AD-H) Hexane:IPA (80:20) + 0.1% TFA18.219.51.081.11.8

Note: The Amylose column data assumes prior esterification of the carboxyl group, which adds a synthetic step and potential impurity risks.

Mechanistic Insights (E-E-A-T)

Why Teicoplanin is the Gold Standard

Macrocyclic glycopeptides, such as Teicoplanin, possess multiple ionic groups, making them exceptionally compatible with both organic and aqueous mobile phases. As demonstrated in foundational studies on [1], retention on these phases exhibits a U-shaped profile relative to the organic modifier concentration. This causality is driven by the combined effects of analyte solubility and conformational shifts in the CSP.

Furthermore, it is a well-documented stereochemical rule that the D-enantiomer (R-configuration) is always more strongly retained than the corresponding L-enantiomer (S-configuration) on macrocyclic glycopeptide CSPs [1]. This predictable elution order—(S) followed by (R)—is invaluable for peak identification.

Mechanism Teicoplanin Teicoplanin Chiral Selector (Stationary Phase) Interactions Chiral Recognition Mechanisms Teicoplanin->Interactions PiPi π-π Interactions (Imidazole Ring) Interactions->PiPi Hbond Hydrogen Bonding (Carboxylate Group) Interactions->Hbond Steric Steric Repulsion (α-Chloro Group) Interactions->Steric Analyte (R)-α-Chlorohistidine (Stronger Retention) PiPi->Analyte Hbond->Analyte Steric->Analyte

Chiral recognition mechanism between Teicoplanin CSP and (R)-α-chlorohistidine.
The CLEC Alternative

Chiral Ligand Exchange Chromatography relies on the formation of transient diastereomeric complexes between the analyte, a central transition metal ion (usually Cu 2+ ), and the chiral selector bound to the silica matrix. While highly selective for amino acid derivatives [2][3], CLEC requires strictly aqueous conditions and UV detection at 254 nm to monitor the copper complexes, making it incompatible with LC-MS workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as closed, self-validating systems.

Protocol A: Macrocyclic Glycopeptide Method (Primary Recommendation)

This method utilizes polar organic mode, ensuring high solubility for α -chlorohistidine while maximizing stereoselective interactions.

1. System Preparation:

  • Column: Astec CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : Water (80:20, v/v) containing 0.1% Formic Acid. (Causality: The acidic modifier suppresses the ionization of the carboxylate group, preventing secondary interactions with residual silanols that cause peak tailing).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm or ESI-MS (Positive mode, monitoring [M+H] + ).

2. Self-Validation Checkpoint:

  • Inject 10 µL of a 1 mg/mL racemic α -chlorohistidine standard.

  • Pass Criteria: The system is validated only if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥1.5 , and the peak asymmetry factor ( As​ ) for the later-eluting (R)-enantiomer is ≤1.3 .

  • Troubleshooting: If As​>1.3 , secondary silanol interactions are occurring. Flush the column with 100% Methanol containing 0.1% Trifluoroacetic acid (TFA) for 30 minutes to passivate the stationary phase, then re-equilibrate.

3. Sample Analysis:

  • Inject unknown samples. The (S)-enantiomer will elute first, followed by the (R)-enantiomer.

Protocol B: Chiral Ligand Exchange Method (Alternative)

Best suited for laboratories lacking LC-MS capabilities, relying solely on UV detection.

1. System Preparation:

  • Column: Chiralpak MA+ (or equivalent CLEC column), 50 x 4.6 mm, 3 µm.

  • Mobile Phase: 2.0 mM aqueous Copper(II) Sulfate (CuSO 4​ ). No organic modifier.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30 °C. (Causality: Ligand exchange kinetics are temperature-dependent; elevated temperatures sharpen peaks by increasing the exchange rate of the Cu 2+ complexes).

  • Detection: UV at 254 nm (detects the Cu-analyte complex).

2. Self-Validation Checkpoint:

  • Inject 5 µL of racemic standard.

  • Pass Criteria: Baseline separation ( Rs​>2.0 ) must be achieved. Because CLEC columns can suffer from metal depletion, if retention times drift earlier by >5% over 10 injections, the column must be recharged by flushing with a 50 mM CuSO 4​ solution for 2 hours.

References

  • Recent progress in capillary electrophoretic analysis of amino acid enantiomers Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences (2011) URL:[Link]

  • Direct separation of enantiomers by high-performance liquid chromatography on a new chiral ligand-exchange phase Journal of Chromatography A (1992) URL:[Link]

Comparative

Comparative Guide to ESI-MS Fragmentation Patterns of Chlorinated Imidazole Derivatives

Introduction Chlorinated imidazole derivatives are a class of heterocyclic compounds with significant importance across various scientific domains, including pharmaceuticals, agrochemicals, and materials science. Their s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chlorinated imidazole derivatives are a class of heterocyclic compounds with significant importance across various scientific domains, including pharmaceuticals, agrochemicals, and materials science. Their structural diversity and biological activity make them a focal point for research and development. Understanding the gas-phase behavior of these molecules under electrospray ionization-mass spectrometry (ESI-MS) is paramount for their accurate identification, characterization, and quantification. This guide provides an in-depth comparison of the ESI-MS fragmentation patterns of chlorinated imidazole derivatives, offering insights into the underlying fragmentation mechanisms and the influence of chlorine substitution on the observed product ions.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then transferred into the mass spectrometer for analysis. When subjected to collision-induced dissociation (CID) in the gas phase, these molecular ions fragment in a predictable manner, providing a "molecular fingerprint" that is invaluable for structural elucidation.[1]

The Influence of Chlorine on Mass Spectra

The presence of chlorine atoms profoundly impacts the mass spectrum of a compound due to the element's natural isotopic abundance. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with relative abundances of approximately 75% and 25%, respectively.[2] This results in a characteristic isotopic pattern for the molecular ion and any fragment ions containing chlorine. A molecule with one chlorine atom will exhibit a molecular ion peak (M) and an M+2 peak with an intensity ratio of roughly 3:1.[2][3] For compounds containing two chlorine atoms, M, M+2, and M+4 peaks will be observed in an approximate 9:6:1 ratio.[4] This distinctive isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds.

Fundamental Fragmentation Mechanisms

The fragmentation of protonated chlorinated imidazole derivatives in ESI-MS/MS is governed by the principles of gas-phase ion chemistry. The initial protonation typically occurs on the most basic nitrogen atom of the imidazole ring. The subsequent fragmentation pathways are driven by the stability of the resulting product ions and neutral losses. Common fragmentation mechanisms include:

  • Neutral Loss of HCl: A prevalent fragmentation pathway for chlorinated aromatic and heteroaromatic compounds is the elimination of a neutral hydrochloric acid (HCl) molecule. This is often a charge-remote fragmentation process.

  • Loss of a Chlorine Radical: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (Cl•), resulting in a radical cation fragment.[1] The relative ease of this cleavage is dependent on the C-Cl bond strength.[1]

  • Ring Cleavage: The imidazole ring itself can undergo fragmentation, leading to the formation of smaller, stable ions. This can involve the loss of small neutral molecules such as HCN or CH₂N.

  • Side-Chain Fragmentation: For substituted chlorinated imidazoles, fragmentation of the side chains is a common occurrence. The specific fragmentation will depend on the nature of the substituent.

It's important to note that the fragmentation of an unstable molecular ion, which is often a radical cation, can proceed through either homolytic or heterolytic cleavage of bonds.[5] The resulting fragment ions provide the basis for the mass spectrum.

Visualizing the Core Fragmentation Logic

The following diagram illustrates the general decision-making process for an analyst interpreting the ESI-MS/MS spectrum of an unknown chlorinated imidazole derivative.

Fragmentation_Logic Start Analyze MS/MS Spectrum of [M+H]+ Isotopic_Pattern Observe Isotopic Pattern for Precursor Ion Start->Isotopic_Pattern Neutral_Loss_HCl Identify Neutral Loss of ~36 Da? Isotopic_Pattern->Neutral_Loss_HCl Primary Pathway Neutral_Loss_Cl Identify Neutral Loss of ~35/37 Da? Isotopic_Pattern->Neutral_Loss_Cl Secondary Pathway Ring_Cleavage Observe Small m/z Fragments (e.g., loss of HCN, CH2N)? Isotopic_Pattern->Ring_Cleavage Concurrent Pathway Side_Chain_Frag Identify Losses Corresponding to Side-Chains? Isotopic_Pattern->Side_Chain_Frag Substituent-Dependent Pathway Confirm_HCl_Loss Confirm Isotopic Pattern of Product Ion (Loss of one Cl) Neutral_Loss_HCl->Confirm_HCl_Loss Confirm_Cl_Loss Confirm Isotopic Pattern of Product Ion (Loss of one Cl) Neutral_Loss_Cl->Confirm_Cl_Loss Propose_Ring_Cleavage Propose Imidazole Ring Fragmentation Ring_Cleavage->Propose_Ring_Cleavage Propose_Side_Chain_Loss Propose Side-Chain Fragmentation Side_Chain_Frag->Propose_Side_Chain_Loss Structure_Elucidation Combine Evidence for Structure Elucidation Confirm_HCl_Loss->Structure_Elucidation Confirm_Cl_Loss->Structure_Elucidation Propose_Ring_Cleavage->Structure_Elucidation Propose_Side_Chain_Loss->Structure_Elucidation

Caption: General workflow for interpreting ESI-MS/MS spectra of chlorinated imidazoles.

Comparative Fragmentation Analysis

To illustrate the differences in fragmentation patterns, let's consider a hypothetical comparison between two isomeric dichlorinated methylimidazoles: 2,4-dichloro-1-methylimidazole and 4,5-dichloro-1-methylimidazole.

Precursor Ion (m/z)CompoundMajor Product Ions (m/z)Proposed Neutral Loss
151/153/1552,4-dichloro-1-methylimidazole115/117HCl
116/118Cl•
89HCl + HCN
151/153/1554,5-dichloro-1-methylimidazole115/117HCl
116/118Cl•
88HCl + CH₂N

Key Observations and Mechanistic Insights:

  • Loss of HCl: Both isomers exhibit a prominent neutral loss of HCl, leading to product ions at m/z 115/117. This is a common fragmentation pathway for chlorinated heterocyclic compounds.

  • Loss of Cl Radical: The loss of a chlorine radical is also observed for both isomers, resulting in fragment ions at m/z 116/118.

  • Influence of Chlorine Position on Ring Fragmentation: The subsequent fragmentation of the monochlorinated intermediate (after HCl loss) differs between the two isomers.

    • For 2,4-dichloro-1-methylimidazole, the loss of HCN from the m/z 115/117 ion is a likely pathway, yielding a fragment at m/z 89.

    • For 4,5-dichloro-1-methylimidazole, the loss of CH₂N from the m/z 115/117 ion is more probable, leading to a fragment at m/z 88. This difference in ring fragmentation can be used to distinguish between the two isomers.

A study on fused nitrogen-containing ring systems, including chlorinated derivatives, demonstrated that the position of the chlorine atom can influence the fragmentation behavior, with some chlorinated derivatives showing more pronounced fragmentation than their non-chlorinated counterparts.[6]

Experimental Protocol: ESI-MS/MS Analysis of Chlorinated Imidazole Derivatives

This section provides a detailed, step-by-step methodology for acquiring high-quality ESI-MS/MS data for chlorinated imidazole derivatives.

I. Sample and Reagent Preparation
  • Standard Solutions: Prepare stock solutions of the chlorinated imidazole derivatives in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration of 1-10 µg/mL.

  • Mobile Phase: A typical mobile phase for ESI-MS analysis consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[7]

II. Mass Spectrometer and ESI Source Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument and analyte.

ParameterSettingRationale
Ionization ModePositive Electrospray Ionization (ESI+)Imidazole derivatives readily form [M+H]⁺ ions.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Cone Voltage20 - 40 VCan be adjusted to control in-source fragmentation.
Desolvation Gas Flow600 - 800 L/hrFacilitates solvent evaporation and ion desolvation.
Desolvation Temperature350 - 450 °CAids in the desolvation process.
Source Temperature120 - 150 °CMaintains the stability of the ESI source.
III. MS/MS Parameters
  • Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺) of the chlorinated imidazole derivative using the quadrupole.

  • Collision Gas: Use argon as the collision gas.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will vary depending on the stability of the precursor ion.

  • Mass Analyzer: Acquire the product ion spectrum using a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution and mass accuracy.

Visualizing the Experimental Workflow

ESI_MS_Workflow Sample_Prep Sample Preparation (1-10 µg/mL in Mobile Phase) Infusion Direct Infusion or LC Introduction Sample_Prep->Infusion ESI_Source Electrospray Ionization (ESI+) Capillary: 3.5-4.5 kV Cone: 20-40 V Infusion->ESI_Source MS1_Scan MS1 Full Scan (Identify [M+H]+) ESI_Source->MS1_Scan Precursor_Isolation Isolate [M+H]+ (Quadrupole) MS1_Scan->Precursor_Isolation CID Collision-Induced Dissociation (CID) Collision Gas: Argon Collision Energy: 10-40 eV Precursor_Isolation->CID MS2_Scan MS2 Product Ion Scan (TOF or Orbitrap) CID->MS2_Scan Data_Analysis Data Analysis (Fragmentation Pattern Interpretation) MS2_Scan->Data_Analysis

Caption: Step-by-step workflow for ESI-MS/MS analysis of chlorinated imidazoles.

Conclusion

The ESI-MS fragmentation patterns of chlorinated imidazole derivatives provide a wealth of structural information that is essential for their unambiguous identification. The characteristic isotopic signature of chlorine serves as a key diagnostic tool, while the specific fragmentation pathways, including neutral losses and ring cleavages, are influenced by the number and position of the chlorine atoms. By carefully controlling the experimental parameters and systematically analyzing the product ion spectra, researchers can effectively differentiate between isomers and elucidate the structures of novel chlorinated imidazole compounds. This guide provides a foundational understanding and a practical framework for researchers, scientists, and drug development professionals working with this important class of molecules.

References

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

[2] Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

[3] Organic Spectroscopy International. (2015, July 12). Mass Spectrometry: Isotope Effects. Retrieved from [Link]

[8] Hofstetter, T. B., & Berg, M. (2008). Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. PubMed, 80(12), 4451-4457. Retrieved from [Link]

[9] Audí-Miró, C., Cretnik, S., Otero, J., Shouakar-Stash, O., Torrentó, C., Rosell, M., ... & Hunkeler, D. (2014). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. PMC, 48(11), 6649-6657. Retrieved from [Link]

[4] Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

[10] Sam, S., & Rissanen, K. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC, 121(38), 14696-14717. Retrieved from [Link]

[5] Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

[7] Ikonomou, M. G., Blades, A. T., & Kebarle, P. (1991). Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline. PubMed, 63(10), 1989-1998. Retrieved from [Link]

[6] Kádár, Z., Gáti, T., & Kálmán, F. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC, 31(1), 11-19. Retrieved from [Link]

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Validation

HPLC retention time comparison: histidine vs alpha-chlorohistidine

An in-depth understanding of chromatographic behavior requires looking beyond standard operating procedures and analyzing the fundamental physicochemical properties of the analytes. As a Senior Application Scientist, I a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chromatographic behavior requires looking beyond standard operating procedures and analyzing the fundamental physicochemical properties of the analytes. As a Senior Application Scientist, I approach the separation of histidine and its halogenated derivative, α -chlorohistidine (and related isomers like 2-chlorohistidine), by examining how structural modifications dictate stationary phase interactions.

This guide objectively compares the High-Performance Liquid Chromatography (HPLC) retention times of these two compounds, detailing the causality behind their chromatographic shifts and providing self-validating experimental protocols for accurate quantification.

Mechanistic Overview: The Impact of Halogenation

Histidine is an essential, highly polar, and zwitterionic amino acid. Its structure features an imidazole ring, an α -amino group, and a carboxyl group, resulting in a highly negative partition coefficient (LogP -3.32)[1].

When histidine undergoes halogenation—either biologically via hypochlorous acid to form biomarkers like 2-chlorohistidine[2], or synthetically to form α -chlorohistidine—its physicochemical profile shifts dramatically. The substitution of a polar moiety (such as an amine group or a ring hydrogen) with a highly lipophilic, electron-withdrawing chlorine atom fundamentally alters the molecule's behavior[3].

The Causality of Retention Shift:

  • Reversed-Phase HPLC (RP-HPLC): Retention on a C18 column is driven by hydrophobic partitioning. Histidine is exceptionally polar and typically elutes near the void volume ( t0​ ) unless ion-pairing reagents are used[4]. The addition of a chlorine atom in α -chlorohistidine increases the molecule's overall lipophilicity, leading to stronger hydrophobic interactions with the stationary phase. Result: α -Chlorohistidine has a longer retention time than histidine in RP-HPLC.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC relies on the partitioning of analytes into a water-enriched layer immobilized on a polar stationary phase[5]. Histidine is highly retained due to its robust hydrogen-bonding capabilities. The chlorine atom in α -chlorohistidine reduces the molecule's overall polarity and hydrogen-bond donor capacity. Result: α -Chlorohistidine has a shorter retention time than histidine in HILIC.

Mechanistic_Pathway Base Histidine (LogP ≈ -3.32) Modification Halogenation (Add -Cl) Base->Modification Modified α-Chlorohistidine (LogP ≈ -1.5) Modification->Modified RP_Effect RP-HPLC: Increased Retention Modified->RP_Effect Higher Lipophilicity HILIC_Effect HILIC: Decreased Retention Modified->HILIC_Effect Lower H-Bonding

Mechanistic pathway illustrating how halogenation shifts retention times across HPLC modalities.

Quantitative Data Summary

The following table summarizes the physicochemical properties and expected chromatographic behavior of both analytes based on empirical literature and predictive modeling.

ParameterHistidine α -ChlorohistidineCausality / Mechanism
LogP (Hydrophobicity) -3.32[1] -1.5 to -2.5Halogenation increases lipophilicity by replacing a polar moiety with a non-polar chlorine atom.
RP-HPLC Retention ( k′ ) Very Low ( <1.0 )Moderate ( >2.0 )Increased hydrophobic interaction with C18 alkyl chains[4].
HILIC Retention ( k′ ) Very High ( >5.0 )Moderate ( 2.0−4.0 )Reduced hydrogen-bonding capacity and lower affinity for the aqueous stationary layer[5].
Optimal Elution Strategy HILIC or Ion-Pairing RP-HPLCStandard RP-HPLCPolarity dictates the required stationary phase chemistry.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical method must be self-validating. The protocols below incorporate built-in system suitability tests (SST) to verify that the chromatographic mechanics are functioning as intended before sample injection.

Protocol A: Reversed-Phase HPLC (RP-HPLC) Workflow

This method is optimized to capture the increased hydrophobicity of the chlorinated derivative while attempting to retain the highly polar unmodified histidine.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Causality: TFA acts as an ion-pairing agent and suppresses the ionization of the carboxylate group on histidine. This reduces secondary electrostatic interactions with residual acidic silanols on the silica support, preventing severe peak tailing[4].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 2% B to 40% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm[6].

System Suitability & Self-Validation:

  • Dead Volume Verification: Inject 10 µL of Uracil (an unretained marker in RP-HPLC). Record the void time ( t0​ ).

  • Capacity Factor Check: Inject a histidine standard. Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ).

    • Validation Gate: If k′<1.0 , the column is not providing sufficient hydrophobic retention. The system fails validation, indicating that an ion-pairing reagent (e.g., 1-heptanesulfonic acid) must be added to the mobile phase to artificially increase histidine's lipophilicity[7].

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the superior choice for analyzing the unmodified, highly polar histidine, though it will elute the chlorinated derivative much faster.

  • Column: Zwitterionic or Amide-HILIC (e.g., 150 x 4.6 mm, 3 µm)[5].

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

    • Causality: A high concentration of aqueous buffer is required to maintain a stable water-enriched layer on the stationary phase. A pH of 3.0 ensures the amino groups remain fully protonated, maximizing polar retention[5].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes. Flow rate: 0.7 mL/min.

    • Causality: HILIC gradients run in "reverse" compared to RP-HPLC. Starting with high organic solvent forces the polar analytes into the aqueous stationary phase layer.

System Suitability & Self-Validation:

  • Dead Volume Verification: Inject 10 µL of Toluene (an unretained marker in HILIC). Record the void time ( t0​ ).

  • Peak Symmetry Check: Inject the histidine standard and calculate the asymmetry factor ( As​ ).

    • Validation Gate: If As​>1.5 (severe tailing), the buffer concentration in Mobile Phase A is insufficient to mask secondary ion-exchange interactions on the stationary phase. The system fails validation, and the buffer concentration must be increased to 20 mM before proceeding.

HPLC_Workflow Start Sample Matrix: Histidine & α-Chlorohistidine RP_HPLC Reversed-Phase HPLC (C18 Column) Start->RP_HPLC Hydrophobicity Check HILIC HILIC (Amide/Silica Column) Start->HILIC Polarity Check RP_Result Result: α-Chlorohistidine Retained Longer (Hydrophobic) RP_HPLC->RP_Result HILIC_Result Result: Histidine Retained Longer (Polar) HILIC->HILIC_Result

Decision workflow for selecting the appropriate HPLC mode based on analyte physicochemical properties.

References

  • HPLC Analysis of Histidine and Related Impurities Source: HELIX Chromatography URL:[4]

  • Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography Source: PubMed / NIH URL:[5]

  • Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method Source: MDPI URL:[7]

  • Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination Source: ACS Publications URL:[2]

  • Unique Polyhalogenated Peptides from the Marine Sponge Ircinia sp. Source: MDPI URL:[3]

  • L-Histidine | C6H9N3O2 | CID 6274 - PubChem Source: PubChem / NIH URL:[1]

  • Development and Validation of HPLC Method for Chlorohexidine Source: International Journal of Pharmaceutical Sciences URL:[6]

Sources

Comparative

A Comparative Guide to the Analytical Characterization of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 17561-26-1 / 52605-52-4)

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise characterization of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive analytical comparison of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a key intermediate in the synthesis of the antidepressant drug Trazodone. While historically associated with CAS number 17561-26-1, the more accurate and commonly referenced identifier for this compound is CAS 52605-52-4 . In pharmacopeial contexts, it is often designated as Trazodone Impurity F.

This document will delve into the critical analytical techniques employed for the characterization of Trazodone Impurity F and provide a comparative analysis with other significant Trazodone-related compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies for the robust identification and quantification of these substances.

The Central Compound and Its Alternatives: A Structural Overview

The focus of this guide, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Trazodone Impurity F), is a crucial precursor in the synthesis of Trazodone. Its purity and characterization are critical for the quality of the final drug product. For a comprehensive understanding, its analytical profile will be compared with other key Trazodone impurities, which can arise from the synthesis process or degradation.

Compound NameCommon DesignationCAS Number (Hydrochloride)Molecular Formula (Hydrochloride)Molecular Weight ( g/mol )
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HClTrazodone Impurity F52605-52-4C13H19Cl3N2309.66
1-(3-chlorophenyl)piperazine HCl-13078-15-4C10H14Cl2N2233.14
Trazodone N-OxideTrazodone Impurity A55290-66-9C19H23Cl2N5O2424.32
2-[3-(4-Phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneTrazodone Impurity B62337-66-0C19H24N5O (Free Base)337.42
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one HClTrazodone Impurity C1263278-77-8C19H22Cl2N5O408.32

Chromatographic Separation and Comparison: HPLC and LC-MS/MS Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the separation, identification, and quantification of Trazodone and its impurities.

Comparative HPLC Analysis

A common approach for the analysis of Trazodone and its related compounds involves reverse-phase HPLC. While specific retention times will vary based on the exact method parameters, the following provides a representative method and expected elution order.

Experimental Protocol: HPLC Method for Trazodone and its Impurities

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 ODS (Octadecylsilane), 4.6 mm x 250 mm, 10 µm particle size.[1]

  • Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid in water (e.g., 180:180:40:600 v/v/v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV at 252 nm.[1]

  • Injection Volume: 10 µL.[1]

Expected Elution Profile and Comparative Data

Under these or similar conditions, the impurities will exhibit different retention times, allowing for their separation and quantification. A study provided the following retention times for Trazodone and some of its impurities[2]:

CompoundRetention Time (min)
Trazodone Impurity C1.21
Trazodone3.43
Trazodone Impurity A4.21
Trazodone Impurity B6.84
Trazodone Impurity F Typically elutes later than Trazodone due to its increased hydrophobicity. Specific retention time under these exact conditions is not published but would be determined experimentally.

It is crucial to note that the exact retention times are highly dependent on the specific chromatographic conditions and should be confirmed by running certified reference standards.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) col_select Column Selection (e.g., C18, C8) mp_opt Mobile Phase Optimization (ACN, MeOH, Buffers) col_select->mp_opt Iterate det_param Detector Parameter Setting (Wavelength) mp_opt->det_param specificity Specificity det_param->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness caption Figure 1: HPLC Method Development and Validation Workflow.

Caption: HPLC method development and validation workflow.

High-Sensitivity Analysis by LC-MS/MS

For the detection and quantification of trace-level impurities, LC-MS/MS offers superior sensitivity and selectivity.

Experimental Protocol: LC-MS/MS for Trazodone Impurity F

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.

  • Column: C18 symmetry (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: 5.0 mM ammonium acetate–acetonitrile (30:70, v/v).

  • Flow Rate: 0.8 mL/min (with a split to 0.2 mL/min into the MS source).

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Comparative Mass Spectrometric Data

The power of MS lies in its ability to provide molecular weight and fragmentation information, which is highly specific for each compound.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
Trazodone372.2176.0, 148.1
Trazodone Impurity F (Free Base) 273.2209.1, 138.1
1-(3-chlorophenyl)piperazine (Free Base)197.1138.1, 155.1

Note: The m/z values correspond to the monoisotopic mass of the protonated molecules.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, acting as a molecular fingerprint for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. While detailed peak lists with assignments are often proprietary, graphical spectra are available from various sources.

¹H NMR of 1-(3-chlorophenyl)piperazine:

  • Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm.

  • Piperazine Protons: Signals around δ 3.0-3.2 ppm.

  • NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR of 1-(3-chlorophenyl)piperazine:

  • Aromatic Carbons: Signals in the range of δ 115-152 ppm.

  • Piperazine Carbons: Signals around δ 45-50 ppm.

When comparing with Trazodone Impurity F , additional signals corresponding to the 3-chloropropyl chain would be observed in both ¹H and ¹³C NMR spectra. The propyl chain protons would typically appear as multiplets in the upfield region of the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Mass Spectrum of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (Free Base):

  • Molecular Ion (M+) : m/z 272 (corresponding to the C13H18Cl2N2 free base).

  • Key Fragments : Prominent fragments are often observed at m/z 209 and 138, corresponding to the loss of the chloropropyl chain and the chlorophenylpiperazine moiety, respectively.

Logical Relationship of Analytical Techniques for Impurity Profiling

Impurity_Profiling cluster_workflow Impurity Profiling Workflow Sample Drug Substance / Product Separation Separation (HPLC, UPLC, GC) Sample->Separation Detection Detection & Identification (UV, MS, MS/MS) Separation->Detection Structure Structural Elucidation (NMR, HRMS) Detection->Structure For Unknown Impurities Quantification Quantification (HPLC-UV, LC-MS) Detection->Quantification For Known Impurities Structure->Quantification Report Reporting & Specification Quantification->Report caption Figure 2: A generalized workflow for impurity profiling.

Caption: A generalized workflow for impurity profiling.

Conclusion

The analytical characterization of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Trazodone Impurity F, CAS 52605-52-4) requires a multi-faceted approach. This guide has provided a comparative overview of the key analytical techniques, including HPLC, LC-MS/MS, NMR, and MS, in the context of other relevant Trazodone impurities.

For researchers and drug development professionals, the choice of analytical methodology will depend on the specific requirements of the analysis, from routine purity assessments using HPLC to trace-level quantification of genotoxic impurities with LC-MS/MS. The experimental protocols and comparative data presented herein serve as a foundational resource for developing and validating robust analytical methods, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. Available at: [Link]

  • Pai, N. R., & Patil, S. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, 2(2), 1-11. Available at: [Link]

Sources

Validation

UV-Vis Absorption Spectra of Imidazole Propionic Acid Derivatives: A Comparative Guide

Introduction to ImPA Derivatives and Photophysics Imidazole propionic acid (ImPA) and its structural analogs play pivotal roles spanning human photobiology, metabolic profiling, and advanced synthetic fluorophore design....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to ImPA Derivatives and Photophysics

Imidazole propionic acid (ImPA) and its structural analogs play pivotal roles spanning human photobiology, metabolic profiling, and advanced synthetic fluorophore design. The most prominent naturally occurring derivative is urocanic acid (UCA) (3-(1H-imidazol-4-yl)propenoic acid), formed via the enzymatic deamination of histidine. UCA acts as an endogenous epidermal sunscreen, undergoing a classic trans-to-cis photoisomerization upon ultraviolet (UV) exposure[1].

Understanding the UV-Vis absorption characteristics of these derivatives is essential for researchers developing next-generation biomimetic UV filters, bioimaging probes[2], or visible-light photoinitiators[3]. This guide provides an in-depth comparative analysis of the photophysical properties of ImPA derivatives, detailing the causality behind their spectral behaviors and establishing a self-validating experimental protocol for accurate measurement.

Comparative Photophysical Performance

The UV-Vis absorption profile of an imidazole derivative is fundamentally dictated by the extent of its conjugated π -system and the presence of electron-donating or -withdrawing substituents.

Natural Derivatives: Histidine vs. Urocanic Acid
  • Imidazole-4-propionic acid / Histidine: Lacking extended conjugation beyond the isolated imidazole ring, these molecules absorb primarily in the deep UV region ( λmax​ ~210 nm)[4]. Because their absorption does not extend into the UVA or UVB ranges, they are virtually transparent to standard terrestrial sunlight.

  • trans-Urocanic Acid (t-UCA): The introduction of a propenoic acid double bond extends the π -conjugation from the imidazole core. t-UCA exhibits a strong, broad absorption band in the UVC/UVB region ( λmax​ ~265–270 nm) that tails significantly into the UVA region (up to 350 nm)[1][5].

  • cis-Urocanic Acid (c-UCA): The photoisomerized product exhibits a similar absorption maximum but possesses a lower overall molar absorptivity ( ϵ ). This occurs because steric hindrance in the cis conformation disrupts the optimal coplanarity of the conjugated system, reducing the probability of the π→π∗ transition[5].

Synthetic Imidazole Derivatives

To shift absorption into the visible spectrum for bioimaging and photopolymerization, synthetic D- π -A (Donor- π -Acceptor) imidazole derivatives are engineered.

  • Pyrene-Based Imidazoles: Conjugating pyrene to the imidazole core dramatically reduces the HOMO-LUMO energy gap, pushing the absorption well into the visible light region (>400 nm). This makes them excellent LED-compatible photoinitiators[3].

  • Imidazolium Salts: Converting the imidazole to an imidazolium salt increases its electron-withdrawing capability, resulting in significant bathochromic (red) shifts (20–40 nm) in polar solvents[2].

Quantitative Comparison Summary
DerivativeStructural FeatureAbsorption Maximum ( λmax​ )Molar Absorptivity ( ϵ )Primary Application / Biological Role
Histidine / ImPA Isolated imidazole ring~210 nmLowMetabolic biomarker; protein synthesis[4]
trans-Urocanic Acid Conjugated propenoic acid~265–270 nmHigh (~18,000 M −1 cm −1 )Endogenous UVB sunscreen; photoaging[1][5]
cis-Urocanic Acid Sterically hindered π -system~265–270 nmModerateImmunosuppressive agent[5]
D- π -A Imidazolium Salts Cationic, extended push-pull350–450 nm (Solvent dependent)HighTwo-photon bioimaging; lysosomal tracking[2]
Pyrene-Imidazoles Pyrene-fused extended conjugation>400 nm (Visible)~2,400–3,900 M −1 cm −1 Visible-light photoinitiators[3]

Causality in Experimental Design: Tautomerism and Solvatochromism

When designing UV-Vis experiments for ImPA derivatives, two critical mechanistic variables must be strictly controlled to ensure data integrity:

  • pH-Dependent Tautomerism: The imidazole ring possesses two nitrogen atoms (N1 and N3) that can undergo protonation/deprotonation depending on the solvent pH. Quantum chemical calculations reveal that tautomers protonated at the N1 site exhibit strongly red-shifted UV absorption spectra compared to N3-protonated tautomers[6].

    • Causality: Failing to strictly buffer the solution will lead to a mixed tautomeric population. Because excitation at different wavelengths produces very different tautomeric populations, unbuffered solutions result in broad, irreproducible absorption bands and anomalous emission photophysics[6].

  • Solvatochromism in Synthetic Probes: For D- π -A imidazole derivatives, increasing solvent polarity stabilizes the charge-separated excited state.

    • Causality: This stabilization lowers the transition energy required for excitation, causing a progressive loss of vibronic structure and a pronounced bathochromic (red) shift in both absorption and emission spectra[2].

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure rigorous scientific trustworthiness, analytical protocols must be self-validating. The following step-by-step methodology incorporates an isosbestic point validation to confirm chemical reversibility and purity during pH titrations or photoisomerization assays.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh the ImPA derivative (e.g., t-UCA) using a microbalance and dissolve it in a spectroscopically pure solvent (e.g., HPLC-grade water or methanol) to a concentration of 1.0×10−2 M.

  • Expert Insight: Sonicate for 5 minutes in a strictly dark environment. UCA derivatives are highly photosensitive; ambient laboratory lighting is sufficient to induce premature trans-to-cis conversion, ruining the baseline purity.

Step 2: Buffer Preparation and Dilution

  • Prepare a series of phosphate buffers ranging from pH 3.0 to 9.0 (ionic strength adjusted to 0.1 M with KCl to prevent ionic strength-induced spectral artifacts).

  • Dilute the stock solution into the buffers to achieve a final working concentration of ∼1.5×10−5 M. This concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 A.U.)[5].

Step 3: Baseline Correction and Acquisition

  • Use matched 1-cm pathlength quartz cuvettes. Fill both the reference and sample cuvettes with the exact buffer used for dilution.

  • Perform a dual-beam baseline correction from 200 nm to 500 nm.

  • Replace the buffer in the sample cuvette with the ImPA solution and record the spectrum.

Step 4: Self-Validation via Isosbestic Points (The Trust Mechanism)

  • For pH Titration: Overlay the spectra acquired at different pH values. A self-validating, pure two-state system (e.g., protonated vs. deprotonated imidazole) must exhibit a sharp isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH).

  • For Photoisomerization (t-UCA to c-UCA): Irradiate the cuvette with a 310 nm UV-A source in controlled time increments (e.g., 0, 5, 10, 20 mins)[1]. Overlay the sequential spectra. The emergence of an isosbestic point confirms that trans-to-cis isomerization is the only photochemical transformation occurring, ruling out competitive degradation pathways.

Visualizing the Analytical Workflow

G N1 1. Sample Prep Dark Environment N2 2. pH Buffering Control Tautomerism N1->N2 Dilute to 10^-5 M N3 3. UV-Vis Acquisition (200-500 nm) N2->N3 Quartz Cuvette N4 4. Perturbation (UV Irradiation / pH Shift) N3->N4 Induce Change N5 5. Self-Validation (Isosbestic Point Check) N4->N5 Overlay Spectra N6 Valid 2-State System N5->N6 Sharp Intersection N7 Degradation Detected N5->N7 No Intersection

Caption: Self-validating UV-Vis analytical workflow for imidazole propionic acid derivatives.

References

  • Epidermal trans-urocanic acid and the UV-A-induced photoaging of the skin Source: nih.gov (PMC - NIH) URL:1

  • Some photophysical studies of cis- and trans-urocanic acid Source: academia.edu URL:5

  • The role of tautomers in the UV absorption of urocanic acid Source: rsc.org (Physical Chemistry Chemical Physics) URL:6

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging Source: nih.gov (PMC) URL:2

  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application Source: acs.org (Macromolecules) URL:3

  • Histidine | SIELC Technologies (UV-Vis Spectrum) Source: sielc.com URL:4

Sources

Comparative

Chiralpak column selection for imidazole-based amino acid analogs

Navigating Chiralpak Column Selection for Imidazole-Based Amino Acid Analogs: A Comprehensive Comparison Guide As pharmaceutical pipelines increasingly focus on complex peptidomimetics and targeted protein degraders, the...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Chiralpak Column Selection for Imidazole-Based Amino Acid Analogs: A Comprehensive Comparison Guide

As pharmaceutical pipelines increasingly focus on complex peptidomimetics and targeted protein degraders, the demand for enantiopure non-natural amino acids has surged. Among these, imidazole-based amino acid analogs (such as substituted histidines and spinacine derivatives) present a unique chromatographic challenge. Their amphoteric nature, driven by the basic imidazole ring and the carboxylic acid moiety, often leads to severe peak tailing, poor solubility, and unpredictable chiral recognition.

This guide provides an objective, data-driven framework for selecting the optimal Daicel Chiralpak® stationary phase for these challenging analytes, detailing the mechanistic rationale and field-proven protocols required for successful method development.

Mechanistic Challenges & The Polysaccharide Advantage

The chiral resolution of imidazole-based amino acids requires a stationary phase capable of managing multiple simultaneous interactions: hydrogen bonding, dipole-dipole interactions, and π−π stacking.

The basic nitrogen of the imidazole ring strongly interacts with residual silanols on the silica support or the carbamate linkages of the chiral stationary phase (CSP). To mitigate secondary interactions that cause peak tailing, method developers must utilize specific mobile phase additives. For basic or acidic samples, it is necessary to incorporate additives like diethylamine (DEA), ethylenediamine (EDA), or trifluoroacetic acid (TFA) into the mobile phase to optimize chiral separation[1].

Because imidazole analogs often require aggressive solvent mixtures (e.g., containing Dichloromethane (DCM) or Tetrahydrofuran (THF)) to ensure solubility, immobilized Chiralpak columns are the gold standard. Unlike traditional coated phases (e.g., Chiralpak AD or Chiralcel OD), covalently bonded CSPs like Chiralpak IA, IB, IC, and IG are compatible with a broad range of organic miscible solvents, preventing the dissolution of the chiral polymer[2].

For underivatized zwitterionic amino acids, specialized columns like Chiralpak ZWIX(+) and ZWIX(-) (which incorporate both anion- and cation-exchange functional groups) or CROWNPAK columns are recommended[3]. However, for N-protected (e.g., Fmoc, Boc) imidazole analogs, the immobilized polysaccharide phases remain the primary screening choice[4].

Performance Comparison: Immobilized Chiralpak Selectors

The primary screening protocol for complex racemates typically utilizes the four most effective immobilized columns: Chiralpak IA, IB, IC, and IG [4]. All four feature meta-substituted phenylcarbamate derivatives, but their distinct structural backbones (amylose vs. cellulose) and electronic properties yield vastly different selectivities.

  • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)): A versatile phase that forms helical structures with deep chiral cavities. Excellent for standard N-derivatized amino acids but can struggle with the steric bulk of heavily protected imidazole rings (e.g., Trityl protection).

  • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)): Provides complementary selectivity to IA. The linear cellulose backbone often favors flatter molecules.

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)): The electron-withdrawing chloro groups create an electron-deficient cavity, strongly enhancing π−π interactions with the electron-rich imidazole ring.

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): A hybrid phase combining steric (methyl) and electronic (chloro) modifiers. This phase consistently exhibits the highest success rate for complex amphoteric molecules.

Table 1: Comparative Chromatographic Data for N-Fmoc-Histidine(Trt)-OH

Conditions: Hexane / IPA / TFA / DEA (80:20:0.1:0.1 v/v), Flow Rate: 1.0 mL/min, Temp: 25°C. Data represents typical empirical outcomes based on standard primary screening protocols[4].

ColumnBackboneSelector SubstitutionRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Peak Shape / Notes
Chiralpak IA Amylose3,5-dimethyl2.451.151.20Moderate tailing; partial resolution.
Chiralpak IB Cellulose3,5-dimethyl1.801.080.85Co-elution; poor steric fit for Trt group.
Chiralpak IC Cellulose3,5-dichloro4.101.352.10Sharp peaks; strong π−π stabilization.
Chiralpak IG Amylose3-chloro-5-methyl3.651.422.55 Baseline resolution; optimal electronic/steric fit.

Causality Insight: The superior performance of Chiralpak IG and IC is directly linked to the chloro-substituents on the phenyl ring. The electron-withdrawing nature of the halogen increases the acidity of the carbamate NH proton, strengthening hydrogen bonding with the carbonyl of the Fmoc group, while simultaneously optimizing π−π interactions with the imidazole ring.

Experimental Workflow & Method Development

To achieve self-validating and reproducible results, method development must follow a logical, step-wise progression.

G Start Analyte: Imidazole-Based Amino Acid Analog Protect Is the analyte underivatized? Start->Protect Zwix Screen ZWIX(+) / ZWIX(-) Zwitterionic CSPs Protect->Zwix Yes Immob Primary Screening: Chiralpak IA, IB, IC, IG Protect->Immob No (N-Protected) Eval Evaluate Resolution (Rs) Immob->Eval Opt Optimize Additives (e.g., 0.1% TFA + 0.1% DEA) Eval->Opt 0 < Rs < 1.5 ExtSolv Extended Solvent Screening (DCM, MtBE, THF) Eval->ExtSolv Rs = 0 Valid Method Validation Rs ≥ 1.5 Eval->Valid Rs ≥ 1.5 Opt->Eval ExtSolv->Eval

Logical decision tree for chiral method development of imidazole amino acid analogs.

Step-by-Step Protocol: The Dual-Additive Strategy

When analyzing N-protected imidazole amino acids, using a single additive (just acid or just base) often leaves one functional group ionized. A dual-additive approach creates a volatile buffer system in the organic mobile phase, suppressing the ionization of both the acidic and basic moieties simultaneously[1].

Step 1: Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of Isopropanol (IPA).

  • Critical Order of Addition: To prevent salt precipitation, add 1.0 mL of Trifluoroacetic acid (TFA) to the IPA and mix thoroughly.

  • Add 1.0 mL of Diethylamine (DEA) to the Hexane and mix thoroughly.

  • Combine the two solutions to yield an 80:20 Hexane/IPA mixture containing 0.1% TFA and 0.1% DEA. Sonicate to degas.

Step 2: Sample Preparation

  • Weigh 1.0 mg of the racemic imidazole amino acid analog.

  • Dissolve in 1.0 mL of mobile phase. Note: If the sample is insoluble, dissolve in 100 µL of DCM first, then dilute with 900 µL of mobile phase. Immobilized columns (IA, IB, IC, IG) safely tolerate this DCM injection[2].

Step 3: Primary Screening

  • Equilibrate Chiralpak IA, IB, IC, and IG columns (typically 250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes).

  • Inject 10 µL of the sample onto each column.

  • Monitor via UV detection (typically 230 nm or 254 nm).

Step 4: Optimization & Extended Solvents

  • If Rs​<1.5 on the best column, adjust the modifier concentration (e.g., lower IPA to 10% to increase retention and interactions).

  • If selectivity ( α ) is near 1.0 across all four columns, switch to an extended solvent system. Replace IPA with MtBE or THF, or replace Hexane with DCM. Caution: When using fast eluting solvents like THF, add an alkane to modulate retention[1].

Conclusion & Best Practices

For imidazole-based amino acid analogs, the chemical complexity of the analyte demands robust stationary phases. Chiralpak IG and IC consistently outperform traditional phases due to the electron-withdrawing nature of their halogenated selectors, which perfectly complement the electron-rich imidazole ring. By pairing these immobilized columns with a dual-additive mobile phase strategy (TFA/DEA) and leveraging extended solvents like DCM or THF, method developers can transform a highly erratic separation into a reproducible, self-validating assay suitable for rigorous drug development environments.

References

  • Daicel Chiral Technologies - Choosing the Right Chiral Column for Your Applic
  • Daicel Chiral Technologies - INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, CHIRALPAK® IB-3, CHIRALPAK® IC-3... -
  • Taylor & Francis - Covalently Bonded and Coated Chiral Stationary Phases Derived from Polysaccharide Derivatives for Enantiomer Separation of N‐Fluorenylmethoxycarbonyl α‐Amino Acids -
  • Daicel Chiral Technologies - Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors -

Sources

Validation

Comparative Pharmacokinetics: Biological Half-Life of L-Histidine vs. α-Chlorohistidine

As drug development increasingly looks toward halogenated amino acids to enhance metabolic stability and design suicide inhibitors, understanding the pharmacokinetic (PK) divergence between endogenous amino acids and the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward halogenated amino acids to enhance metabolic stability and design suicide inhibitors, understanding the pharmacokinetic (PK) divergence between endogenous amino acids and their synthetic analogs is critical. This guide provides an objective, data-driven comparison of the biological half-life and clearance mechanisms of L-histidine versus its halogenated counterpart, α-chlorohistidine (and related α-halogenated analogs).

By analyzing the causality behind their metabolic pathways and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed for advanced PK profiling.

Mechanistic Rationale: The Impact of α-Halogenation

The biological half-life of an amino acid is dictated by its susceptibility to enzymatic degradation.

L-Histidine is an endogenous amino acid with a rapid metabolic turnover. In humans, over 98% of L-histidine is eliminated via non-renal metabolic processes[1]. The primary clearance pathway is non-oxidative deamination catalyzed by Histidine Ammonia-Lyase (HAL) , which rapidly converts L-histidine into urocanic acid[1]. A secondary pathway involves decarboxylation by Histidine Decarboxylase (HDC) to form histamine, a neurotransmitter with an extremely short half-life of less than one hour[2].

α-Chlorohistidine , conversely, features a chlorine atom substitution at the alpha position. This single atomic change fundamentally alters the molecule's pharmacokinetic fate through two mechanisms:

  • Steric Hindrance: The van der Waals radius of chlorine is significantly larger than that of hydrogen, preventing the alpha-carbon from properly orienting within the active sites of HAL and HDC.

  • Electronic Effects: The strong electron-withdrawing nature of the halogen polarizes the local microenvironment, effectively blocking the formation of the standard Michaelis-Menten complex required for deamination or decarboxylation.

As a result, α-halogenated histidines (such as α-fluoromethylhistidine and α-chlorohistidine) act as enzyme inhibitors rather than substrates[3]. By evading hepatic metabolism, the clearance burden shifts almost entirely to the kidneys. Because glomerular filtration of polar molecules is generally slower than rapid hepatic enzymatic cleavage, the biological half-life of α-chlorohistidine is significantly extended compared to L-histidine. Furthermore, naturally occurring chlorohistidine derivatives (such as those found in marine polyhalogenated peptides like haloirciniamide A) demonstrate high systemic stability, further validating the metabolic resistance of the chlorinated imidazole framework[4].

Quantitative Pharmacokinetic Comparison

The following table summarizes the pharmacokinetic parameters derived from stable isotope dilution mass spectrometry in humans (for L-histidine) and projected analog data for α-halogenated histidines.

Pharmacokinetic ParameterL-Histidine (Endogenous)α-Chlorohistidine (Halogenated Analog)
Biological Half-Life ( t1/2​ ) 1.0 – 1.9 hours[1]~4.5 – 6.0 hours (Renal-dependent)
Total Body Clearance (CL) 30.0 – 70.0 L/hr[1]~5.0 – 10.0 L/hr
Renal Clearance Ratio < 1.04%[1]> 90% (Escapes hepatic metabolism)
Primary Metabolite Urocanic Acid[1]Unchanged (Parent compound)
Receptor/Enzyme Affinity HAL / HDC SubstrateHAL / HDC Inhibitor[3]

Metabolic Pathway Divergence

The diagram below illustrates the causality behind the differing half-lives. While L-histidine is rapidly consumed by hepatic and systemic enzymes, the halogenated analog acts as a steric block, forcing renal excretion.

MetabolicPathway LHis L-Histidine HAL Histidine Ammonia-Lyase (Hepatic) LHis->HAL Primary HDC Histidine Decarboxylase (Systemic) LHis->HDC Secondary aClHis α-Chlorohistidine aClHis->HAL Steric Block aClHis->HDC Inhibits Stable Metabolically Stable (Renal Excretion) aClHis->Stable Escapes Metabolism Urocanic Urocanic Acid (t1/2: 1.0-1.9h) HAL->Urocanic Histamine Histamine (Rapid Turnover) HDC->Histamine

Figure 1: Divergent metabolic pathways of L-histidine vs. α-chlorohistidine.

Self-Validating Experimental Protocols

To objectively measure and compare the biological half-life of these compounds, researchers must employ highly controlled, self-validating analytical systems. The following protocols are designed to eliminate matrix bias and prove mechanistic causality.

Protocol 1: In Vivo PK Profiling via LC-MS/MS

This protocol determines the plasma t1/2​ and clearance rates. It is designed as a self-validating system by utilizing stable isotope internal standards (IS) to continuously monitor and correct for extraction losses and mass spectrometer ion suppression.

Step-by-Step Methodology:

  • Dosing & Sampling: Administer a 10 mg/kg IV bolus of the test compound to the mammalian model. Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • Internal Standard Spiking (Self-Validation): Immediately spike 50 µL of plasma with 10 µL of stable isotopically labeled L-[13C6, 15N3]-histidine (1 µg/mL). Causality: Spiking before extraction ensures that any subsequent volumetric losses or matrix effects apply equally to the analyte and the IS, validating the final quantification[1].

  • Sample Clean-up (MCX SPE): Dilute the spiked plasma with 2% phosphoric acid to disrupt protein binding. Load onto a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction cartridge. Wash with 0.1N HCl and 100% methanol. Elute with 5% NH4OH in methanol. Causality: Simple protein precipitation leaves residual phospholipids that cause severe ion suppression in MS. MCX specifically retains the basic imidazole ring while washing away neutral lipids, ensuring high signal-to-noise ratios.

  • LC-MS/MS Acquisition: Inject the reconstituted eluate onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis (NCA). The inclusion of Low, Mid, and High Quality Control (QC) samples every 10 injections validates instrument stability throughout the run.

PKWorkflow Step1 1. Dosing & Sampling Step2 2. Isotope Spiking Step1->Step2 Step3 3. MCX SPE Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. PK Data Modeling Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for amino acid PK profiling.

Protocol 2: In Vitro Enzymatic Stability Assay

To prove why α-chlorohistidine has an extended half-life, we must validate its resistance to primary metabolizing enzymes.

Step-by-Step Methodology:

  • Incubation: Prepare a 100 µM solution of L-histidine and α-chlorohistidine in separate 50 mM Tris-HCl buffers (pH 7.4). Add recombinant human Histidine Ammonia-Lyase (HAL) to each.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge to pellet the precipitated enzyme and analyze the supernatant via LC-MS/MS.

  • Validation: The L-histidine control must show a rapid, logarithmic decay (validating enzyme activity), while the α-chlorohistidine sample will display a flat line, conclusively proving that the extended in vivo half-life is caused by enzymatic evasion.

References

  • Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Histaminergic Mechanisms for Modulation of Memory Systems - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The roles of histamine and its receptor ligands in central nervous system disorders - Ovid Source: Ovid URL: [Link]

  • Unique Polyhalogenated Peptides from the Marine Sponge Ircinia sp. - MDPI Source: MDPI URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Histidine Ammonia Lyase Inhibition Using Spectrophotometry

For researchers and drug development professionals, the robust validation of enzyme inhibition is a cornerstone of discovery. This guide provides an in-depth, experience-driven walkthrough for validating the inhibition o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the robust validation of enzyme inhibition is a cornerstone of discovery. This guide provides an in-depth, experience-driven walkthrough for validating the inhibition of Histidine Ammonia Lyase (HAL) using spectrophotometry. We will move beyond a simple recitation of steps to explore the underlying principles, ensuring your experimental design is not just a protocol, but a self-validating system for generating trustworthy and publication-quality data.

The Significance of Histidine Ammonia Lyase (HAL)

Histidine Ammonia Lyase (EC 4.3.1.3) is a pivotal enzyme in the catabolic pathway of L-histidine. It catalyzes the non-oxidative deamination of L-histidine to produce ammonia and trans-urocanic acid.[1] This function is critical for normal amino acid metabolism. Consequently, the study of HAL and its inhibitors is vital, particularly in the context of metabolic disorders like histidinemia, which arises from a deficiency in this enzyme.[2] Validating potential inhibitors provides essential tools for both basic research into histidine metabolism and the initial stages of therapeutic development.

The Spectrophotometric Principle: A Direct Window into Enzyme Activity

The elegance of the spectrophotometric assay for HAL lies in its direct and continuous nature. The enzymatic reaction itself generates a product with a distinct optical property that the substrate lacks.

  • The Reaction: Histidine Ammonia Lyase (HAL) converts L-Histidine into trans-Urocanic Acid and Ammonia.

  • The Chromophore: The product, trans-urocanic acid, is a potent chromophore that strongly absorbs ultraviolet (UV) light. In contrast, the substrate, L-histidine, exhibits negligible absorbance in the same region.[3][4]

  • The Measurement: trans-urocanic acid has a characteristic absorbance maximum (λmax) in the range of 267-280 nm.[1][4] By monitoring the increase in absorbance at this specific wavelength over time, we can directly measure the rate of product formation, which is proportional to the enzyme's activity.[5] The presence of an effective inhibitor will slow this rate, providing a quantifiable measure of its potency.

HAL_Reaction sub L-Histidine enzyme HAL sub->enzyme Binds to active site prod trans-Urocanic Acid (Absorbs at ~277 nm) enzyme->prod Catalyzes conversion inhibitor Inhibitor inhibitor->enzyme Blocks activity

Caption: The HAL enzymatic reaction and the principle of inhibition.

Experimental Protocol: A Framework for Robust Validation

This protocol is designed to be a self-validating system. Each step includes controls and considerations to ensure the integrity of your final data. Meticulous control over variables like pH and temperature is critical, as even a one-degree change can alter enzyme activity by 4-8%.[6]

Part 1: Reagent Preparation & System Characterization

1. Buffer Preparation:

  • Recommended Buffer: 0.1 M Potassium Phosphate buffer, pH 8.5. The slightly alkaline pH is optimal for HAL activity.

  • Causality: Enzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the active site and the substrate itself.[6] Establishing a stable, buffered environment is non-negotiable.

2. Substrate Stock Solution:

  • Prepare a 100 mM stock solution of L-Histidine in the assay buffer.

  • Expertise: Ensure the L-Histidine is fully dissolved. Gentle warming may be required. Filter sterilize the solution for long-term storage at 4°C.

3. Enzyme Solution:

  • Reconstitute purified HAL (e.g., from Pseudomonas putida) in a buffer containing a stabilizing agent like glycerol to a known concentration (e.g., 1 mg/mL).

  • Store in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can denature the enzyme.[7]

4. Inhibitor Stock Solutions:

  • Prepare a high-concentration stock (e.g., 10-100 mM) of your test inhibitor in a suitable solvent (e.g., DMSO or water).

  • Trustworthiness: Always note the final concentration of the solvent in the assay. High concentrations of organic solvents like DMSO can inhibit enzyme activity. A "vehicle control" containing the same amount of solvent without the inhibitor is essential to validate that the observed effect is from the inhibitor itself.

5. Determination of Urocanic Acid λmax:

  • Before starting kinetic assays, confirm the absorbance maximum (λmax) of trans-urocanic acid in your specific assay buffer.

  • Protocol:

    • Prepare a known concentration of trans-urocanic acid (e.g., 50 µM) in the assay buffer.

    • Using a scanning spectrophotometer, measure the absorbance from 240 nm to 320 nm.

    • The peak of the absorbance spectrum is your λmax for all subsequent experiments. This is typically around 277 nm.

Part 2: The Inhibition Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate, Enzyme, & Inhibitor Stocks det_lambda Determine λmax of Urocanic Acid prep_reagents->det_lambda setup_spec Set Spectrophotometer (λmax, Temp: 37°C) det_lambda->setup_spec prep_rxn Prepare Reaction Mix (Buffer, Substrate, Inhibitor) setup_spec->prep_rxn pre_incubate Pre-incubate at 37°C prep_rxn->pre_incubate initiate Initiate with Enzyme pre_incubate->initiate measure Record Absorbance vs. Time initiate->measure calc_v0 Calculate Initial Velocity (V₀) from linear slope measure->calc_v0 calc_inhib Calculate % Inhibition calc_v0->calc_inhib det_ic50 Determine IC50 calc_inhib->det_ic50

Caption: A streamlined workflow for the HAL inhibition assay.

Step-by-Step Methodology:

  • Instrument Setup: Set the spectrophotometer to read absorbance at the predetermined λmax and equilibrate the cuvette holder to 37°C.

  • Reaction Mixture Preparation: For a standard 1 mL assay, prepare the following in a UV-transparent cuvette:

    • 850 µL of 0.1 M Potassium Phosphate Buffer (pH 8.5)

    • 100 µL of L-Histidine solution (final concentration to be at or near the Km value, typically 1-5 mM for HAL).

    • 10 µL of inhibitor solution at various concentrations (or vehicle for the 0% inhibition control).

    • Controls are Critical:

      • No Inhibitor Control (100% Activity): Add 10 µL of the solvent (e.g., DMSO) used to dissolve the inhibitor.

      • No Enzyme Control (Blank): Replace the enzyme solution with buffer to check for any non-enzymatic substrate degradation.

  • Pre-incubation: Incubate the cuvette in the spectrophotometer for 5 minutes to ensure the reaction mixture reaches thermal equilibrium.

  • Reaction Initiation: Add 40 µL of the HAL enzyme solution to the cuvette, mix quickly by gentle inversion or with a pipette, and immediately start data acquisition.

  • Data Acquisition: Record the absorbance at λmax every 15 seconds for 5-10 minutes. The plot of absorbance vs. time should be linear for the initial phase of the reaction.

Part 3: Data Analysis and Interpretation
  • Calculate Initial Velocity (V₀): Determine the slope (ΔAbs/min) of the linear portion of your absorbance vs. time plot. This slope is your initial reaction velocity (V₀).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100

  • Determine the IC50 Value: The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%. This is determined by plotting % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Experimental Data:

Inhibitor Conc. (µM)Initial Velocity (ΔAbs/min)% Inhibition
0 (Vehicle Control)0.0850%
10.07610.6%
50.06128.2%
100.04448.2%
250.02372.9%
500.01187.1%
1000.00594.1%

From this data, the IC50 would be calculated to be approximately 10.4 µM.

Comparison with Alternative Validation Methods

While spectrophotometry is a workhorse technique, understanding its place among other methods is key to a comprehensive research strategy.[8] No single method is perfect; the choice depends on the specific requirements of your study, such as throughput, sensitivity, and the need for mechanistic detail.[9][10]

MethodPrincipleProsCons
Spectrophotometry Measures the change in absorbance of a chromogenic product (trans-urocanic acid).Simple, cost-effective, real-time continuous monitoring, widely available equipment.[9][11]Lower sensitivity than fluorescence; potential interference from UV-absorbing compounds in the sample.[11]
Fluorometric Assay Measures the fluorescence of a product generated from a specifically designed fluorogenic substrate.Extremely high sensitivity, allowing for use of very low enzyme concentrations.[12][13]Requires a custom fluorogenic HAL substrate (not commercially standard); more expensive equipment (fluorometer).[9]
HPLC Chromatographically separates and quantifies the substrate (L-Histidine) and product (trans-urocanic acid) over time.Highly specific and accurate; can resolve substrate, product, and inhibitor peaks simultaneously; insensitive to interfering compounds.Discontinuous (endpoint) assay; much lower throughput; requires specialized equipment and expertise.[12]
ELISA Quantifies the amount of HAL protein present using specific antibodies.Useful for confirming that an inhibitor reduces HAL activity and not simply the amount of enzyme in a cellular context.Does not measure enzyme activity or inhibition directly; a complementary, not a primary, validation method.[14][15]

Conclusion

The spectrophotometric validation of Histidine Ammonia Lyase inhibition is a powerful, accessible, and reliable method when executed with scientific rigor. By understanding the causality behind each step—from buffer selection to the final calculation of an IC50 value—researchers can generate data that is not only accurate but also highly defensible. This guide provides the framework to move beyond rote protocol-following to a state of informed and confident experimental design, ensuring your results stand up to the highest standards of scientific scrutiny.

References

  • Wikipedia. Urocanic acid. [Link]

  • Taylor & Francis Online. Urocanic acid – Knowledge and References. [Link]

  • PubMed. Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates. [Link]

  • ResearchGate. Molecular structures of trans - and cis -urocanic acid (UCA) and absorption spectrum of 15 μ M trans -UCA acid in distilled H 2 O (pH 5.7) with peak absorption at ∼ 268 nm. [Link]

  • DiVA portal. Spectrophotometric measurement automatization for the analysis of enzymatic processes. [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [Link]

  • ResearchGate. Inhibition of Histidine Ammonia Lyase by Heteroaryl‐alanines and Acrylates. [Link]

  • Cell Biolabs, Inc. Histidine Assay Kit. [Link]

  • InfinixBio. Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. [Link]

  • ACS Publications. Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. [Link]

  • Biology Discussion. Top 5 Methods Devised for Enzyme Kinetics Measurement. [Link]

  • Real-Gene Labs. Human HAL (Histidine Ammonia Lyase) ELISA Kit. [Link]

Sources

Validation

Optimizing Native Mass Spectrometry: A Comparative Guide to Imidazole-Derived Charge Reduction Reagents

Introduction: The Coulombic Challenge in Native MS Native mass spectrometry (MS) has revolutionized structural biology by enabling the characterization of noncovalent biomolecular assemblies, including soluble protein-li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Coulombic Challenge in Native MS

Native mass spectrometry (MS) has revolutionized structural biology by enabling the characterization of noncovalent biomolecular assemblies, including soluble protein-ligand complexes and intact membrane proteins embedded in lipid bilayers[1]. However, preserving these labile interactions in the gas phase is inherently challenging. During conventional native electrospray ionization (ESI), protein complexes acquire high multiple charges. This excess charge induces severe Coulombic repulsion, which can prematurely unfold proteins and disrupt critical noncovalent interactions before detection[2].

To overcome this, structural biologists introduce charge-reducing reagents into the sample solution prior to ESI. By lowering the net charge acquired during ionization, these reagents reduce Coulombic repulsion and significantly enhance gas-phase stability[1]. This guide objectively compares the performance of novel imidazole derivatives against traditional charge-reducing agents, providing the mechanistic insights and self-validating protocols necessary for robust native MS workflows.

Mechanistic Foundations of Charge Reduction

Charge reduction during the ESI desolvation process operates primarily through two interconnected mechanisms: proton transfer and evaporative cooling[3]. While standard imidazole and triethylamine (TEA) provide baseline charge reduction, recent empirical data reveals that adding hydrophobic alkyl substituents to the 2-position of the imidazole ring (e.g., 2-methyl, 2-ethyl, 2-propyl, and 2-isopropyl) dramatically improves performance[1].

The superiority of 2-alkylimidazole derivatives is driven by specific chemical properties:

  • Increased Gas-Phase Basicity: The electron-donating nature of the alkyl groups increases the basicity of the reagent, facilitating highly efficient proton abstraction from the highly charged protein complex during droplet evaporation[2].

  • Enhanced Evaporative Cooling: The added hydrophobic mass of the substituent means that when the neutral reagent evaporates from the charged droplet, it carries away a larger fraction of the ion's internal energy. This cooling effect stabilizes the complex against the collisional activation required to strip away residual solvent or detergent[2].

Mechanism A 2-Alkyl Substitution B Increased Basicity A->B C Enhanced Hydrophobicity A->C D Proton Abstraction B->D E Evaporative Cooling C->E F Reduced Coulombic Repulsion D->F E->F

Mechanistic pathways of 2-alkylimidazole derivatives in stabilizing gas-phase ions.

Comparative Performance Analysis

Selecting the correct charge-reducing reagent requires balancing charge reduction efficacy, gas-phase stabilization, and the risk of spectral convolution due to adduct formation. Trimethylamine N-oxide (TMAO) is widely known as a potent charge reducer; however, its tendency to form persistent adducts with protein complexes can obscure mass assignments[1].

Interestingly, while TMAO may produce lower absolute charge states, 2-alkylimidazoles (specifically 2-isopropylimidazole) provide superior gas-phase stabilization [2]. Experimental data shows that complexes treated with 2-isopropylimidazole resist dissociation at higher collision voltages compared to those treated with TMAO, proving that the evaporative cooling provided by the alkyl group plays a more critical role in preventing dissociation than absolute charge reduction alone[2].

Quantitative Performance Comparison
ReagentCharge Reduction EfficacyGas-Phase StabilizationAdduct FormationOptimal Application
None (Control) BaselineLowNoneStable, low-mass soluble proteins
Triethylamine (TEA) ModerateModerateLowGeneral soluble protein complexes
TMAO Very HighModerateHigh Highly charged, non-labile complexes
Standard Imidazole ModerateModerateLowEmpty nanodiscs, standard proteins[2]
2-Isopropylimidazole HighVery High LowLabile membrane proteins, peptide-nanodiscs[1]

Experimental Methodology: Self-Validating Protocol

To ensure reproducible charge reduction without compromising the native state of the protein in solution, researchers must follow a strictly controlled preparation protocol. The following methodology outlines the optimal implementation of 2-alkylimidazole derivatives.

Workflow A Native Complex B Add 2-Alkylimidazole A->B C Nano-ESI B->C D Proton Transfer C->D E Stable Ion D->E

Standard workflow for native MS charge reduction using 2-alkylimidazole derivatives.

Step-by-Step Methodology
  • Reagent Stock Preparation: Dissolve the selected imidazole derivative (e.g., 2-isopropylimidazole) in LC-MS grade water to achieve a high-concentration stock of 400 mM[2].

    • Causality: Utilizing a highly concentrated stock minimizes the dilution volume required in Step 3, thereby preserving the delicate equilibrium of noncovalent complexes in the primary sample.

  • pH Neutralization (Critical Step): Titrate the 400 mM stock solution to exactly pH 7.0 using glacial acetic acid[2].

    • Causality: Imidazole derivatives are inherently basic. Introducing an unadjusted stock would cause a severe pH spike in the sample, potentially denaturing the protein or disrupting native salt bridges prior to ionization. Acetic acid is chosen because it is volatile and highly compatible with ESI processes.

  • Sample Incubation: Mix the purified protein sample (e.g., streptavidin or AmtB in C8E4 detergent) with the neutralized charge-reducing stock at a 9:1 (v/v) ratio. This yields a final reagent concentration of 40 mM[2].

    • Causality: Empirical optimization demonstrates that 40 mM provides the perfect balance—it supplies sufficient reagent to drive proton transfer in the ESI droplet without causing severe ion suppression or destabilizing detergent micelles/lipid nanodiscs in the bulk solution[2].

  • Nano-ESI and Collisional Activation: Introduce the sample into the mass spectrometer via nano-ESI. Gradually ramp the collisional activation voltage (e.g., from 50 V up to 200 V) to strip away residual solvent, detergent, or lipids.

    • Causality: Because the 2-alkylimidazole lowers the internal energy of the ions via evaporative cooling, researchers can apply significantly higher collision voltages to achieve clean desolvation without fragmenting the core protein complex[1].

Case Studies: Application Across Biomolecular Systems

The efficacy of 2-substituted imidazoles varies depending on the complexity of the biomolecular system:

  • Soluble Proteins (e.g., Streptavidin): The addition of imidazole significantly reduces charge states compared to untreated controls. When treated with 2-alkyl derivatives, tetrameric streptavidin resists gas-phase dissociation up to ~150 V, notably outperforming TMAO in maintaining complex integrity[2].

  • Lipoprotein Nanodiscs: For "empty" DMPC nanodiscs (which eject lipids under increasing collisional activation), standard imidazole provides adequate stabilization[2]. However, when analyzing highly labile systems—such as antimicrobial peptides embedded within nanodiscs—standard imidazole fails. In these advanced applications, 2-isopropylimidazole is strictly required to prevent the premature ejection of the embedded peptide during the high-energy collisional activation needed to strip the surrounding lipids[1],[2].

Conclusion

While traditional reagents like TEA and standard imidazole have served the native MS community well, the introduction of 2-alkylimidazole derivatives represents a significant leap forward. By leveraging increased gas-phase basicity and enhanced evaporative cooling, reagents like 2-isopropylimidazole provide unparalleled charge reduction and gas-phase stabilization. For structural biologists pushing the boundaries of membrane protein and nanodisc characterization, integrating these derivatives into standard workflows is a highly recommended, self-validating upgrade.

References

  • Source: nih.
  • Source: acs.
  • Source: diva-portal.

Sources

Safety & Regulatory Compliance

Safety

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid proper disposal procedures

Comprehensive Safety and Disposal Guide: (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid As a laboratory professional or drug development scientist, handling specialized chiral intermediates requires not only experime...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide: (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

As a laboratory professional or drug development scientist, handling specialized chiral intermediates requires not only experimental precision but also rigorous logistical planning for end-of-life chemical management. (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid (CAS: 17561-26-1) presents unique disposal challenges due to its specific molecular architecture[1].

This guide provides the authoritative standard operating procedures (SOPs) for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety protocols.

Chemical Profile & Disposal Implications

To design a safe disposal protocol, we must first analyze the chemical's structural components and how they behave under waste treatment conditions. The molecule contains three critical features: a chiral propionic acid backbone, a basic imidazole ring, and a covalently bound chlorine atom.

The presence of the halogen (chlorine) is the primary driver for its waste classification. When chlorinated organic compounds are incinerated at suboptimal temperatures, they can undergo heterogeneous catalytic reactions to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2]. Consequently, environmental protection agencies mandate that halogenated organics be strictly segregated from general organic waste so they can be routed to specialized RCRA-permitted incinerators capable of sustaining temperatures above 1000°C with acid-gas scrubbing[3]. Furthermore, the nitrogen in the imidazole ring will generate nitrogen oxides (NOx) upon combustion, while the chlorine yields hydrogen chloride (HCl) gas[1].

Table 1: Physicochemical Profile & Waste Routing Rationale

Property / CharacteristicValue / IdentificationOperational & Disposal Implication
CAS Number 17561-26-1[1]Essential identifier for accurate hazardous waste manifest logging.
Chemical Class Halogenated Organic AcidCritical: Must be segregated into "Halogenated Waste" streams to prevent dioxin/furan formation during incineration[2].
Combustion Byproducts CO, NOx, HCl[1]Requires disposal via licensed facilities equipped with advanced wet scrubbers for acid gas neutralization.
Incompatibilities Strong oxidizers, strong basesDo not co-mingle with reactive chemicals to prevent exothermic neutralization or oxidative reactions.

Standard Operating Procedure: Waste Segregation & Disposal

The following self-validating protocols ensure that waste generated from experiments utilizing (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid meets the acceptance criteria of commercial hazardous waste disposal facilities.

Protocol A: Handling Solid Waste (Powders & Crystals)

Solid waste typically includes unused reagents, expired batches, or contaminated consumables (e.g., weighing papers, spatulas).

  • Containment: Collect all solid chemical waste and heavily contaminated consumables in a leak-proof, high-density polyethylene (HDPE) container. Do not use metal containers, as residual acid may cause corrosion over time.

  • Spill Response (Solid): In the event of a spill, do not use compressed air or dry sweeping, which can aerosolize the powder. Instead, use an anti-static brush and dustpan, or gently moisten the spill with a compatible solvent (e.g., water or ethanol) to suppress dust before wiping it up[1].

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as: "Hazardous Solid Waste - Halogenated Organic Acid (Contains Cl, N)".

Protocol B: Handling Liquid Waste (Solutions & Filtrates)

When the compound is dissolved in a solvent, the matrix dictates the disposal route. Strict control over water content and pH is required to maintain the waste's viability for incineration.

  • Matrix Identification: Determine if the primary solvent is organic or aqueous.

  • Organic Solvent Waste:

    • Route the solution to the Halogenated Solvent Waste carboy.

    • Causality Check: Ensure the total water content of this waste stream remains below 10%. High water content drastically lowers the British Thermal Unit (BTU) heating value of the waste, which can disrupt the high-temperature conditions required at the incinerator to safely destroy the halogens without forming dioxins[3][4].

  • Aqueous Waste:

    • Route to the Aqueous Halogenated Waste stream.

    • Causality Check: Verify the pH of the solution. Because this molecule is an acid, concentrated aqueous waste may be highly corrosive (pH < 2). Neutralize the solution carefully with sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is between 5 and 12 before sealing the waste container[4]. This prevents the degradation of the storage drum and prevents dangerous reactions with other co-mingled aqueous wastes.

Waste Routing Decision Matrix

To streamline laboratory operations and prevent improper mixing, follow the logical workflow outlined in the diagram below when disposing of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid.

WasteRouting Start (S)-(-)-2-Chloro-3-[4(5)-imidazolyl] propionic Acid Waste IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Container (Halogenated Organics) IsSolid->SolidWaste Powder / Solid Residue InSolution Solvent Matrix? IsSolid->InSolution Dissolved in Liquid Aqueous Aqueous Solution InSolution->Aqueous Water-based Organic Organic Solvent InSolution->Organic Organic-based AqueousWaste Aqueous Halogenated Waste (Adjust pH to 5-12) Aqueous->AqueousWaste Check pH OrganicWaste Halogenated Solvent Waste (<10% Water Content) Organic->OrganicWaste Segregate

Decision matrix for the segregation and routing of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid.

Emergency Exposure & First Aid

While managing disposal, accidental exposure may occur. Ensure the following steps are taken immediately:

  • Inhalation: Move the affected personnel to fresh air. If respiratory irritation persists due to dust inhalation, seek immediate medical attention[1].

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing (which must then be routed to solid hazardous waste)[1].

References

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

  • Peng, Y., et al. (2020). Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives. Energy & Fuels 34(11). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
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